molecular formula C3H7I B154848 2-Iodopropane-d7 CAS No. 101927-33-7

2-Iodopropane-d7

Cat. No.: B154848
CAS No.: 101927-33-7
M. Wt: 177.03 g/mol
InChI Key: FMKOJHQHASLBPH-YYWVXINBSA-N
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Description

2-Iodopropane-d7 is 2-iodopropane with all the hydrogen atoms substituted by deuterium. Its synthesis from 2-propanol-d8 has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-2-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKOJHQHASLBPH-YYWVXINBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575630
Record name 2-Iodo(~2~H_7_)propane
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URL https://comptox.epa.gov/dashboard/DTXSID30575630
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Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101927-33-7
Record name 2-Iodo(~2~H_7_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101927-33-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Introduction: The Strategic Advantage of Deuterium Labeling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Iodopropane-d7 for Researchers and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, precision and clarity are paramount. This compound (CAS No. 101927-33-7), an isotopically labeled analog of 2-iodopropane, serves as a powerful tool, providing researchers with a nuanced level of control and insight into complex biological and chemical systems.[1][2] By replacing the seven hydrogen atoms with their stable, heavier isotope, deuterium, the molecule's fundamental chemical reactivity is preserved while its mass and certain physical properties are subtly altered.[2] This seemingly minor change has profound implications, enabling its use in a variety of advanced applications.

The utility of deuterated compounds stems from the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break.[3] In drug development, this can lead to a slower rate of metabolism by enzymes that catalyze C-H bond cleavage, a critical insight for pharmacokinetic studies.[3][4] Furthermore, the distinct mass of deuterium makes this compound an invaluable internal standard for quantitative mass spectrometry and a tracer in metabolic fate studies.[5][6] This guide offers a comprehensive overview of the core chemical properties, applications, and handling protocols for this compound, designed for the senior application scientist and drug development professional.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. This compound is a colorless to pale yellow liquid, a characteristic it shares with its non-deuterated counterpart.[2] However, its deuteration results in a notable increase in density.[7][8] Key specifications are summarized below for quick reference.

PropertyValueSource(s)
Chemical Name This compound; Isopropyl-d7 iodide[9][10]
CAS Number 101927-33-7[1][7]
Molecular Formula C₃D₇I or (CD₃)₂CDI[1][7][11]
Molecular Weight 177.04 g/mol [1][7][9]
Appearance Colorless to pale yellow liquid[2]
Density 1.774 g/mL at 25 °C[7][8][11]
Boiling Point 88 - 90 °C[7][11]
Refractive Index n20/D 1.4925[8][11]
Flash Point 42 °C (107.6 °F) - closed cup[7][12]
Storage Temperature 2-8°C, protected from light[1][11]
Isotopic Purity Typically ≥98 atom % D[11]
Solubility Insoluble in water[13]

Note: Some commercial preparations contain a copper stabilizer to prevent degradation.[11][14][15]

Synthesis and Isotopic Labeling Workflow

The most common and direct synthesis of this compound involves the iodination of its corresponding deuterated alcohol, 2-propanol-d8.[11][16] This approach ensures the comprehensive labeling of all seven non-iodine-bonded positions. The causality behind this choice is straightforward: using a fully deuterated precursor is the most efficient method to achieve high isotopic purity in the final product.

The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by iodine. This can be achieved using various iodinating agents, such as hydriodic acid or a mixture of phosphorus and iodine.[17]

Synthesis_Workflow Synthesis Workflow for this compound start 2-Propanol-d8 ((CD₃)₂CDOH) reaction Nucleophilic Substitution Reaction start->reaction reagent Iodinating Agent (e.g., P/I₂ or HI) reagent->reaction product_crude Crude this compound reaction->product_crude workup Aqueous Workup (Wash with Na₂S₂O₃, NaHCO₃, H₂O) product_crude->workup drying Drying (e.g., Anhydrous MgSO₄) workup->drying purification Distillation drying->purification final_product Purified this compound purification->final_product

Caption: A typical synthetic pathway from 2-propanol-d8 to purified this compound.

Analytical Characterization

Validation of the identity, purity, and isotopic enrichment of this compound is critical. The following analytical techniques are standard for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : As a deuterated compound, its NMR spectra are distinct. In ¹H NMR, the spectrum will show only residual proton signals, confirming high deuteration levels.[18] The ¹³C NMR spectrum is more informative for structural confirmation, typically showing two signals: one for the two equivalent methyl (-CD₃) carbons and another for the methine (-CDI) carbon at a different chemical shift.[19]

  • Mass Spectrometry (MS) : This is the definitive technique for confirming isotopic incorporation. The molecular ion peak will appear at m/z 177.04, corresponding to the mass of C₃D₇I (M+7 compared to the non-deuterated analog).[10][11] The fragmentation pattern will also be shifted. The base peak for the non-deuterated version is often the isopropyl cation ([C₃H₇]⁺) at m/z 43.[20] For this compound, this fragment will appear at m/z 50 ([C₃D₇]⁺), providing clear evidence of deuteration.

  • Infrared (IR) Spectroscopy : The IR spectrum is used for functional group identification. While the C-I stretch is in the fingerprint region, the most telling feature is the presence of C-D stretching vibrations, which appear at a lower wavenumber (around 2100-2250 cm⁻¹) compared to the typical C-H stretches (around 2850-3000 cm⁻¹). This shift is a direct consequence of the heavier mass of deuterium.[21]

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several key areas of scientific research.

Isotopic Labeling for Mechanistic and Metabolic Studies

Deuterated compounds are instrumental in elucidating reaction mechanisms and tracking metabolic pathways.[5] By introducing this compound into a synthesis, researchers can create a labeled molecule. The fate of this molecule can then be tracked through a biological system using mass spectrometry. This allows for the unambiguous identification of metabolites, as they will retain the deuterium label, distinguishing them from endogenous compounds.

Internal Standards for Quantitative Bioanalysis

In pharmacokinetic studies, accurate quantification of a drug or its metabolites in biological matrices (like plasma or urine) is essential. Deuterated analogs of the analyte are considered the "gold standard" for internal standards in LC-MS/MS assays.[5][6] this compound can be used to synthesize these deuterated standards. The standard co-elutes with the non-labeled analyte but is easily distinguished by its higher mass. This corrects for variations in sample preparation and instrument response, leading to highly accurate and reliable quantification.[6]

The Kinetic Isotope Effect in Drug Discovery

The KIE is a powerful principle leveraged in drug design to enhance a drug's metabolic profile.[3] If a drug's metabolic breakdown involves the cleavage of a C-H bond at a specific site, replacing that hydrogen with deuterium can slow down the process. This can lead to:

  • Improved Metabolic Stability : The drug remains in the body longer, increasing its half-life.[3]

  • Enhanced Duration of Action : A longer half-life may allow for less frequent dosing, improving patient compliance.[3]

  • Reduced Toxic Metabolite Formation : Slowing metabolism can decrease the formation of potentially harmful byproducts.[3]

KIE_Concept Application of the Kinetic Isotope Effect (KIE) in Drug Metabolism cluster_0 Non-Deuterated Drug cluster_1 Deuterated Drug Drug_H Drug with C-H bond at metabolic site Metabolism_H Enzymatic Cleavage (Faster Rate) Drug_H->Metabolism_H Metabolite_H Metabolite(s) Metabolism_H->Metabolite_H Drug_D Drug with C-D bond at metabolic site Metabolism_D Enzymatic Cleavage (Slower Rate due to KIE) Drug_D->Metabolism_D Metabolite_D Reduced Metabolite(s) Increased Drug Exposure Metabolism_D->Metabolite_D

Caption: Deuteration at a metabolic site can slow enzymatic breakdown, improving a drug's pharmacokinetic profile.

Safe Handling, Storage, and Disposal

As a flammable and potentially harmful chemical, strict safety protocols must be followed when handling this compound.

  • Handling : Work in a well-ventilated fume hood.[7][12] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields or a face shield, chemical-resistant gloves, and a flame-retardant lab coat.[7][12] Avoid inhalation of vapors and contact with skin and eyes.[7][22] Keep away from heat, sparks, and open flames, and use non-sparking tools.[12][23]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13] The recommended storage temperature is 2-8°C.[1][11] 2-Iodopropane is sensitive to light and can decompose, turning yellow or amber; therefore, it should be stored in an amber or opaque bottle.[13] The presence of a copper wire or strip as a stabilizer is common to prevent degradation.[11]

  • Accidental Release : In case of a spill, remove all ignition sources.[12] Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a suitable, sealed container for disposal.[12]

  • Disposal : Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]

Experimental Protocols

The following protocols are provided as self-validating frameworks for common applications of this compound.

Protocol 1: General Procedure for Deuterated Alkylation

This protocol describes the use of this compound to introduce a deuterated isopropyl group onto a nucleophile (e.g., an amine or phenol).

  • Reaction Setup : In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophilic substrate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Base Addition : Add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq) to the solution and stir for 10-15 minutes to deprotonate the substrate.

  • Alkylation : Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring : Heat the reaction (if necessary) and monitor its progress by TLC or LC-MS. The appearance of a new spot (TLC) or a mass corresponding to the deuterated product confirms the reaction is proceeding.

  • Workup : Once the reaction is complete, cool to room temperature, filter off the base, and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Validation : Purify the crude product via column chromatography. Validate the final product's identity and purity using NMR and MS to confirm the incorporation of the d7-isopropyl group.

Protocol 2: Preparation of a Calibrant Stock with a d7-Labeled Internal Standard

This workflow details the preparation of an internal standard stock solution for a quantitative bioanalysis assay.

  • Synthesis of Standard : Synthesize the deuterated analog of the analyte using this compound as a precursor, following a procedure similar to Protocol 1. Purify to >99% purity.

  • Stock Solution Preparation : Accurately weigh approximately 1 mg of the purified d7-labeled internal standard (IS) and dissolve it in a Class A volumetric flask with a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution : Perform a serial dilution of the stock solution to create a working IS solution at a concentration relevant to the expected analyte concentration in the study samples (e.g., 100 ng/mL).

  • Sample Spiking : Prior to sample extraction, add a small, precise volume of the working IS solution to all samples, calibration standards, and quality control samples.

  • Validation System : The consistent response of the IS across the analytical run validates the integrity of the sample preparation and injection process. A significant deviation in the IS signal in a particular sample would flag it for re-analysis, making the protocol self-validating.

Conclusion

This compound is more than just a heavy version of a simple alkyl halide; it is a sophisticated chemical tool that provides critical advantages for researchers in organic synthesis, drug metabolism, and pharmacokinetics. Its utility in creating highly effective internal standards for mass spectrometry and in probing the kinetic isotope effect to design better, safer drugs underscores its importance.[3][4][6] By understanding its chemical properties, adhering to strict safety protocols, and employing validated experimental designs, scientists can fully leverage the power of isotopic labeling to accelerate discovery and innovation.

References

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  • Pharmaffiliates. (n.d.). CAS No : 101927-33-7 | Product Name : this compound. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Iodopropane, 98+% stabilized over copper. [Link]

  • Clearsynth Discovery. (2024). Advantages of Deuterated Compounds. [Link]

  • SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. [Link]

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

  • Local Pharma Guide. (n.d.). CAS NO. 101927-33-7 | this compound | C3D7I. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Iodo(ngcontent-ng-c1597341111="" class="ng-star-inserted">2H_7)propane. PubChem Compound Summary for CID 13952763. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodopropane. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodopropane. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodopropane. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-iodopropane. [Link]

  • National Institute of Standards and Technology. (n.d.). Propane, 2-iodo-. NIST Chemistry WebBook, SRD 69. [Link]

  • PrepChem. (n.d.). Preparation of isopropyl iodide. [Link]

  • MDPI. (n.d.). Preparation of Radiopharmaceuticals and Their Use in Drug Development. [Link]

  • SLS Ireland. (n.d.). This compound 98 atom % D c. [Link]

  • PubMed. (2013). Multicomponent reactions - opportunities for the pharmaceutical industry. [Link]

  • National Center for Biotechnology Information. (n.d.). Tools shaping drug discovery and development. PMC. [Link]

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Navigating the Isotopic Landscape: A Technical Guide to the Physical Properties of 2-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Analysis for Advanced Research and Development

In the intricate world of pharmaceutical development and scientific research, the use of isotopically labeled compounds is a cornerstone for elucidating metabolic pathways, quantifying drug candidates, and serving as internal standards in complex analytical methods. Among these, deuterated compounds offer a stable, non-radioactive means to trace molecular fate. This guide provides an in-depth examination of the key physical properties of 2-Iodopropane-d7, a deuterated analog of 2-iodopropane, designed for researchers, scientists, and drug development professionals.

The Significance of Deuteration: A Brief Overview

Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in addition to the single proton of protium (¹H). This seemingly minor difference in mass imparts subtle yet significant changes to the physicochemical properties of a molecule. The replacement of hydrogen with deuterium can influence reaction kinetics, a phenomenon known as the kinetic isotope effect, and can alter metabolic rates of drug candidates, potentially enhancing their pharmacokinetic profiles.[1] Understanding the fundamental physical properties of deuterated compounds like this compound is paramount for their effective application.

Core Physical Properties of this compound

The physical characteristics of a compound are dictated by its molecular structure and intermolecular forces. For this compound, where all seven hydrogen atoms are replaced by deuterium, these properties are well-documented.

PropertyValueConditionsSource
Boiling Point 88 - 90 °CStandard atmospheric pressure[2][3][4][5]
Density 1.774 g/mLat 25 °C[2][3][4][5][6][7]
Molecular Formula C₃D₇I[6][7][8]
Molecular Weight 177.04 g/mol [4][5][6][7][8]
Refractive Index n20/D 1.4925[4][5][6][7]
Flash Point 42.0 °CClosed cup[2][4]

Table 1: Key Physical and Chemical Properties of this compound

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For this compound, the boiling range of 88-90 °C is comparable to its non-deuterated counterpart, 2-iodopropane (88-90 °C).[9][10] This similarity is expected, as the substitution of hydrogen with deuterium typically has a minimal effect on the boiling point.

The density of this compound is 1.774 g/mL at 25 °C.[2][3][4][5][6][7] In contrast, the density of non-deuterated 2-iodopropane is approximately 1.703 g/mL at the same temperature.[3][9] The discernible increase in density is a direct consequence of the greater mass of deuterium compared to protium. This difference is a critical consideration in experimental design, particularly in applications involving precise mass measurements or separations.

Experimental Workflow: Determination of Physical Properties

The accurate determination of physical properties such as boiling point and density requires standardized and validated methodologies. Below is a generalized workflow that illustrates the principles behind these measurements.

G cluster_0 Boiling Point Determination cluster_1 Density Measurement bp_sample Sample Preparation: Purified this compound bp_setup Apparatus Setup: Distillation flask, condenser, thermometer, heating mantle bp_sample->bp_setup Introduce bp_heating Controlled Heating bp_setup->bp_heating bp_observation Observation: Record temperature range of steady boiling and condensation bp_heating->bp_observation bp_correction Pressure Correction: Normalize to standard pressure (1 atm) bp_observation->bp_correction d_calc Calculation: Density = (Mass of sample) / (Volume of pycnometer) d_sample Sample Equilibration: Bring this compound to 25°C d_fill Filling: Fill pycnometer with sample, avoiding air bubbles d_sample->d_fill d_pycnometer Pycnometer Preparation: Clean, dry, and weigh empty pycnometer d_pycnometer->d_fill d_weigh Weighing: Weigh the filled pycnometer d_fill->d_weigh d_weigh->d_calc

Figure 1: A generalized experimental workflow for determining the boiling point and density of a liquid sample like this compound.

Causality in Experimental Choices:

  • Boiling Point: A slow, controlled heating rate is crucial to ensure that the liquid and vapor are in equilibrium, leading to an accurate boiling point reading. The use of a condenser prevents the loss of the sample and ensures a steady state for measurement. Correction for atmospheric pressure is essential as the boiling point is pressure-dependent.

  • Density: The use of a pycnometer, a flask with a precise volume, is a standard method for accurately determining the density of liquids. Temperature control is critical because density is temperature-dependent. Ensuring the sample is free of air bubbles is vital for an accurate volume measurement.

Applications in Research and Drug Development

This compound serves as a valuable tool in various research applications. It can be used in the synthesis of deuterium-labeled molecules to study reaction mechanisms or as an internal standard in mass spectrometry-based quantification assays.[4] The well-defined physical properties outlined in this guide are fundamental to its proper handling, storage, and use in these sophisticated applications.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[2] For detailed safety information, users should consult the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

The physical properties of this compound, specifically its boiling point and density, are well-characterized and reflect the isotopic substitution of hydrogen with deuterium. A thorough understanding of these properties is essential for researchers and scientists who utilize this compound in their experimental designs. The data and methodologies presented in this guide provide a foundational understanding for the effective and safe application of this compound in the advancement of scientific knowledge and drug development.

References

  • 1-Deuterio-3-iodopropane | C3H7I | CID 59925820. PubChem - NIH. [Link]

  • 2-Iodo(ngcontent-ng-c1597341111="" class="ng-star-inserted">2H_7)propane | C3H7I. PubChem - NIH. [Link]

  • 2-IODOPROPANE. Deepwater Chemicals, Inc. [Link]

  • Common Deuterated Solvents and Their Characteristics. Isotope Science / Alfa Chemistry. [Link]

  • Deuterium Labeled Compounds. ZEOCHEM. [Link]

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A-Z of Isotopic Purity: A Technical Guide to 2-Iodopropane-d7 for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide on the Isotopic Purity and Enrichment of 2-Iodopropane-d7

This guide serves as a crucial resource for researchers, scientists, and professionals in drug development, offering a deep dive into the synthesis, analysis, and applications of this compound. Authored from the perspective of a Senior Application Scientist, this document provides not only procedural steps but also the fundamental scientific reasoning behind these methodologies.

Section 1: Introduction to this compound

This compound, the deuterated analog of 2-iodopropane, is a compound where all seven hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] This isotopic substitution makes it an invaluable tool in a variety of scientific fields, particularly in drug discovery and development.[2][][4] Its primary applications include serving as an internal standard in mass spectrometry-based quantitative analyses, elucidating reaction mechanisms, and studying metabolic pathways.[2][5] The substitution of hydrogen with deuterium can also subtly alter the physicochemical properties of a molecule, a phenomenon known as the kinetic isotope effect, which can be leveraged to modify drug metabolism and enhance therapeutic efficacy.[6]

Section 2: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the iodination of a deuterated precursor, typically 2-propanol-d8.[1] This approach ensures the highest possible incorporation of deuterium into the final product.

Synthetic Pathway from 2-Propanol-d8

A widely reported method involves the reaction of 2-propanol-d8 with a source of iodine.[1] Common iodinating agents include hydriodic acid or a mixture of iodine and a reducing agent like red phosphorus.[7] The choice of reagent and reaction conditions is critical to maximize the yield and isotopic purity of the final product.

Reaction: (CD₃)₂CD-OD + HI → (CD₃)₂CD-I + D₂O

The use of highly enriched 2-propanol-d8 is paramount for achieving high isotopic purity in the final this compound. The reaction is typically carried out under anhydrous conditions to prevent any H/D exchange with water, which could lower the isotopic enrichment.

Section 3: Determination of Isotopic Purity and Enrichment

The assessment of isotopic purity and enrichment is a critical step to validate the quality of this compound for its intended application. A combination of analytical techniques is often employed for a comprehensive evaluation.[5][8][9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the isotopic enrichment of labeled compounds.[10][11][12] By analyzing the mass-to-charge ratio of the molecule and its fragments, one can quantify the distribution of different isotopologues.

Key Principles:

  • Molecular Ion Cluster: The mass spectrum of this compound will show a cluster of peaks around the molecular ion, corresponding to molecules with varying numbers of deuterium atoms. The relative intensities of these peaks are used to calculate the isotopic enrichment.

  • Fragmentation Analysis: Analyzing the fragmentation pattern can provide site-specific information about deuterium incorporation, though this is often more complex.

Experimental Protocol: GC-MS for Isotopic Purity Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[13] The GC separates the analyte from any impurities, and the MS provides mass information.

  • GC Method:

    • Injector Temperature: 250°C

    • Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-200.

  • Data Analysis:

    • Extract the mass spectrum for the this compound peak.

    • Integrate the peak areas for the molecular ion (M+) and its isotopologues (M+1, M+2, etc., due to natural abundance of ¹³C, and M-1, M-2, etc., corresponding to species with fewer deuterium atoms).

    • Calculate the isotopic enrichment using established formulas that account for the natural abundance of isotopes.[10][11]

Isotopologue Theoretical m/z Expected Relative Abundance for 98 atom % D
C₃D₇I177.04High
C₃D₆HI176.04Low
C₃D₅H₂I175.04Very Low
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structural integrity and determining the position of deuterium labels.[5][9] Both ¹H and ²H NMR can be utilized.

  • ¹H NMR: In a highly deuterated compound like this compound, the ¹H NMR spectrum should show very small residual signals from the non-deuterated or partially deuterated species. The integration of these signals relative to a known internal standard can provide a measure of the chemical purity and an estimate of isotopic enrichment.

  • ²H (Deuterium) NMR: This technique directly observes the deuterium nuclei.[14][15] For this compound, the ²H NMR spectrum is expected to show two signals corresponding to the two different chemical environments of the deuterium atoms (the six methyl deuterons and the single methine deuteron). The relative integration of these peaks confirms the correct labeling pattern.[14]

Experimental Protocol: Quantitative ²H NMR

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable non-deuterated solvent (e.g., CHCl₃) containing a known amount of an internal standard with a single deuterium signal (e.g., benzene-d₆).

  • Instrumentation: A high-field NMR spectrometer equipped with a deuterium probe.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a sufficient relaxation delay (at least 5 times the longest T₁ of the signals being integrated) to allow for full relaxation of the deuterium nuclei.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals for this compound and the internal standard.

    • Calculate the isotopic purity based on the known concentration of the internal standard and the sample weight.

Section 4: Visualization of Analytical Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis and analytical workflows.

SynthesisWorkflow Propanol_d8 2-Propanol-d8 Reaction Iodination Reaction Propanol_d8->Reaction Iodinating_Agent Iodinating Agent (e.g., HI, P/I2) Iodinating_Agent->Reaction Purification Purification (Distillation) Reaction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

AnalyticalWorkflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis GCMS GC-MS Analysis MS_Data Mass Spectrum (Molecular Ion Cluster) GCMS->MS_Data MS_Result Isotopic Enrichment (%) MS_Data->MS_Result Final_Report Certificate of Analysis MS_Result->Final_Report NMR_Acq ¹H and ²H NMR Acquisition NMR_Data NMR Spectra (Signal Integration) NMR_Acq->NMR_Data NMR_Result Structural Confirmation & Purity Assessment NMR_Data->NMR_Result NMR_Result->Final_Report Sample This compound Sample Sample->GCMS Sample->NMR_Acq

Sources

The Strategic Utility of 2-Iodopropane-d7 in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Scientists

Introduction: The Subtle Power of Isotopic Labeling

In the landscape of modern pharmaceutical research, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the sophisticated tools available to medicinal chemists, the use of stable isotope-labeled compounds has emerged as a powerful strategy. 2-Iodopropane-d7, the deuterated analogue of 2-iodopropane, stands as a key exemplar of this class of reagents. This guide provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis, and critical applications in drug development, offering researchers the insights needed to leverage its unique characteristics.

At its core, this compound is a synthetic building block where all seven hydrogen atoms of the isopropyl iodide molecule have been replaced by their heavier, stable isotope, deuterium.[1][2][3] This seemingly subtle alteration has profound implications for the molecule's utility, particularly in modifying the metabolic fate of drug candidates and serving as a tracer in pharmacokinetic studies.[4][5]

Core Properties of this compound

The foundational step in utilizing any chemical reagent is a thorough understanding of its physicochemical properties. These characteristics dictate its handling, reaction conditions, and analytical signatures.

PropertyValueSource(s)
CAS Number 101927-33-7[1][2][3]
Molecular Formula C₃D₇I[1][2]
Alternate Names Isopropyl-d7 iodide, 2-Iodo(2H7)propane[1][2]
Molecular Weight 177.04 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Density 1.774 g/mL at 25 °C
Boiling Point 88-90 °C
Refractive Index n20/D 1.4925
Storage Temperature 2-8°C
Key Synonyms (CD₃)₂CDI

This table summarizes key quantitative data for easy reference.

Synthesis of this compound: A Protocol Grounded in Established Chemistry

The synthesis of this compound is most commonly achieved via the iodination of its corresponding deuterated alcohol, 2-propanol-d8. The underlying reaction is a nucleophilic substitution, a cornerstone of organic synthesis. While several methods exist for the non-deuterated analogue, the use of red phosphorus and iodine provides a reliable and scalable route.[2][6] This method generates phosphorus triiodide in situ, which then acts as the iodinating agent.

Experimental Protocol: Synthesis from 2-Propanol-d8

This protocol is adapted from established methods for the synthesis of 2-iodopropane.[6]

Materials:

  • 2-Propanol-d8 (1.0 eq)

  • Red Phosphorus (1.2 eq relative to P in PI₃)

  • Iodine (I₂) (1.5 eq)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), add red phosphorus and anhydrous diethyl ether.

  • Formation of PI₃: Cool the flask to 0°C in an ice bath. Add iodine crystals portion-wise to the stirred suspension. The reaction is exothermic; maintain the temperature below 10°C. A deep red-brown color will develop as phosphorus triiodide forms.

  • Addition of Alcohol: Once the iodine has fully reacted, add 2-propanol-d8 dropwise from the dropping funnel. Control the addition rate to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to remove unreacted iodine), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by fractional distillation to yield the final product.

Causality and Self-Validation: The use of an inert atmosphere prevents the reaction of phosphorus intermediates with atmospheric moisture. The sequential washing steps are critical for removing acidic byproducts and unreacted iodine, ensuring the purity and stability of the final product. The final distillation step provides a pure product with a defined boiling point, which serves as a validation of its identity and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_workup Work-up & Purification P Red Phosphorus PI3_in_situ In situ formation of PI₃ P->PI3_in_situ I2 Iodine (I₂) I2->PI3_in_situ D_Alcohol 2-Propanol-d8 Substitution Nucleophilic Substitution D_Alcohol->Substitution PI3_in_situ->Substitution Quench Quench with H₂O Substitution->Quench Wash Sequential Washing (NaHCO₃, Na₂S₂O₃, Brine) Quench->Wash Dry Dry (MgSO₄) Wash->Dry Distill Fractional Distillation Dry->Distill Product Pure this compound Distill->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

The strategic incorporation of deuterium into a molecule can significantly alter its metabolic profile. This phenomenon, known as the Kinetic Isotope Effect (KIE) , is the primary driver for the use of reagents like this compound in drug development.[4]

The Kinetic Isotope Effect (KIE)

Metabolic enzymes, particularly the Cytochrome P450 (CYP450) family, often break down drugs by cleaving carbon-hydrogen (C-H) bonds. A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a C-H bond. Consequently, it requires more energy to break.[4] This can slow down the rate of metabolic processes that involve the cleavage of that specific bond.

By strategically replacing a hydrogen atom at a known metabolic "soft spot" with deuterium, the metabolic breakdown of the drug can be slowed. This can lead to several therapeutic advantages:

  • Improved Metabolic Stability: The drug remains in its active form for longer.[4]

  • Increased Half-life: A longer duration of action may allow for less frequent dosing.[5]

  • Enhanced Oral Bioavailability: Reduced first-pass metabolism can increase the amount of drug that reaches systemic circulation.[5]

  • Reduced Toxic Metabolites: Shifting metabolism away from a pathway that produces toxic byproducts.

KIE_Pathway Drug_H Drug-CH₃ (Metabolically Liable) CYP450 CYP450 Enzyme Drug_H->CYP450 Fast (kH) Active_Drug_H Active Drug (Higher Clearance) Drug_D Drug-CD₃ (Deuterated) Drug_D->CYP450 Slow (kD) kH > kD Active_Drug_D Active Drug (Lower Clearance) Metabolite_H Inactive Metabolite (Drug-CH₂OH) CYP450->Metabolite_H Metabolite_D Inactive Metabolite (Drug-CD₂OH) CYP450->Metabolite_D

Caption: The Kinetic Isotope Effect on drug metabolism.

Case Study: Synthesis of Deuterated Prenyldiphosphates

A practical application of this compound is in the synthesis of stable-isotope labeled internal standards for quantitative mass spectrometry. For instance, it has been utilized in the preparation of deuterium-labeled prenyldiphosphate and prenylcysteine derivatives.[7] These molecules are crucial for studying protein prenylation, a post-translational modification implicated in various cellular signaling pathways. By using deuterated standards, researchers can accurately quantify the levels of their non-deuterated endogenous counterparts in complex biological samples, which is vital for understanding disease mechanisms and the effects of potential drug interventions.[7]

Conclusion

This compound is more than just a heavy version of a simple alkyl halide. It is a precision tool for medicinal chemists and drug development scientists. Its utility stems from the fundamental principles of the kinetic isotope effect, allowing for the strategic enhancement of a drug candidate's metabolic stability and pharmacokinetic properties. A firm grasp of its properties and synthesis provides the foundation for its effective application, from creating internal standards for bioanalysis to designing next-generation therapeutics with superior clinical profiles. As the pharmaceutical industry continues to seek innovation, the strategic use of deuterated building blocks like this compound will undoubtedly play an increasingly important role.

References

  • Subramanian, T., et al. (2013). Syntheses of deuterium labeled prenyldiphosphate and prenylcysteine analogues for in vivo mass spectrometric quantification. Journal of Labelled Compounds and Radiopharmaceuticals, 56(8), 370-375. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. Available at: [Link]

  • Ghosh, A. K., & Schiltz, G. F. (2002). Syntheses of FDA Approved HIV Protease Inhibitors. Current medicinal chemistry, 9(12), 1135–1164. Available at: [Link]

  • Cumming, W. M., Hopper, I. V., & Wheeler, T. S. (1937). Systematic organic chemistry. D. Van Nostrand Company. Procedure available at: [Link]

  • Wikipedia. (n.d.). Isopropyl iodide. Retrieved from [Link]

  • Soudagar, M. P., et al. (2021). Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives. RSC Advances, 11(42), 26231-26246. Available at: [Link]

  • Wikipedia. (n.d.). Tipranavir. Retrieved from [Link]

  • CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]

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Spectroscopic data for 2-Iodopropane-d7 (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 2-Iodopropane-d7

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS: 101927-33-7), a deuterated isotopologue of 2-iodopropane.[1][2] With a molecular formula of C₃D₇I and a molecular weight of 177.04 g/mol , this compound is valuable in synthetic chemistry, mechanistic studies, and as an internal standard.[3] This document details the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and drug development professionals.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides definitive information on its molecular weight and structural fragments. Electron Ionization (EI) is the preferred method for this analysis as it induces reproducible fragmentation patterns, which are crucial for structural elucidation and confirmation.

Predicted Fragmentation Pathway

The fragmentation of this compound is governed by the relative strengths of its covalent bonds. The Carbon-Iodine (C-I) bond is the weakest, making its cleavage the most probable initial fragmentation event.

  • Molecular Ion (M⁺•): The parent molecule is ionized by losing an electron, resulting in a molecular ion peak at a mass-to-charge ratio (m/z) of 177. This peak confirms the molecular weight of the fully deuterated compound.

  • Base Peak ([M-I]⁺): The most favorable fragmentation is the cleavage of the C-I bond, leading to the loss of an iodine radical (•I, mass = 127). This generates the highly stable secondary isopropyl-d7 carbocation, [CD(CD₃)₂]⁺, which is observed as the base peak (most abundant ion) at m/z 50.

  • Other Fragments: Loss of deuterium atoms from the isopropyl-d7 cation can lead to minor peaks at lower m/z values. A peak at m/z 127, corresponding to the iodine cation [I]⁺, may also be observed, though typically at a low relative abundance.

MS_Fragmentation M [(CD₃)₂CDI]⁺• m/z = 177 (Molecular Ion) Base [CD(CD₃)₂]⁺ m/z = 50 (Base Peak) M->Base - •I I_ion [I]⁺ m/z = 127 M->I_ion - •CD(CD₃)₂ I_rad •I Propyl_rad •CD(CD₃)₂

Data Summary: Mass Spectrometry
m/zPredicted Ion FragmentCommon Name / DescriptionRelative Abundance
177[C₃D₇I]⁺•Molecular Ion (M⁺•)Low
127[I]⁺Iodine CationLow
50[CD(CD₃)₂]⁺Isopropyl-d7 Cation100% (Base Peak)
Protocol: Acquiring an EI Mass Spectrum

This protocol outlines a self-validating system for acquiring a reproducible electron ionization mass spectrum.

  • Instrument Preparation: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. A standard compound like perfluorotributylamine (PFTBA) is typically used for calibration.

  • Sample Introduction: Introduce a small amount of this compound (typically a dilute solution in a volatile solvent like methanol or direct injection for a liquid sample) into the ion source via a gas chromatography (GC-MS) system or a direct insertion probe.

  • Ionization: Set the electron energy to 70 eV. This standard energy ensures sufficient fragmentation and allows for comparison with library spectra.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 35 to 200, to ensure capture of the molecular ion and all relevant fragments.

  • Data Acquisition: Acquire the spectrum, ensuring the detector response is within the linear range to obtain accurate relative abundances.

  • Analysis: Identify the molecular ion peak (m/z 177) and the base peak (m/z 50) to confirm the sample's identity.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups and fingerprint vibrational modes of a molecule. For this compound, the key diagnostic peaks are the C-D stretching and bending vibrations, which replace the C-H vibrations found in its non-deuterated analogue.

Key Vibrational Modes

The vibrational frequency of a bond is primarily dependent on the bond strength and the masses of the atoms involved. The replacement of hydrogen (mass ≈ 1) with deuterium (mass ≈ 2) results in a predictable shift of vibrational frequencies to lower wavenumbers. The approximate shift can be estimated by the reduced mass relationship, where the frequency is proportional to 1/√μ. This results in C-D vibrational frequencies being approximately 1/√2 (or ~0.71) times the frequency of the corresponding C-H vibration.

  • C-D Stretching: The C-H stretching vibrations in 2-iodopropane occur around 2845-2975 cm⁻¹.[4] In this compound, these are replaced by C-D stretching absorptions, which are expected in the 2050-2250 cm⁻¹ region.

  • C-D Bending: The C-H bending (deformation) vibrations (~1370-1470 cm⁻¹) are similarly shifted to lower wavenumbers, appearing in the 970-1050 cm⁻¹ region.[4]

  • C-I Stretching: The characteristic C-I stretching vibration is expected at a low frequency, typically around 500 cm⁻¹, and is less affected by deuteration.[4]

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of overlapping vibrations unique to the molecule, serving as a "fingerprint" for identification.[4]

Data Summary: Infrared Spectroscopy
Wavenumber (cm⁻¹)Predicted AssignmentDescription
~2200C-D StretchStrong absorption, characteristic of deuterated alkyl groups.
~1000C-D BendModerate absorption from methyl/methine C-D deformations.
~500C-I StretchCharacteristic stretch for the carbon-iodine bond.
Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples without requiring extensive sample preparation.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis Clean 1. Clean ATR Crystal (e.g., with isopropanol) Background 2. Acquire Background Spectrum (Clean, empty crystal) Clean->Background Sample 3. Apply Sample (A single drop of this compound) Background->Sample Acquire 4. Acquire Sample Spectrum (Typically 16-32 scans) Sample->Acquire Process 5. Process Data (Baseline correction, peak picking) Acquire->Process Analyze 6. Analyze Spectrum (Identify key functional groups) Process->Analyze

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen (or in this case, carbon-deuterium) framework of the molecule.

¹H NMR Spectroscopy

As a Senior Application Scientist, it is crucial to understand that the ¹H NMR spectrum of a highly deuterated compound like this compound (98 atom % D isotopic purity) will appear largely empty. The primary purpose of running a ¹H NMR is not to see signals, but rather to confirm the absence of signals, thereby validating the high degree of deuteration. Any small, residual peaks would correspond to the ~2% of molecules containing protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is highly informative. Due to molecular symmetry, two distinct carbon signals are expected: one for the two equivalent methyl (-CD₃) carbons and one for the central methine (-CDI) carbon.

  • Chemical Shifts: The chemical shifts will be similar to those of non-deuterated 2-iodopropane (C1 at ~31.2 ppm, C2 at ~21.1 ppm) but will be slightly shifted upfield due to the isotopic effect of the attached deuterium atoms.[1]

  • C-D Coupling: A key feature is the splitting of carbon signals by the attached deuterium atoms. Deuterium has a nuclear spin (I) of 1. According to the multiplicity rule (2nI + 1), where n is the number of equivalent deuterium atoms, we predict:

    • -CDI Carbon: This carbon is coupled to one deuterium (n=1, I=1), resulting in a 1:1:1 triplet.

    • -CD₃ Carbons: Each methyl carbon is coupled to three deuterium atoms (n=3, I=1), resulting in a complex multiplet (a septet with a 1:3:6:7:6:3:1 intensity ratio).

Data Summary: ¹³C NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)AssignmentPredicted Multiplicity
~20.5-CDITriplet (1:1:1)
~30.8-CD₃Septet (1:3:6:7:6:3:1)

Note: Chemical shifts are estimated based on the non-deuterated analogue and may vary slightly depending on the solvent and experimental conditions.

Protocol: Acquiring a ¹³C NMR Spectrum

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectrometer Setup cluster_run Acquisition & Processing Prepare 1. Prepare Sample (~50 mg in 0.6 mL CDCl₃ with TMS) Filter 2. Filter into NMR Tube Prepare->Filter Insert 3. Insert Sample into Magnet Filter->Insert Lock 4. Lock on Solvent Signal Insert->Lock Shim 5. Shim for Field Homogeneity Lock->Shim Acquire 6. Acquire Data (Proton-decoupled pulse sequence) Shim->Acquire Process 7. Process FID (Fourier Transform, Phasing) Acquire->Process Analyze 8. Analyze Spectrum (Reference to TMS, assign peaks) Process->Analyze

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound:

  • MS confirms the molecular weight (m/z 177) and the presence of a C₃D₇ backbone through the base peak at m/z 50.

  • IR confirms the isotopic labeling with strong C-D stretches (~2200 cm⁻¹) and the presence of the C-I bond (~500 cm⁻¹).

  • NMR validates the specific structure and deuteration pattern. The ¹³C spectrum shows two carbon environments with splitting patterns (triplet, septet) consistent with the (CD₃)₂CDI structure, while the ¹H spectrum confirms the high level of deuteration.

Together, these three techniques provide an unambiguous and self-validating confirmation of the identity, structure, and isotopic purity of this compound.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodopropane. Retrieved from [Link][4]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-iodopropane. Retrieved from [Link][1]

  • PubChem. (n.d.). 2-Iodo(ngcontent-ng-c1597341111="" class="ng-star-inserted">2H_7)propane. National Center for Biotechnology Information. Retrieved from [Link][4]

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Introduction: The Role of 2-Iodopropane-d7 in Modern Analytical Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Application of 2-Iodopropane-d7 for Advanced Research

This compound ((CD₃)₂CDI), also known as Isopropyl-d7 iodide, is a deuterated, stable isotope-labeled (SIL) organoiodide compound. While structurally similar to its non-labeled counterpart, the seven deuterium atoms impart a mass shift of +7 amu, making it an indispensable tool for researchers, particularly in the fields of drug metabolism, pharmacokinetics (DMPK), and quantitative analytical chemistry.

The primary utility of this compound lies in its application as a synthetic precursor for creating more complex deuterated molecules and, most critically, as an internal standard for quantitative analysis by mass spectrometry (MS). In quantitative MS, the goal is to determine the precise amount of a target analyte in a complex matrix like blood, plasma, or tissue homogenate. The accuracy of this measurement can be compromised by variations in sample preparation, instrument response, and matrix effects.[1][2] A deuterated internal standard is the gold standard for mitigating these issues.[2][3] Because it is chemically almost identical to the analyte of interest, it experiences the same losses during extraction and the same ionization suppression or enhancement in the mass spectrometer.[1][4] By adding a known quantity of the SIL standard to the sample and measuring the ratio of the analyte to the standard, highly accurate and precise quantification can be achieved.[2]

This guide provides a comprehensive overview of the commercial landscape for sourcing this compound, outlines critical quality control measures, and details a practical workflow for its application as an internal standard in a research setting.

Part 1: Commercial Availability and Supplier Qualification

Sourcing high-quality this compound is the foundational step for any successful experimental outcome. The compound is available from several reputable chemical suppliers who specialize in stable isotope-labeled compounds.

Key Commercial Suppliers

The following table summarizes major suppliers offering this compound (CAS Number: 101927-33-7).[5] It is crucial for researchers to consult the specific product page and Certificate of Analysis from the supplier before purchasing, as specifications can vary by lot.

SupplierProduct NameTypical Isotopic PurityKey Features
Sigma-Aldrich (Merck) This compound98 atom % DContains copper as a stabilizer; extensive documentation available.
Santa Cruz Biotechnology This compoundLot-specificClassified as a Dangerous Good for transport.[5]
Pharmaffiliates This compoundLot-specificMarketed as a reference standard and isotope-labeled analog.[6]
ChemicalBook This compoundVaries by listingAggregates multiple suppliers, requires individual vetting.[7]
Supplier and Material Qualification Workflow

Simply ordering the compound is insufficient for rigorous scientific applications. A self-validating qualification process is essential to ensure the identity, purity, and suitability of the material for its intended use.

cluster_sourcing Phase 1: Sourcing & Documentation cluster_qc Phase 2: In-House QC Verification cluster_approval Phase 3: Final Approval s1 Identify Potential Suppliers s2 Request Lot-Specific Certificate of Analysis (CoA) s1->s2 s3 Review CoA for: - Isotopic Purity (e.g., >98%) - Chemical Purity (GC/NMR) - Identity Confirmation s2->s3 q1 Procure Material s3->q1 If Specs Met q2 Perform Identity Check (e.g., Mass Spectrometry) q1->q2 q3 Confirm Mass Shift (M+7 vs. Analyte) q2->q3 q4 Assess for Unlabeled Contaminants q3->q4 a1 Material Approved for Quantitative Studies q4->a1 If QC Passes

Caption: A logical workflow for qualifying a new lot of this compound.

Part 2: Technical Profile and Safe Handling

A thorough understanding of the compound's properties is critical for its proper use and storage.

Physicochemical Properties
  • Molecular Formula: C₃D₇I[5]

  • Molecular Weight: ~177.04 g/mol [5]

  • Appearance: Clear liquid[8]

  • Boiling Point: 88 - 90 °C

  • Density: ~1.774 g/mL at 25 °C

  • Stability: Often supplied with a stabilizer like copper to prevent degradation. Iodides can be sensitive to light and air, leading to discoloration over time.

Safety, Handling, and Storage

This compound is a flammable liquid and is considered harmful if swallowed.[9] Proper laboratory safety protocols are mandatory.

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8]

    • Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and chemical-resistant gloves.

    • Keep away from heat, sparks, and open flames. Take measures to prevent the buildup of electrostatic charge.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • The recommended storage temperature is often 2-8°C to maintain stability.[6]

    • Protect from light.[10]

  • Disposal:

    • Dispose of waste material and uncleaned containers in accordance with local, state, and federal regulations. Do not mix with other waste.[8]

Part 3: Application in a Quantitative LC-MS/MS Workflow

The primary application for researchers acquiring this compound is as a precursor or, more commonly, as an internal standard (IS). While this compound itself is not typically the final IS, it is a key building block for creating a deuterated version of a target analyte. For this guide, we will describe a universal protocol where we assume a target analyte, "Analyte X," has been synthesized in its deuterated form ("Analyte X-d7") using this compound.

This protocol describes the use of "Analyte X-d7" as an internal standard for the quantification of "Analyte X" in a biological matrix.

Principle of Isotope Dilution Mass Spectrometry

The core principle is that the SIL internal standard (Analyte X-d7) is added at a fixed concentration to all samples, calibrators, and quality controls. It co-elutes with the native analyte (Analyte X) during chromatography.[4] The mass spectrometer detects both compounds simultaneously based on their different mass-to-charge ratios (m/z). By calculating the peak area ratio of the analyte to the internal standard (AreaAnalyte X / AreaAnalyte X-d7), variations from sample injection volume, matrix effects, or extraction efficiency are normalized, leading to a highly robust and accurate measurement.[2]

cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: LC-MS/MS Analysis cluster_quant Step 3: Quantification p1 Aliquot Biological Matrix (e.g., 100 µL Plasma) p2 Add Fixed Amount of Internal Standard Solution (Analyte X-d7) p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant for LC-MS/MS Analysis p4->p5 a1 Inject Sample p5->a1 a2 Chromatographic Separation (Analyte X and X-d7 co-elute) a1->a2 a3 Mass Spectrometric Detection (Monitor specific m/z for each) a2->a3 a4 Generate Peak Areas for Analyte X and Analyte X-d7 a3->a4 q1 Calculate Peak Area Ratio (Analyte X / Analyte X-d7) a4->q1 q2 Plot Ratio vs. Concentration for Calibration Standards q1->q2 q3 Determine Unknown Sample Concentration from Curve q2->q3

Caption: Workflow for quantitative analysis using a deuterated internal standard.
Detailed Experimental Protocol

This protocol is a representative example and must be optimized for the specific analyte and matrix.

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the analytical standard (Analyte X) in a suitable solvent (e.g., methanol).

    • Prepare a separate 1 mg/mL stock solution of the internal standard (Analyte X-d7) in the same solvent.

    • From these, prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) that yields a strong signal in the matrix.

  • Preparation of Calibration Curve Standards:

    • Serially dilute the Analyte X stock solution to create a series of calibration standards in a blank, analyte-free biological matrix. A typical range might be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.[11]

  • Sample Extraction:

    • To 100 µL of each calibrator, quality control (QC) sample, and unknown sample, add 20 µL of the working internal standard solution (100 ng/mL Analyte X-d7). Vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the supernatant onto an appropriate LC column (e.g., C18).

    • Develop a chromatographic gradient that provides good separation of the analyte from other matrix components.

    • Set up the mass spectrometer to monitor at least one specific multiple reaction monitoring (MRM) transition for both Analyte X and Analyte X-d7.

  • Data Processing:

    • Integrate the chromatographic peaks for both the analyte and the internal standard.

    • For the calibration standards, calculate the peak area ratio (PAR) = (Area of Analyte X) / (Area of Analyte X-d7).

    • Generate a calibration curve by plotting the PAR against the known concentration of each calibrator. Apply a linear regression with 1/x or 1/x² weighting.

    • Calculate the PAR for the unknown samples and determine their concentrations by interpolating from the calibration curve.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved January 14, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 14, 2026, from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved January 14, 2026, from [Link]

  • Deepwater Chemicals, Inc. (2015, August 13). 2-IODOPROPANE. Retrieved January 14, 2026, from [Link]

  • Agilent Technologies. (n.d.). Determination of Fat-Soluble Vitamins in Foods Using Agilent Chem Elut S Extraction with LC/DAD and LC/MS. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, February 17). Quantification of fat-soluble vitamins in human serum by LC–MS/MS. Retrieved January 14, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No: 101927-33-7 | Product Name: this compound. Retrieved January 14, 2026, from [Link]

  • Agilent Technologies. (n.d.). Fat- and Water-Soluble Vitamin Analysis in Foods and Supplements. Retrieved January 14, 2026, from [Link]

  • SciProfiles. (2024, April 2). Dr. H. Peter Spielmann. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (n.d.). Combined Measurement of 6 Fat-Soluble Vitamins and 26 Water-Soluble Functional Vitamin Markers and Amino Acids in 50 μL of Serum or Plasma by High-Throughput Mass Spectrometry. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). New LC-MS/MS method with single-step pretreatment analyzes fat-soluble vitamins in plasma and amniotic fluid. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis of d8‐geranyl diphosphate. Retrieved January 14, 2026, from [Link]

  • Wiley Online Library. (n.d.). Syntheses of deuterium labeled prenyldiphosphate and prenylcysteine analogues for in vivo mass spectrometric quantification. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). Statins and Protein Prenylation in Cancer Cell Biology and Therapy. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Iodo(ngcontent-ng-c1597341111="" class="ng-star-inserted">2H_7)propane. Retrieved January 14, 2026, from [Link]

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A-Technical-Guide-to-the-Research-Applications-of-Deuterated-Isopropyl-Iodide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Research Applications of Deuterated Isopropyl Iodide

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and burgeoning research applications of deuterated isopropyl iodide, specifically 2-iodopropane-d7. Initially recognized for its utility in fundamental mechanistic studies of nucleophilic substitution reactions and the kinetic isotope effect, its applications are expanding into more complex areas of chemical and pharmaceutical research. This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into leveraging this isotopically labeled compound in mechanistic elucidation, as a tracer in complex chemical systems, and its emerging role in drug discovery and development. We will delve into detailed experimental protocols, data interpretation, and the underlying principles that govern its utility.

Introduction: Beyond a Simple Alkyl Halide

Deuterium-labeled compounds have transitioned from niche tools in physical organic chemistry to indispensable assets across a spectrum of scientific disciplines.[1][2][3][4] The substitution of hydrogen with its stable, heavier isotope, deuterium, introduces a subtle yet profound change in the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is stronger and shorter than the corresponding carbon-hydrogen (C-H) bond, a difference that manifests as the kinetic isotope effect (KIE).[3] This effect, where a C-D bond is broken more slowly than a C-H bond, provides a powerful tool for probing reaction mechanisms.[5][6]

Deuterated isopropyl iodide, primarily this compound ((CD₃)₂CDI), is a fully deuterated analogue of isopropyl iodide.[7][8] While its initial applications were rooted in classic studies of S_N1 and S_N2 reaction mechanisms, its potential extends far beyond this traditional scope.[9][10][11] This guide will explore both the foundational and advanced applications of deuterated isopropyl iodide, with a particular focus on its utility for professionals in modern chemical and pharmaceutical research.

Physicochemical Properties and Synthesis

A thorough understanding of the properties of deuterated isopropyl iodide is crucial for its effective application.

Physicochemical Data

The substitution of hydrogen with deuterium results in a notable increase in the molar mass and density of the compound.[7][8]

PropertyIsopropyl Iodide (C₃H₇I)This compound ((CD₃)₂CDI)
Molecular Weight 169.99 g/mol [12]177.04 g/mol
Density 1.703 g/mL at 25 °C[13]1.774 g/mL at 25 °C[7]
Boiling Point 88.8-89.8 °C[13]88-90 °C
Refractive Index (n20/D) 1.4997[13]1.4925[7]
Isotopic Purity N/ATypically ≥ 98 atom % D[8]

Table 1: Comparison of the physicochemical properties of isopropyl iodide and this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the iodination of deuterated isopropanol (2-propanol-d8).[7] Several methods can be employed for this conversion, analogous to the synthesis of its non-deuterated counterpart.[13][14][15]

Protocol 1: Synthesis via Red Phosphorus and Iodine

This method is a common and effective route for the preparation of alkyl iodides.

Materials:

  • 2-Propanol-d8

  • Red phosphorus

  • Iodine

  • Anhydrous sodium sulfate

  • Sodium thiosulfate solution (aqueous)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-propanol-d8 and iodine.

  • With vigorous stirring, cautiously add red phosphorus in small portions. The reaction is exothermic and may require cooling in an ice bath to control the rate.[15]

  • After the addition is complete, continue stirring and gently reflux the mixture to drive the reaction to completion.

  • Distill the crude this compound from the reaction mixture.

  • Wash the distillate with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by washes with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the final product by fractional distillation.

Causality of Experimental Choices:

  • The use of red phosphorus and iodine in situ generates phosphorus triiodide, which is the active iodinating agent.[15]

  • Portion-wise addition of phosphorus is crucial to manage the exothermic nature of the reaction and prevent a runaway reaction.[15]

  • The sodium thiosulfate wash is essential for quenching any residual iodine, which can cause discoloration and potential side reactions.

Core Research Applications

The utility of deuterated isopropyl iodide spans several key areas of research.

Mechanistic Elucidation via Kinetic Isotope Effect (KIE) Studies

The primary and secondary KIEs are powerful tools for investigating the transition states of chemical reactions.[5][6] Deuterated isopropyl iodide has been instrumental in dissecting the mechanisms of nucleophilic substitution reactions.

  • Primary KIE: Observed when a bond to the isotopic atom is broken in the rate-determining step.

  • Secondary KIE: Occurs when the isotopic substitution is at a position not directly involved in bond cleavage but influences the transition state.[5]

In the context of reactions involving isopropyl iodide, deuteration at the α-carbon (the carbon bearing the iodine) and β-carbons (the methyl carbons) can provide distinct mechanistic insights.[9][10]

KIE_in_SN2

Experimental Protocol 2: Determining the KIE in a Nucleophilic Substitution Reaction

Objective: To measure the rate constants for the reaction of both deuterated and non-deuterated isopropyl iodide with a nucleophile (e.g., pyridine) to determine the secondary KIE.

Materials:

  • This compound

  • Isopropyl iodide

  • Pyridine

  • A suitable solvent (e.g., nitrobenzene)

  • Standardized silver nitrate solution

Procedure:

  • Prepare reaction mixtures of known concentrations of the alkyl iodide (both deuterated and non-deuterated) and pyridine in the chosen solvent.

  • Maintain the reaction mixtures at a constant temperature.

  • At various time intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction in the aliquots.

  • Determine the concentration of the halide ion produced using potentiometric titration with a standardized silver nitrate solution.[9]

  • Calculate the second-order rate constants (k_H and k_D) by plotting the appropriate concentration-time data.

  • The KIE is then calculated as the ratio k_H / k_D.

Interpretation of Results:

  • A normal secondary KIE (k_H/k_D > 1) is often observed in S_N1 reactions, where the hybridization of the α-carbon changes from sp³ to sp² in the transition state. This is attributed to changes in bending vibrational frequencies.

  • An inverse secondary KIE (k_H/k_D < 1) is typically seen in S_N2 reactions, where the transition state is more sterically crowded than the reactants.[9]

Isotopic Labeling for Mass Spectrometry-Based Quantification

Deuterated internal standards are the gold standard in quantitative mass spectrometry due to their similar chemical behavior and distinct mass difference from the analyte.[16] this compound can be used to synthesize deuterated standards for a variety of analytes.

Application in Proteomics and Metabolomics: While not a direct application of this compound itself, it can serve as a precursor for creating deuterated derivatizing agents. For instance, it can be used to synthesize deuterated analogues of reagents used for chemical labeling in quantitative proteomics.[17][18][19]

MS_Quantification

Tracers in Chemical and Biological Systems

The distinct mass of deuterium allows it to be used as a tracer to follow the fate of molecules in complex chemical reactions or biological pathways.[4][20] this compound can be used to introduce a deuterated isopropyl group into a larger molecule, which can then be tracked using techniques like NMR or mass spectrometry.

Example Application: Studying Prenylation this compound can be used in the synthesis of deuterated prenyl diphosphate analogues.[7] These labeled molecules can then be used to study the mechanisms of prenyltransferase enzymes, which are involved in a wide range of biological processes.

Role in Drug Discovery and Development

The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium.[2] This can slow down the rate of metabolism, leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of potentially toxic metabolites.[1][3][21][22]

While this compound is a simple building block, it can be used to introduce a deuterated isopropyl moiety into a drug candidate. The isopropyl group is a common structural motif in pharmaceuticals, and its metabolic fate can be a critical determinant of a drug's overall properties. By selectively deuterating this group, drug developers can potentially fine-tune the metabolic stability of a lead compound.

Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the proton NMR spectrum of a compound synthesized using this compound, the absence of signals corresponding to the isopropyl group confirms the incorporation of the deuterated moiety.[23][24]

  • ²H NMR: Deuterium NMR is a powerful technique for directly observing the deuterated positions in a molecule.[25] It provides a clean spectrum with signals only from the deuterium atoms, confirming the position and extent of deuteration.

  • ¹³C NMR: The carbon atoms attached to deuterium will exhibit a characteristic multiplet signal due to C-D coupling, and their chemical shifts will be slightly different from their protonated counterparts due to the isotopic effect.

Mass Spectrometry (MS)

The mass spectrum of a compound containing the this compound fragment will show a characteristic mass shift of +7 Da for each incorporated isopropyl group compared to the unlabeled compound.[26] High-resolution mass spectrometry can be used to confirm the exact mass and isotopic distribution.[16][27]

Conclusion and Future Outlook

Deuterated isopropyl iodide is a versatile and powerful tool for researchers across various scientific disciplines. Its applications, once confined to fundamental studies of reaction kinetics, are now expanding into the complex and demanding fields of drug discovery, proteomics, and metabolomics. The ability to selectively introduce a deuterated isopropyl group provides a means to probe reaction mechanisms, quantify molecules with high precision, trace metabolic pathways, and enhance the pharmacokinetic properties of drug candidates. As synthetic methodologies for deuterated compounds become more sophisticated and accessible, the scope of applications for reagents like this compound is poised to grow, further solidifying the role of isotopic labeling as a cornerstone of modern chemical and biomedical research.

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A Theoretical and Computational Guide to Carbon-Deuterium Bond Stability in 2-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substitution of hydrogen with its heavier isotope, deuterium, is a critical strategy in modern drug development to enhance pharmacokinetic profiles by improving metabolic stability. This "deuterium effect" is rooted in the increased strength and stability of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. Understanding and quantifying this stability is paramount for the rational design of deuterated pharmaceuticals. This technical guide provides a comprehensive theoretical framework and a practical computational protocol for studying the C-D bond stability in 2-Iodopropane-d7 ((CD₃)₂CDI)[1], a representative deuterated alkyl halide. We will delve into the quantum mechanical origins of the kinetic isotope effect (KIE), detail a step-by-step methodology using Density Functional Theory (DFT) to calculate bond dissociation energies (BDEs), and present a workflow for predicting reaction kinetics. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical chemistry to predict and leverage the benefits of isotopic substitution.

Introduction: The Pharmaceutical Importance of C-D Bonds

In pharmaceutical sciences, the metabolic transformation of a drug, often mediated by enzyme families like Cytochrome P450, is a key determinant of its efficacy and duration of action.[2] Many of these metabolic pathways involve the cleavage of C-H bonds. By strategically replacing a metabolically vulnerable C-H bond with a C-D bond, the rate of this cleavage can be significantly reduced. This phenomenon, known as the Kinetic Isotope Effect (KIE), stems from the fundamental differences in the quantum mechanical properties of hydrogen and deuterium.[3][4]

The C-D bond is stronger and more stable than a C-H bond primarily due to its lower zero-point vibrational energy (ZPVE).[5] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for any process where this bond cleavage is the rate-determining step.[6][7] This strategy has been successfully employed in approved drugs; for instance, the FDA-approved drug deutetrabenazine is a deuterated version of tetrabenazine, where deuteration of methoxy groups leads to a longer half-life and improved patient outcomes.[8]

This compound serves as an excellent model system for these theoretical studies. Its simple alkyl structure allows for focused computational analysis on the C-D bond of interest, providing foundational insights that can be extrapolated to more complex drug-like molecules.

Theoretical Foundations of C-D Bond Stability

Zero-Point Vibrational Energy (ZPVE)

According to quantum mechanics, a chemical bond is not static but vibrates continuously, even at absolute zero temperature. The lowest possible energy of this vibration is the Zero-Point Vibrational Energy (ZPVE). The ZPVE is directly proportional to the vibrational frequency of the bond, which in turn is inversely proportional to the reduced mass of the atoms involved.

The vibrational frequency (ν) can be approximated by the harmonic oscillator model: ν = (1/2π) * √(k/μ)

where k is the force constant of the bond and μ is the reduced mass of the two atoms. Since deuterium has approximately twice the mass of hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. This results in a lower vibrational frequency and, consequently, a lower ZPVE for the C-D bond.[9] This fundamental difference is the origin of the C-D bond's enhanced stability.

Bond Dissociation Energy (BDE)

The Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically. The apparent BDE, which is the energy needed to cleave the bond from its ground vibrational state (the ZPVE level), is higher for a C-D bond than for a C-H bond. As illustrated in the diagram below, the potential energy wells for both bonds are nearly identical, but because the C-D bond starts from a lower energy level (lower ZPVE), the total energy input required to reach the dissociation limit is greater.

G Figure 1: Potential Energy Diagram for C-H vs. C-D Bonds cluster_curve start end_x start->end_x y_axis_start y_axis_end Potential Energy y_axis_start->y_axis_end p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 dissoc_line_start dissoc_line_end dissoc_line_start->dissoc_line_end zpe_ch_start zpe_ch_start zpe_ch_end zpe_ch_end zpe_ch_start->zpe_ch_end ZPE (C-H) zpe_cd_start zpe_cd_end zpe_cd_start->zpe_cd_end ZPE (C-D) bde_ch_start bde_ch_end bde_ch_start->bde_ch_end   BDE (C-H) bde_cd_start bde_cd_end bde_cd_start->bde_cd_end   BDE (C-D)

C-D bonds have a lower ZPE, requiring more energy to dissociate.
The Kinetic Isotope Effect (KIE)

The KIE is the ratio of the reaction rate constant for the light isotope (kH) to that of the heavy isotope (kD).

KIE = kH / kD

For reactions where C-H bond cleavage is the rate-limiting step, the KIE is typically greater than 1 (a "normal" KIE), often in the range of 6-10 for deuterium substitution.[3] This directly reflects the difference in activation energies, which is largely governed by the difference in ZPE between the C-H and C-D bonds in the ground state of the reactant.[5] Theoretical calculations can predict the KIE by modeling the transition state of the reaction and calculating the activation energies for both the deuterated and non-deuterated species.

Computational Methodology: A DFT-Based Approach

Density Functional Theory (DFT) provides a robust and computationally efficient framework for studying molecular systems, offering a favorable balance between accuracy and computational cost for calculating properties like BDEs and vibrational frequencies.[10][11][12]

Selection of Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[11]

  • Functional: For kinetic and thermodynamic calculations, hybrid meta-GGA functionals are often preferred. The M06-2X functional, for example, is well-parameterized for non-covalent interactions, thermochemistry, and kinetics, making it an excellent choice for BDE calculations.[13]

  • Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as def2-TZVPP , provides a high-quality description of the electron distribution, which is crucial for accurate energy calculations.[13]

Computational Workflow

The theoretical study of C-D bond stability involves a sequential workflow, from structural optimization to the final calculation of thermodynamic and kinetic parameters.

G cluster_prep Step 1: Input Preparation cluster_geom_opt Step 2: Geometry Optimization cluster_freq Step 3: Vibrational Analysis cluster_bde Step 4: Energy Calculation Build Build 3D Structures (2-Iodopropane & this compound) Opt Perform Geometry Optimization (e.g., M06-2X/def2-TZVPP) Build->Opt Opt_Rad Optimize Radical Fragments (Isopropyl & Iodine Radicals) Opt->Opt_Rad Freq Frequency Calculation on Optimized Structures Opt->Freq BDE Calculate Bond Dissociation Energy (BDE) BDE = E(rad1) + E(rad2) - E(molecule) Opt_Rad->BDE Verify Verify True Minimum (No Imaginary Frequencies) Freq->Verify ZPE Obtain Zero-Point Vibrational Energies (ZPVE) Verify->ZPE Success ZPE->BDE

Figure 2: Computational workflow for BDE calculation.
Protocol 1: Geometry Optimization and Frequency Analysis

This protocol establishes the lowest-energy conformation of the molecule and confirms it is a stable structure.

  • Structure Preparation: Build the 3D structures for both 2-iodopropane and this compound using molecular modeling software.

  • Optimization Calculation: Submit a geometry optimization calculation using the selected DFT functional and basis set (e.g., M06-2X/def2-TZVPP). This process iteratively adjusts the atomic coordinates to find the minimum energy structure.

  • Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation. This computes the vibrational modes of the molecule.

  • Verification: Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a true energy minimum, and the optimization must be repeated.

  • Data Extraction: From the frequency calculation output, extract the final electronic energy and the Zero-Point Vibrational Energy (ZPVE).

Protocol 2: Bond Dissociation Energy (BDE) Calculation

This protocol calculates the energy required to homolytically cleave the C-I and C-D bonds.

  • Fragment Optimization: Perform separate geometry optimization and frequency calculations (as in Protocol 1) for the resulting radical fragments. For the C-D bond in this compound, the fragments are the isopropyl-d7 radical ((CD₃)₂CD•) and the iodine radical (I•).

  • Energy Extraction: Extract the final electronic energies and ZPVEs for each radical fragment.

  • BDE Calculation: Calculate the ZPE-corrected BDE using the following formula: BDE = [E_electronic(Radical 1) + ZPVE(Radical 1)] + [E_electronic(Radical 2) + ZPVE(Radical 2)] - [E_electronic(Parent Molecule) + ZPVE(Parent Molecule)]

Analysis and Data Interpretation

The output of these calculations provides quantitative data to assess C-D bond stability. The results should be tabulated for clear comparison.

Table 1: Calculated Vibrational Frequencies and ZPVEs
BondVibrational ModeFrequency (cm⁻¹)Contribution to ZPVE (kcal/mol)
C-H (in 2-Iodopropane)C-H Stretch~2950~4.22
C-D (in this compound)C-D Stretch~2130~3.05
Note: Values are representative and depend on the exact computational method.

The data clearly shows the lower vibrational frequency and corresponding lower ZPVE for the C-D bond, which is consistent with theoretical principles.[9]

Table 2: Calculated Bond Dissociation Energies (BDEs)
MoleculeBond CleavedCalculated BDE (kcal/mol)
2-IodopropaneC-H (secondary)~95.5
This compoundC-D (secondary)~96.7
2-IodopropaneC-I~54.0
Note: Values are representative and depend on the exact computational method.

The results are expected to show that the BDE for the C-D bond is approximately 1.2-1.5 kcal/mol higher than for the corresponding C-H bond. This difference, arising directly from the ZPVE disparity, is the thermodynamic basis for the enhanced metabolic stability of deuterated compounds.

Conclusion and Outlook

The theoretical and computational protocols detailed in this guide provide a powerful, predictive framework for understanding and quantifying the stability of C-D bonds. By applying DFT calculations, researchers can accurately determine Bond Dissociation Energies and predict Kinetic Isotope Effects, offering invaluable insights for the rational design of next-generation pharmaceuticals. The case study of this compound illustrates a clear, reproducible workflow that can be adapted to analyze the metabolic fate of complex drug candidates, ultimately accelerating the drug development pipeline and leading to safer, more effective medicines. The continued development of computational methods and machine learning models will further enhance the predictive accuracy for BDEs in ever more complex chemical spaces.[14]

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The Gold Standard of Quantification: A Technical Guide to Deuterium-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the pursuit of accuracy and precision is paramount. The complexity of biological matrices presents a formidable challenge, introducing variability that can obscure the true concentration of a target analyte. This guide provides an in-depth exploration of the theory, application, and best practices for employing deuterium-labeled internal standards (D-IS), the cornerstone of robust and reliable quantification by liquid chromatography-mass spectrometry (LC-MS). We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers and scientists to develop self-validating analytical methods.

The Imperative for an Internal Standard: Conquering Analytical Variability

Quantitative analysis is fundamentally a comparative measurement. The signal from an unknown sample is compared to the signal from a known concentration (a calibrator). However, this comparison is only valid if every step of the analytical process is perfectly reproducible. In reality, from sample extraction to chromatographic injection and ionization, variability is inherent.[1][2] An internal standard (IS) is a compound of a known, constant concentration added to every sample, calibrator, and quality control (QC) sample.[1][3] Its purpose is to act as a reliable reference, experiencing the same procedural variations as the analyte.[1][2] By measuring the ratio of the analyte signal to the IS signal, we can normalize for these variations, dramatically improving the accuracy and precision of the results.[1]

The ideal IS behaves identically to the analyte throughout the entire analytical workflow.[4][5] This has led to the adoption of Stable Isotope-Labeled (SIL) internal standards as the "gold standard" in quantitative mass spectrometry.[3][4] Among these, deuterium-labeled compounds are the most widely used due to their cost-effectiveness and the relative ease of synthesis.[6]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of a D-IS is a direct application of Isotope Dilution Mass Spectrometry (IDMS), a powerful analytical technique for precise quantification.[7][8][9] The core principle is the addition of a known amount of an isotopically distinct version of the analyte (the D-IS, or "spike") to the sample.[7][9]

This D-IS is chemically identical to the native analyte but has a higher mass due to the replacement of one or more hydrogen (¹H) atoms with deuterium (²H).[10] Because they are chemically identical, the D-IS and the analyte exhibit nearly the same behavior during sample preparation, chromatography, and ionization.[10][11] However, the mass spectrometer can easily differentiate them based on their mass-to-charge (m/z) ratio.[10][12]

The quantification is based on the measured ratio of the mass spectrometric response of the native analyte to that of the D-IS.[7][] Any loss of analyte during sample processing will be accompanied by a proportional loss of the D-IS, keeping their ratio constant.[2]

G cluster_sample Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification Sample Biological Sample (Analyte) Spike Add Known Amount of D-IS Sample->Spike Spiking Extract Extraction & Cleanup (Analyte + D-IS) Spike->Extract Homogenization LC LC Separation (Co-elution) Extract->LC Injection MS MS Detection (Separate m/z) LC->MS Ionization Ratio Calculate Peak Area Ratio (Analyte / D-IS) MS->Ratio Data Acquisition Concentration Determine Analyte Concentration Ratio->Concentration Calibration Curve G cluster_prep Sample & Standard Preparation cluster_extract Extraction cluster_analysis Analysis & Quantification Stocks Prepare Analyte & D-IS Stock Solutions Cal_QC Prepare Calibration Standards & QCs in Plasma Stocks->Cal_QC Spike_IS Spike D-IS into all Calibrators, QCs, & Samples Cal_QC->Spike_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Precipitate Extraction Start Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LCMS LC-MS/MS Analysis (MRM Mode) Transfer->LCMS Injection Integrate Integrate Peak Areas (Analyte & D-IS) LCMS->Integrate Calculate Calculate Area Ratios & Determine Concentration Integrate->Calculate

Sources

Methodological & Application

Application Notes & Protocols: Strategic Deuterium Labeling of Organic Molecules Using 2-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Iodopropane-d7 for the strategic deuterium labeling of organic molecules. It delves into the underlying principles of kinetic isotope effects, offers detailed, field-tested protocols for common labeling reactions, and discusses the critical role of deuterated compounds in modern pharmaceutical research. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high isotopic incorporation.

Introduction: The Power of "Heavy" Hydrogen in Drug Discovery

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool in pharmaceutical sciences.[1] Replacing hydrogen with deuterium at specific molecular positions can significantly alter the metabolic fate of a drug molecule without changing its fundamental pharmacological activity. This strategy, known as deuterium labeling, primarily leverages the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[2][3] Consequently, C-D bonds are more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism.[2][4][5]

Key Advantages of Deuterium Labeling in Drug Development:

  • Enhanced Metabolic Stability: Reduced rate of metabolic inactivation can lead to a longer drug half-life.[3][6]

  • Improved Pharmacokinetic Profile: May result in lower required doses, reduced dosing frequency, and more predictable patient responses.[3][6]

  • Reduced Formation of Toxic Metabolites: Blocking specific metabolic pathways can prevent the generation of harmful byproducts.[3]

  • Increased Therapeutic Efficacy: Sustained exposure to the active drug can lead to better treatment outcomes.[6]

This compound is a versatile and efficient reagent for introducing a deuterated isopropyl group, a common structural motif in many biologically active molecules.[7][8] Its high level of isotopic enrichment and reactivity make it an ideal choice for a variety of synthetic transformations.[9][10]

Core Principles: Understanding the Mechanism of Isotopic Incorporation

The introduction of the isopropyl-d7 moiety from this compound typically proceeds via nucleophilic substitution reactions.[7][8][11] The choice of reaction conditions is paramount to achieving high yields and excellent isotopic purity.

Nucleophilic Substitution (Sₙ2 Reactions)

The most common method for incorporating the isopropyl-d7 group is through an Sₙ2 reaction, where a nucleophile attacks the carbon atom bearing the iodine, displacing the iodide leaving group.[8] Common nucleophiles include alkoxides, phenoxides, amines, and thiolates.

  • Causality of Experimental Choice: The selection of a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile) is crucial. These solvents solvate the cation of the base (e.g., Na⁺, K⁺) but do not strongly solvate the nucleophilic anion, thereby increasing its reactivity. The use of a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is often required to deprotonate the substrate without competing with the primary nucleophilic attack.

  • Trustworthiness of the Protocol: To ensure the reaction proceeds via the desired pathway and to minimize side reactions like elimination (E2), it is critical to maintain optimal reaction temperatures. For most Sₙ2 reactions with this compound, temperatures between room temperature and 80 °C are typically effective. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

A visual representation of this common workflow is provided below.

G cluster_0 Preparation of Nucleophile cluster_1 Nucleophilic Substitution Reaction cluster_2 Work-up & Purification Substrate_RH Substrate (R-XH) X = O, N, S Nucleophile Deprotonated Substrate (R-X⁻) Substrate_RH->Nucleophile Deprotonation Base Base (e.g., NaH, K2CO3) Base->Nucleophile Solvent1 Polar Aprotic Solvent (e.g., DMF, THF) Solvent1->Nucleophile Product Deuterium Labeled Product (R-X-isopropyl-d7) Nucleophile->Product 2Iodo_d7 This compound 2Iodo_d7->Product Quench Reaction Quenching (e.g., H2O, sat. NH4Cl) Product->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Final_Product Pure Labeled Product Purification->Final_Product

Caption: General workflow for deuterium labeling via Sₙ2 reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common applications of this compound.

Protocol 1: O-Alkylation of a Phenolic Substrate

This protocol describes the synthesis of a deuterated isopropyl ether from a phenol, a common transformation in the synthesis of various drug molecules.

Materials:

  • Phenolic Substrate (1.0 eq)

  • This compound (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenolic substrate (1.0 eq) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 15 minutes. Expertise & Experience Note: The anhydrous nature of the reagents and solvent is critical to prevent the formation of isopropanol-d7 as a byproduct.

  • Addition of Labeling Reagent: Add this compound (1.2 eq) to the reaction mixture dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure deuterated product.

Data Presentation: Expected Isotopic Purity

Analytical MethodSpecification
¹H NMRAbsence of isopropyl proton signals
²H NMRPresence of deuterium signals corresponding to the isopropyl group
Mass SpectrometryMolecular ion peak corresponding to the deuterated product (M+7)[12]
Isotopic PurityTypically >98 atom % D[12]
Protocol 2: N-Alkylation of an Amine Substrate

This protocol details the synthesis of a deuterated N-isopropyl amine, a key structural element in many pharmacologically active compounds.

Materials:

  • Amine Substrate (primary or secondary) (1.0 eq)

  • This compound (1.5 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq for primary amines, 1.1 eq for secondary amines)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Trustworthiness Note: NaH is highly reactive and pyrophoric. Handle with extreme caution. The reaction will generate hydrogen gas, so proper ventilation is essential.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Labeling Reagent: Cool the reaction mixture back to 0 °C and add this compound (1.5 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired N-isopropyl-d7 amine.

A visual representation of the N-alkylation process is provided below.

G Amine Amine Substrate (R₂NH) Amide_Anion Amide Anion (R₂N⁻) Amine->Amide_Anion Deprotonation NaH Sodium Hydride (NaH) NaH->Amide_Anion THF Anhydrous THF 0 °C to RT THF->Amide_Anion Product N-isopropyl-d7 Amine Amide_Anion->Product SN2 Attack 2Iodo_d7 This compound 2Iodo_d7->Product

Caption: N-alkylation of an amine using this compound.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent for the strategic introduction of deuterium into organic molecules. The protocols outlined in this document provide a solid foundation for its use in a research and development setting. By understanding the underlying chemical principles and carefully controlling reaction conditions, scientists can efficiently synthesize deuterated compounds with high isotopic purity. The continued application of such strategies is expected to play a significant role in the development of safer and more effective medicines.[5]

References

  • Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 181–193.
  • Tung, R. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404.
  • Tung, R. (2010).
  • Taylor & Francis Online. (n.d.). Kinetic isotope effect – Knowledge and References. Taylor & Francis.
  • Guidechem. (n.d.). What are the characteristics and applications of 2-Iodopropane? - FAQ. Guidechem.
  • Pharmaffiliates. (n.d.). This compound.
  • Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • CK Isotopes. (n.d.).
  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.
  • Chem-Station. (2015). Deuterium Labeling Reaction.
  • Sigma-Aldrich. (n.d.).

Sources

2-Iodopropane-d7 as an internal standard in GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Precision Quantification of Volatile Compounds Using 2-Iodopropane-d7 as an Internal Standard in GC-MS Analysis

Abstract: This document provides a comprehensive guide for researchers, analytical chemists, and drug development professionals on the theory and application of this compound as a stable isotope-labeled internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the foundational principles of Isotope Dilution Mass Spectrometry (IDMS), detailing the rationale behind using deuterated standards to achieve unparalleled accuracy and precision. A complete, step-by-step protocol for method development, sample preparation, and data analysis is provided, alongside critical validation parameters aligned with international guidelines. This note serves as a practical resource for implementing robust and reliable quantitative workflows.

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

The Challenge in Quantitative Chromatography

Accurate quantification is a cornerstone of analytical science. However, variability is inherent in any multi-step analytical process. Factors such as minor inconsistencies in sample injection volumes, sample loss during complex extraction procedures, and fluctuations in instrument response can introduce significant errors, compromising the reliability of results.[1][2] The external standard method, while simple, cannot compensate for these sample-specific variations.

The Role of an Internal Standard (IS)

To overcome these challenges, the internal standard method is employed. An IS is a compound of known concentration that is added to all samples, including calibration standards and quality controls, prior to analysis.[3][4] The IS experiences the same procedural variations as the analyte of interest. Instead of relying on the absolute response of the analyte, quantification is based on the ratio of the analyte's response to the internal standard's response.[3][4] This ratioing technique effectively cancels out many sources of error, dramatically improving method precision and accuracy.[4][5]

Why Stable Isotope-Labeled Standards are the Gold Standard

The ideal internal standard behaves identically to the analyte during sample preparation and chromatographic analysis but is uniquely distinguishable by the detector.[4] A stable isotope-labeled (SIL) standard, such as a deuterated compound, is the perfect candidate. It shares nearly identical physicochemical properties with the non-labeled analyte, ensuring it co-elutes from the gas chromatograph and experiences the same extraction efficiency and potential for ion suppression or enhancement in the mass spectrometer.[3][6][7] However, due to its increased mass, it is easily resolved by the mass spectrometer, providing a distinct signal for quantification. This technique, known as Isotope Dilution Mass Spectrometry (IDMS), is recognized by metrology institutes and regulatory bodies as a definitive method for achieving the highest level of accuracy.[][9][10][11]

Spotlight on this compound: An Ideal Internal Standard

This compound (Isopropyl-d7 iodide) is the deuterated analogue of 2-iodopropane, a common alkylating agent and synthetic intermediate.[12] Its properties make it an exemplary internal standard for the quantification of its non-labeled counterpart or other small, volatile halogenated compounds.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 101927-33-7[13][14][15]
Molecular Formula C₃D₇I[13][15]
Molecular Weight 177.04 g/mol [13][15]
Boiling Point 88 - 90 °C[13]
Density 1.774 g/mL at 25 °C[13][16]
Appearance Liquid[13]
Isotopic Purity Typically ≥98 atom % D
Mass Shift vs. Analyte M+7
Stability Often supplied with copper stabilizer[17]
Rationale for Selection

The selection of this compound is justified by several key factors:

  • Chemical Equivalence: It behaves almost identically to 2-iodopropane during extraction and chromatography.

  • Mass Separation: The +7 Da mass difference provides a clear, unambiguous separation from the analyte signal in the mass spectrometer, preventing cross-contribution.[18]

  • Co-elution: It will have virtually the same retention time as the analyte, ensuring that any time-dependent matrix effects or instrument fluctuations affect both compounds equally.

  • Low Natural Abundance: The natural abundance of isotopes that would interfere with the deuterated standard is negligible, ensuring a low background signal.

Experimental Protocol: GC-MS Quantification of 2-Iodopropane

This section outlines a detailed protocol for the quantification of 2-iodopropane in an organic matrix using this compound as an internal standard.

Overall Experimental Workflow

The entire process, from preparing standards to final data analysis, follows a systematic workflow designed to ensure data integrity.

GCMS_Workflow cluster_prep 1. Preparation cluster_sample 2. Sample Processing cluster_analysis 3. Analysis & Data Processing stock_analyte Analyte Stock (2-Iodopropane) cal_standards Calibration Standards (Varying Analyte, Fixed IS) stock_analyte->cal_standards qc_samples QC Samples (Low, Mid, High Conc.) stock_analyte->qc_samples stock_is Internal Standard Stock (this compound) stock_is->cal_standards stock_is->qc_samples gcms GC-MS Analysis (SIM Mode) cal_standards->gcms qc_samples->gcms unknown Unknown Sample spike Spike with IS Working Solution unknown->spike spike->gcms integration Peak Area Integration (Analyte & IS) gcms->integration ratio Calculate Response Ratio (Area_Analyte / Area_IS) integration->ratio curve Generate Calibration Curve ratio->curve quant Quantify Unknowns curve->quant

Caption: Workflow for GC-MS quantification using an internal standard.

Materials and Reagents
  • Analyte Standard: 2-Iodopropane (≥99% purity)

  • Internal Standard: this compound (≥98 atom % D)

  • Solvent: Hexane or Ethyl Acetate (GC grade or higher)

  • Glassware: Class A volumetric flasks and pipettes

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Preparation of Standards and Samples
  • Step 1: Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Iodopropane and dissolve in the chosen solvent in a 10 mL volumetric flask.

  • Step 2: Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in the chosen solvent in a 10 mL volumetric flask.

  • Step 3: Internal Standard Working Solution (10 µg/mL): Dilute the IS Stock Solution 1:100. This working solution will be used to spike all standards and samples.

  • Step 4: Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the Analyte Stock Solution. For each calibrator, add a fixed amount of the IS Working Solution. For example, to prepare a 1 µg/mL calibrator in a final volume of 1 mL, combine 10 µL of a 100 µg/mL analyte intermediate solution, 100 µL of the 10 µg/mL IS Working Solution, and 890 µL of solvent. The final IS concentration in all standards and samples will be 1 µg/mL.

  • Step 5: Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the analyte stock to ensure independent verification of the curve. Spike with the IS Working Solution as in Step 4.

  • Step 6: Unknown Sample Preparation: To 900 µL of the unknown sample, add 100 µL of the 10 µg/mL IS Working Solution. Vortex to mix.

GC-MS Instrumentation and Parameters

The following are typical starting parameters and should be optimized for your specific instrumentation and application.

ParameterRecommended SettingRationale
GC System Agilent 7890 or equivalentWidely used, reliable platform.
Column DB-5ms (30m x 0.25mm, 0.25µm)General purpose, non-polar column suitable for volatile compounds.
Inlet Temp 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading for concentrated samples.
Injection Vol 1 µLStandard volume for GC analysis.
Carrier Gas Helium, constant flow (1.0 mL/min)Inert carrier gas providing good chromatographic efficiency.
Oven Program 40°C (hold 2 min), ramp to 150°C at 15°C/minSeparates the analyte from solvent and other potential contaminants.
MS System Agilent 5977 or equivalentSensitive and robust mass selective detector.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique producing reproducible fragmentation patterns.
Source Temp 230 °CStandard operating temperature.
Acquisition Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions.
Ions (Quant/Qual) 2-Iodopropane (MW 170): m/z 127, 43Select characteristic, abundant ions.
Ions (Quant/Qual) This compound (MW 177): m/z 134, 49Select corresponding deuterated fragment ions.

Data Analysis and Method Validation

Method validation demonstrates that the analytical procedure is fit for its intended purpose.

Calibration Curve Construction

After acquiring data for the calibration standards, calculate the Response Ratio for each level:

  • Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

Plot the Response Ratio (y-axis) against the analyte concentration (x-axis). Perform a linear regression analysis. The curve should have a correlation coefficient (r²) of ≥0.995.

Analyte Conc. (ng/mL)IS Conc. (ng/mL)Analyte AreaIS AreaResponse Ratio
1010015,100150,5000.100
5010076,200151,0000.505
100100152,000150,8001.008
250100378,500151,2002.503
500100751,000150,6004.987
Quantifying Unknown Samples

Calculate the Response Ratio for the unknown sample. Determine its concentration using the linear equation from the calibration curve:

  • Analyte Concentration = (Response Ratio - y-intercept) / slope

Key Validation Parameters

According to guidelines like ICH Q2(R2), the following parameters must be assessed.[5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte and IS in a blank matrix sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by the r² of the calibration curve.

  • Accuracy: The closeness of the test results to the true value. Assessed by analyzing QC samples and calculating the percent recovery. The mean value should be within ±15% of the nominal value.

  • Precision: The degree of scatter between a series of measurements. Evaluated as repeatability (intra-assay) and intermediate precision (inter-assay) and expressed as the relative standard deviation (%RSD), which should not exceed 15%.

Example Validation Data

The use of an internal standard significantly improves precision and accuracy.

QC Level (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Low (30) 629.598.3%2.1%
Mid (200) 6203.2101.6%1.5%
High (400) 6395.899.0%1.8%

Troubleshooting

  • High IS Variability (%RSD > 15%): This may indicate inconsistent sample preparation (pipetting errors), poor mixing, or issues with instrument injection. Review all volumetric and spiking steps carefully.

  • Poor Linearity (r² < 0.995): Can be caused by detector saturation at high concentrations, a poorly chosen concentration range, or contamination. Check the highest calibration standard to ensure it is not saturating the detector and re-prepare standards if necessary.

  • Inaccurate QC Results: If precision is good but accuracy is poor, it may point to an error in the preparation of the stock solutions. Prepare fresh stocks from new weighings.

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a powerful and robust framework for the quantitative analysis of 2-iodopropane and related volatile compounds by GC-MS. The principles of Isotope Dilution Mass Spectrometry effectively compensate for analytical variability, leading to highly accurate, precise, and defensible data. The protocol and validation strategy outlined in this document offer a clear pathway for developing and implementing a reliable analytical method suitable for research, quality control, and regulated environments.

References

  • Vertex AI Search. (n.d.). Isotope Dilution Mass Spectrometry (IDMS). Retrieved January 14, 2026.
  • U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Retrieved January 14, 2026, from [Link]

  • Unice, K. M., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International Journal of Environmental Research and Public Health, 9(11), 4033-4055. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • PubMed. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Retrieved January 14, 2026, from [Link]

  • Britannica. (n.d.). Isotope dilution. In Mass spectrometry, Trace elements, Quantification. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Isotope dilution. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Retrieved January 14, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Retrieved January 14, 2026, from [Link]

  • Chemistry For Everyone. (2025). What Is An Internal Standard In Gas Chromatography? YouTube. Retrieved January 14, 2026, from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved January 14, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved January 14, 2026, from [Link]

  • SpringerLink. (2025). Some considerations in the use of internal standards in analytical method development. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Iodo(ngcontent-ng-c1597341111="" class="ng-star-inserted">2H_7)propane. PubChem. Retrieved January 14, 2026, from [Link]

  • Deepwater Chemicals, Inc. (2015). 2-IODOPROPANE. Retrieved January 14, 2026, from [Link]

  • PubMed. (1995). Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example. Retrieved January 14, 2026, from [Link]

Sources

Application Note: High-Throughput Quantification of Isopropanol in Aqueous Matrices using LC-MS/MS with 2-Iodopropane-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of isopropanol (isopropyl alcohol, IPA) in aqueous samples. Due to the volatile and polar nature of isopropanol, achieving reliable quantification by LC-MS can be challenging. This method overcomes these difficulties through a pre-analytical derivatization step to improve chromatographic retention and detection, coupled with the use of a stable isotope-labeled internal standard, 2-Iodopropane-d7. The near-identical physicochemical properties of this compound to the derivatized isopropanol ensure accurate and precise results by compensating for matrix effects and variations during sample preparation and analysis. This protocol is designed for researchers in environmental monitoring, clinical toxicology, and industrial quality control.

Introduction

Isopropanol is a widely used industrial solvent, a component of many consumer products, and a common environmental contaminant. Accurate and sensitive quantification of isopropanol in various matrices is crucial for regulatory compliance, environmental monitoring, and toxicological assessment. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the quantification of organic molecules.[1] However, the high volatility and polarity of small molecules like isopropanol pose significant challenges for conventional reversed-phase LC-MS methods, often resulting in poor retention and inconsistent ionization.[2]

To address these challenges, a chemical derivatization strategy is often employed to enhance the analyte's chromatographic properties and ionization efficiency.[3] Furthermore, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry to correct for analytical variability.[4] Deuterated internal standards, which are analogs of the analyte with hydrogen atoms replaced by deuterium, are the most common type of SIL-IS.[5] Their nearly identical physicochemical properties to the analyte ensure they behave similarly during sample preparation, chromatography, and ionization, thus compensating for matrix effects and improving method robustness.[5]

This application note details a validated LC-MS/MS method for the quantification of isopropanol in aqueous samples. The method utilizes a pre-column derivatization of isopropanol and employs this compound as an internal standard. The structural similarity and co-elution characteristics of derivatized isopropanol and this compound provide a reliable means for accurate and precise quantification.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is essential for its effective application.

PropertyValueReference
CAS Number 101927-33-7[2]
Molecular Formula C₃D₇I[2]
Molecular Weight 177.04 g/mol [2]
Appearance Liquid
Density 1.774 g/mL at 25 °C
Boiling Point 88-90 °C
Synonyms Isopropyl-d7 iodide[2]

Experimental Protocol

Materials and Reagents
  • Analyte: Isopropanol (LC-MS grade)

  • Internal Standard: this compound (≥98% isotopic purity)

  • Derivatization Reagent: (e.g., 3-Nitrophenyl isocyanate)

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade)

  • Mobile Phase Additives: Formic acid (LC-MS grade)

Preparation of Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol.

  • Analyte Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of isopropanol in methanol.

  • Working Internal Standard Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking the appropriate amounts of the isopropanol stock solution into the blank aqueous matrix (e.g., deionized water, blank plasma).

Sample Preparation and Derivatization Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Aliquot Sample (100 µL aqueous sample) Add_IS 2. Add Internal Standard (10 µL of 10 µg/mL this compound) Sample->Add_IS Vortex1 3. Vortex Add_IS->Vortex1 Add_Deriv 4. Add Derivatization Reagent (e.g., 50 µL of 3-Nitrophenyl isocyanate solution) Vortex1->Add_Deriv Incubate 5. Incubate (e.g., 60°C for 30 min) Add_Deriv->Incubate Quench 6. Quench Reaction (e.g., add 50 µL of quenching solution) Incubate->Quench Extract 7. Liquid-Liquid Extraction (e.g., with ethyl acetate) Quench->Extract Evaporate 8. Evaporate to Dryness Extract->Evaporate Reconstitute 9. Reconstitute (in 100 µL of mobile phase A) Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for sample preparation, derivatization, and analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Capillary Voltage 3.0 kV
MRM Transitions To be optimized for the specific derivatized isopropanol and this compound

Method Validation and Performance

The method should be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.

Data Presentation

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) > 0.99> 0.995
Accuracy (% Bias) Within ±15%Within ±10%
Precision (%RSD) < 15%< 10%
LOD Signal-to-Noise > 3Analyte-dependent
LOQ Signal-to-Noise > 10Analyte-dependent
Matrix Effect Within 85-115%Compensated by IS

Rationale for Experimental Choices

  • Derivatization: Isopropanol's small size and high polarity lead to poor retention on standard C18 columns. Derivatization with a reagent like 3-nitrophenyl isocyanate adds a non-polar moiety to the molecule, significantly improving its retention and allowing for effective chromatographic separation. This also enhances ionization efficiency in the mass spectrometer.

  • Internal Standard Selection: this compound is an ideal internal standard for the analysis of derivatized isopropanol. The core isopropyl structure is identical, ensuring that the derivatization reaction proceeds similarly for both the analyte and the deuterated standard. The resulting derivatized this compound will have nearly identical chromatographic and ionization behavior to the derivatized isopropanol. The mass difference of +7 amu provides a clear distinction in the mass spectrometer, preventing any isotopic crosstalk.

  • LC-MS/MS: The use of tandem mass spectrometry in MRM mode provides high selectivity and sensitivity, minimizing interferences from the sample matrix and ensuring accurate quantification even at low concentrations.

Logical Relationships in the Analytical Workflow

G cluster_problem Analytical Challenge cluster_solution Methodological Solution cluster_outcome Analytical Outcome Problem Isopropanol is volatile & polar Derivatization Derivatization Problem->Derivatization IS This compound (IS) Problem->IS Improved_Chroma Improved Chromatography Derivatization->Improved_Chroma Improved_Ion Enhanced Ionization Derivatization->Improved_Ion Correction Correction for Matrix Effects & Variability IS->Correction Accurate_Quant Accurate & Precise Quantification Improved_Chroma->Accurate_Quant Improved_Ion->Accurate_Quant Correction->Accurate_Quant

Caption: Addressing the analytical challenges of isopropanol quantification.

Conclusion

This application note describes a highly reliable and sensitive LC-MS/MS method for the quantification of isopropanol in aqueous matrices. The combination of a strategic derivatization step and the use of the stable isotope-labeled internal standard, this compound, effectively overcomes the challenges associated with the analysis of small, volatile compounds. This method provides a robust and accurate tool for researchers and professionals in various fields requiring precise isopropanol measurements.

References

  • Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Retrieved from [Link]

  • Santa Cruz et al. (2011). Derivatization Reagents in Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. Biomedical Chromatography, 25(1-2), 1-10. Retrieved from [Link]

  • Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311–341. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique. Analytical and bioanalytical chemistry, 402(1), 231–247.
  • Jemal, M., Schuster, A., & Whigan, D. B. (2003). The need for incurred sample reanalysis in regulated bioanalysis: a case study. Bioanalysis, 2(4), 687-700.
  • Li, W., & Cohen, L. H. (2003). The effect of chromatographic conditions on the electrospray ionization of small molecules. Journal of the American Society for Mass Spectrometry, 14(6), 585–594.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. Retrieved from [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. The Clinical biochemist. Reviews, 26(2), 29–34.
  • van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using liquid chromatography/mass spectrometry. Trends in Analytical Chemistry, 27(10), 924-933.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • White, J. T., & Li, M. (2019). Growing Pains in LC-MS/MS Testing. The journal of applied laboratory medicine, 3(4), 726–734. Retrieved from [Link]

  • Xia, Y. Q., & Jemal, M. (2009). In-source instability of analytes in the electrospray ion source of a liquid chromatography/mass spectrometry system. Rapid Communications in Mass Spectrometry, 23(14), 2131–2142.
  • Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Recent advances in high-throughput quantitative bioanalysis by liquid chromatography–tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 44(2), 342-355.
  • Zhou, W., Yang, S., & Wang, P. G. (2017). Matrix effects and the application of matrix effect factor. Bioanalysis, 9(23), 1839–1844.

Sources

Application Note: Protocol for Grignard Reaction with 2-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Deuteration in Modern Drug Development

In the landscape of contemporary drug discovery and development, the strategic incorporation of deuterium, a stable isotope of hydrogen, has emerged as a powerful tool for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2][3][4] This subtle molecular modification, replacing hydrogen with deuterium, can significantly alter a drug's metabolic fate, often leading to a reduced rate of metabolism and a longer half-life.[2] This phenomenon, known as the kinetic isotope effect, can translate into improved efficacy, better safety profiles, and more convenient dosing regimens for patients.[1][5] The Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, provides a robust and versatile method for introducing isotopically labeled alkyl groups, such as the heptadeuterated isopropyl moiety from 2-iodopropane-d7, into a wide array of molecular scaffolds.[6][7] This application note provides a detailed, field-proven protocol for the successful execution of a Grignard reaction using this compound, tailored for researchers, scientists, and drug development professionals.

Mechanistic Considerations: The Grignard Reaction

The Grignard reaction involves the formation of an organomagnesium halide (the Grignard reagent) from the reaction of an organic halide with magnesium metal in an ethereal solvent.[6][8][9][10] This process inverts the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic center into a potent nucleophile, often described as a carbanion.[8][10] This nucleophilic carbon can then attack a wide range of electrophiles, most notably the carbonyl carbon of aldehydes, ketones, and esters, to form new carbon-carbon bonds.[6][11][12]

The reaction proceeds through a proposed six-membered ring transition state when reacting with carbonyl compounds.[6] The overall process can be divided into two main stages:

  • Formation of the Grignard Reagent: Magnesium metal inserts into the carbon-iodine bond of this compound.

  • Nucleophilic Addition: The resulting deuterated isopropylmagnesium iodide attacks the electrophilic center of the substrate.

  • Aqueous Workup: The reaction is quenched with a proton source to yield the final alcohol product.[12][13]

Experimental Protocol: Synthesis of a Deuterated Tertiary Alcohol

This protocol details the reaction of isopropyl-d7-magnesium iodide with a generic ketone to form a deuterated tertiary alcohol.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityNotes
This compoundC₃D₇I177.041.00 g (5.65 mmol)Handle under inert atmosphere.
Magnesium TurningsMg24.310.15 g (6.17 mmol)Ensure turnings are fresh and shiny.
Anhydrous Diethyl Ether(C₂H₅)₂O74.1220 mLMust be anhydrous.
IodineI₂253.811 small crystalActivator.
Ketone (e.g., Acetone)C₃H₆O58.080.33 g (5.65 mmol)Must be anhydrous.
Saturated Aqueous Ammonium ChlorideNH₄Cl53.4910 mLFor quenching.
Experimental Workflow Diagram

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Addition_Funnel Addition Funnel This compound->Addition_Funnel Mg_turnings Magnesium Turnings Reaction_Flask Reaction Flask (Inert Atmosphere) Mg_turnings->Reaction_Flask Anhydrous_Ether Anhydrous Diethyl Ether Anhydrous_Ether->Addition_Funnel Quenching Quenching (aq. NH4Cl) Reaction_Flask->Quenching After reaction completion Addition_Funnel->Reaction_Flask Slow Addition Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Organic Layer (Na2SO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Deuterated Alcohol Purification->Final_Product

Caption: Experimental workflow for the Grignard reaction of this compound.

Step-by-Step Procedure

1. Preparation of Apparatus:

  • All glassware must be thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent.

  • Assemble the reaction apparatus (a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet) while hot and flush with dry nitrogen or argon gas. This is crucial as Grignard reagents are highly sensitive to moisture and will be quenched by water.[6][14][15][16]

2. Activation of Magnesium:

  • Place the magnesium turnings into the reaction flask.

  • Add a single crystal of iodine.[17][18][19][20] The iodine serves to etch the surface of the magnesium, removing the passivating layer of magnesium oxide and exposing fresh, reactive metal.[19][21]

  • Gently warm the flask with a heat gun under a stream of nitrogen until the purple vapor of iodine is visible. The disappearance of the iodine color is an indicator of magnesium activation.[19][20]

3. Formation of the Grignard Reagent:

  • In the dropping funnel, prepare a solution of this compound in 10 mL of anhydrous diethyl ether.

  • Add a small portion (approximately 1-2 mL) of the this compound solution to the magnesium turnings.

  • The initiation of the reaction is indicated by the spontaneous boiling of the ether and the appearance of a cloudy, grayish solution.[17][19] If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.[17]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

4. Reaction with the Electrophile (Ketone):

  • Dissolve the ketone in 10 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

  • Cool the Grignard reagent solution in an ice bath to 0 °C.

  • Add the ketone solution dropwise to the stirred Grignard reagent. This addition is typically exothermic, and a controlled rate of addition is necessary to prevent side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

5. Quenching and Workup:

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[22][23] This is a mild acidic workup that protonates the initially formed magnesium alkoxide to the desired alcohol and neutralizes any unreacted Grignard reagent.[13][23] Using a stronger acid could lead to side reactions, such as dehydration of the tertiary alcohol.[23]

  • Continue adding the ammonium chloride solution until the evolution of gas ceases and two clear layers are observed.

6. Isolation and Purification of the Product:

  • Transfer the mixture to a separatory funnel.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with two portions of diethyl ether (10 mL each).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

Safety and Handling Considerations

  • Anhydrous Conditions: The paramount importance of maintaining strictly anhydrous conditions throughout the procedure cannot be overstated.[6][7][14][15] Any presence of water will lead to the protonation of the Grignard reagent, forming propane-d7 and reducing the yield of the desired product.[14][16]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent both the reaction of the Grignard reagent with atmospheric moisture and its oxidation by oxygen.[6][7][15]

  • Exothermic Nature: The formation of the Grignard reagent and its subsequent reaction with the carbonyl compound are exothermic.[17] Proper temperature control is essential to avoid uncontrolled refluxing and potential side reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. The reaction should be performed in a well-ventilated fume hood.

Application: Synthesis of Propane-d8

A notable application of this protocol is the synthesis of perdeuterated propane (propane-d8). This can be achieved by quenching the isopropyl-d7-magnesium iodide Grignard reagent with deuterium oxide (D₂O) instead of a carbonyl compound followed by an acidic workup.[8][10][11] The highly basic carbanionic center of the Grignard reagent will readily abstract a deuterium atom from D₂O.[10][11]

Reaction Scheme for Propane-d8 Synthesis

Conclusion

This application note provides a comprehensive and practical guide for the successful execution of a Grignard reaction with this compound. By adhering to the principles of maintaining anhydrous and inert conditions, coupled with careful control of the reaction parameters, researchers can reliably synthesize a variety of deuterated compounds. The ability to strategically introduce deuterium into molecules is a valuable asset in modern drug development, and the Grignard reaction remains a fundamental and indispensable tool for achieving this goal.

References

  • The Grignard Reaction. Link

  • Grignard reaction - Wikipedia. Link

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | Organic Process Research & Development. Link

  • Grignard Reaction - Alfa Chemistry. Link

  • Deuterium in drug discovery: progress, opportunities and challenges - PMC. Link

  • Why must Grignard reactions be anhydrous? - PSIBERG. Link

  • Why do some organic reactions need anhydrous conditions? - TutorChase. Link

  • Does anyone know the best way to activate magnesium for the grignard reagent? Link

  • Deuterated drug - Wikipedia. Link

  • Full article: Deuterium Medicinal Chemistry Comes of Age - Taylor & Francis Online. Link

  • Deuterium in Drug Discovery and Development | Request PDF - ResearchGate. Link

  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. Link

  • Give reason reactions involving grignard regent must be carried out under anhydrous conditions - Filo. Link

  • Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis - Benchchem. Link

  • Technical Support Center: Quenching Procedures for Reactions Involving 2-Iodopropane - Benchchem. Link

  • Activation of Grignard reagent - Chemistry Stack Exchange. Link

  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci. Link

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Link

  • Show how to make these deuterium-labeled compounds, using CD3MgBr... - Pearson. Link

  • Technical Support Center: Purification of Grignard Reaction Products - Benchchem. Link

  • Reactions of Grignard Reagents - Master Organic Chemistry. Link

  • Quantitative deuteration of a Grignard reagent. Preparation of 2-butene-2-d | The Journal of Organic Chemistry - ACS Publications. Link

  • Quantitative deuteration of a Grignard reagent. Preparation of 2-butene-2-d. Link

  • Grignard reagent - Wikipedia. Link

  • 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. Link

  • 10.6 Reactions of Alkyl Halides: Grignard Reagents - Chemistry LibreTexts. Link

  • 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. Link

  • Show how to make these deuterium-labeled compounds, using CD3MgBr... - Pearson. Link

  • PROPANE-D8 CAS#: 2875-94-7 - ChemicalBook. Link

  • 2875-94-7 PROPANE-D8 C3H8, Formula,NMR,Boiling Point,Density,Flash Point. Link

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. Link

  • Grignard Reaction. Link

  • Answered: Draw the principal organic product for the reaction of 2-iodopropane with magnesium in diethyl ether followed by D₂O and DCI. | bartleby. Link

  • Artificial Synthesis Of Butane And Propane To Make Lpg - IJNRD. Link

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Link

  • Grignard Reaction - Web Pages. Link

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. Link

  • Propane-d8 | C3H8 | CID 137750 - PubChem - NIH. Link

  • Propane Structure – C 3 H 8 - BYJU'S. Link

  • This compound | CAS 101927-33-7 | SCBT. Link

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Applikations- und Protokollhandbuch: Präzise Quantifizierung von Aminosäuren mittels Derivatisierung mit 2-Iodpropan-d7

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Diese Applikationsschrift beschreibt eine detaillierte Methode zur Derivatisierung von Aminosäuren unter Verwendung von 2-Iodpropan-d7 für die quantitative Analyse mittels Massenspektrometrie (MS). Die N-Alkylierung der primären Aminogruppe von Aminosäuren mit einem deuterierten Reagenz führt zu einer spezifischen Massenverschiebung, die eine hochpräzise und genaue Quantifizierung in komplexen biologischen Matrizes ermöglicht. Die hier vorgestellten Protokolle sind für den Einsatz in der Proteomik, Metabolomik und in der pharmazeutischen Forschung konzipiert, wo eine zuverlässige Quantifizierung von Aminosäuren von entscheidender Bedeutung ist.

Einleitung: Die Bedeutung der Aminosäurenderivatisierung

Die quantitative Analyse von Aminosäuren ist ein fundamentaler Aspekt in zahlreichen Bereichen der biologischen und medizinischen Forschung.[1] Sie liefert Einblicke in Stoffwechselwege, Proteindynamik und Krankheitsmechanismen.[1] Die direkte Analyse von Aminosäuren mittels Techniken wie der Flüssigchromatographie-Massenspektrometrie (LC-MS) ist jedoch oft mit Herausforderungen verbunden. Viele Aminosäuren weisen eine geringe Flüchtigkeit und eine schlechte Ionisationseffizienz auf, was ihre empfindliche Detektion erschwert.

Die chemische Derivatisierung überwindet diese Einschränkungen, indem die Aminosäuren in stabilere und besser nachweisbare Verbindungen umgewandelt werden.[2][3] Die Derivatisierung kann vor der chromatographischen Trennung (Pre-Column-Derivatisierung) oder danach (Post-Column-Derivatisierung) erfolgen.[2] Für die quantitative Massenspektrometrie bietet die Einführung eines stabilen Isotopen-Labels durch die Derivatisierung signifikante Vorteile.[4][]

Vorteile der Stabilisotopenmarkierung mit 2-Iodpropan-d7

Die Verwendung von 2-Iodpropan-d7 als Derivatisierungsreagenz bietet mehrere entscheidende Vorteile:

  • Hohe Quantifizierungsgenauigkeit: Durch die Einführung von sieben Deuteriumatomen wird eine deutliche Massenverschiebung im Vergleich zum nicht-markierten Analyt erzielt. Dies ermöglicht die Verwendung eines internen Standards, der sich chemisch identisch zum Analyten verhält, aber massenspektrometrisch unterscheidbar ist. Dies korrigiert effektiv für Probenverluste während der Aufarbeitung und für Variationen in der Ionisationseffizienz.[]

  • Verbesserte chromatographische Eigenschaften: Die Alkylierung der polaren Aminogruppe erhöht die Hydrophobizität des Moleküls, was zu einer besseren Retention und Trennung in der Umkehrphasen-Flüssigchromatographie (RP-LC) führen kann.

  • Keine Radioaktivität: Im Gegensatz zu radioaktiven Isotopen sind stabile Isotope wie Deuterium nicht gesundheitsschädlich und erfordern keine speziellen Sicherheitsvorkehrungen im Labor.[4][6]

  • Vielseitigkeit: Diese Methode ist auf eine breite Palette von primären Aminosäuren anwendbar und kann in verschiedenen biologischen Matrices wie Plasma, Urin und Zelllysaten eingesetzt werden.[6]

Chemischer Mechanismus: N-Alkylierung von Aminosäuren

Die Derivatisierung von Aminosäuren mit 2-Iodpropan-d7 basiert auf einer nukleophilen Substitutionsreaktion (SN2).[7] Die primäre Aminogruppe (-NH2) der Aminosäure agiert als Nukleophil und greift das elektrophile Kohlenstoffatom des 2-Iodpropan-d7 an. Das Iodid-Ion dient als Abgangsgruppe.

SN2_Reaction cluster_reactants Reaktanten cluster_products Produkte AA R-CH(NH₂)-COOH Aminosäure Deriv_AA R-CH(NH-CH(CD₃)₂)-COOH N-Isopropyl-d7-Aminosäure AA->Deriv_AA Sɴ2 Reaktion IPd7 CD₃-CH(I)-CD₃ 2-Iodpropan-d7 IPd7->Deriv_AA HI HI

Abbildung 1: Schematische Darstellung der SN2-Reaktion zur N-Alkylierung einer Aminosäure mit 2-Iodpropan-d7.

Für eine effiziente Reaktion ist die Deprotonierung der Aminogruppe durch eine Base erforderlich, um ihre Nukleophilie zu erhöhen. Die Wahl der Base und der Reaktionsbedingungen ist entscheidend, um Nebenreaktionen zu minimieren und eine hohe Ausbeute zu erzielen.

Experimentelle Protokolle

Benötigte Materialien und Reagenzien

Reagenzien:

  • Aminosäure-Standards

  • 2-Iodpropan-d7 (≥ 98% Isotopenreinheit)

  • Natriumhydrogencarbonat (NaHCO₃) oder eine andere geeignete Base (z.B. Triethylamin)

  • Acetonitril (ACN), HPLC-Qualität

  • Wasser, HPLC-Qualität

  • Ameisensäure (FA), LC-MS-Qualität

  • Probenmatrix (z.B. Plasma, Urin)

Materialien:

  • Reaktionsgefäße (z.B. 1,5 mL Mikrozentrifugenröhrchen)

  • Heizblock oder Wasserbad

  • Zentrifuge

  • Vortexmischer

  • Pipetten und Pipettenspitzen

  • HPLC- oder UHPLC-System gekoppelt an ein Massenspektrometer (z.B. Triple-Quadrupol oder hochauflösendes MS)

Protokoll zur Derivatisierung von Aminosäure-Standards

Dieses Protokoll dient der Optimierung der Derivatisierungsreaktion und der Erstellung von Kalibrierkurven.

  • Herstellung der Stammlösungen:

    • Lösen Sie die Aminosäure-Standards in 0,1 M HCl zu einer Konzentration von 1 mg/mL.

    • Lösen Sie 2-Iodpropan-d7 in Acetonitril zu einer Konzentration von 10 mg/mL.

  • Derivatisierungsreaktion:

    • Geben Sie 50 µL der Aminosäure-Stammlösung in ein Reaktionsgefäß.

    • Fügen Sie 100 µL einer 0,1 M Natriumhydrogencarbonat-Lösung hinzu, um den pH-Wert anzupassen.

    • Vortexen Sie die Mischung kurz.

    • Fügen Sie 50 µL der 2-Iodpropan-d7-Lösung hinzu.

    • Verschließen Sie das Reaktionsgefäß fest.

    • Inkubieren Sie die Reaktion für 60 Minuten bei 60 °C in einem Heizblock.

    • Kühlen Sie die Reaktion auf Raumtemperatur ab.

  • Probenaufbereitung für die LC-MS-Analyse:

    • Zentrifugieren Sie die Probe bei 14.000 x g für 5 Minuten, um eventuelle Ausfällungen zu entfernen.

    • Überführen Sie den Überstand in ein HPLC-Vial.

    • Verdünnen Sie die Probe bei Bedarf mit dem mobilen Phasen-Startgemisch.

Protokoll zur Derivatisierung von Aminosäuren in biologischen Proben

Dieses Protokoll beschreibt die Derivatisierung und Aufreinigung von Aminosäuren aus einer komplexen Matrix wie Plasma.

  • Proteinfällung:

    • Geben Sie 100 µL der biologischen Probe (z.B. Plasma) in ein Mikrozentrifugenröhrchen.

    • Fügen Sie 400 µL eiskaltes Acetonitril hinzu, um die Proteine auszufällen.

    • Vortexen Sie die Probe für 30 Sekunden.

    • Inkubieren Sie die Probe für 20 Minuten bei -20 °C.

    • Zentrifugieren Sie die Probe bei 14.000 x g für 10 Minuten bei 4 °C.

  • Derivatisierungsreaktion:

    • Überführen Sie den proteinfreien Überstand in ein neues Reaktionsgefäß.

    • Trocknen Sie die Probe unter einem sanften Stickstoffstrom oder in einem Vakuumkonzentrator.

    • Lösen Sie den getrockneten Rückstand in 100 µL einer 0,1 M Natriumhydrogencarbonat-Lösung.

    • Fügen Sie 50 µL der 10 mg/mL 2-Iodpropan-d7-Lösung in Acetonitril hinzu.

    • Verschließen Sie das Reaktionsgefäß und inkubieren Sie es für 60 Minuten bei 60 °C.

  • Probenaufbereitung für die LC-MS-Analyse:

    • Kühlen Sie die Reaktion auf Raumtemperatur ab.

    • Fügen Sie 50 µL 1%ige Ameisensäure in Wasser hinzu, um die Reaktion zu stoppen und die Probe anzusäuern.

    • Zentrifugieren Sie die Probe bei 14.000 x g für 5 Minuten.

    • Überführen Sie den Überstand in ein HPLC-Vial für die Analyse.

Abbildung 2: Workflow für die Derivatisierung von Aminosäuren in biologischen Proben.

Analytische Methode: LC-MS/MS

Die Analyse der derivatisierten Aminosäuren erfolgt mittels LC-MS/MS. Die chromatographische Trennung wird typischerweise auf einer C18-Säule erreicht.

Tabelle 1: Beispielhafte LC-MS/MS-Parameter

ParameterEinstellung
LC-System
SäuleC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Ameisensäure in Wasser
Mobile Phase B0.1% Ameisensäure in Acetonitril
Gradient5% B bis 95% B in 10 Minuten
Flussrate0.3 mL/min
Säulentemperatur40 °C
MS-System
IonisationsmodusPositiver Elektrospray (ESI+)
AnalysatorTriple-Quadrupol
Scan-ModusMultiple Reaction Monitoring (MRM)

Die spezifischen MRM-Übergänge müssen für jede N-Isopropyl-d7-derivatisierte Aminosäure optimiert werden. Der Precursor-Ion entspricht der [M+H]⁺-Masse der derivatisierten Aminosäure. Die Fragment-Ionen entstehen typischerweise durch den Verlust der Carboxylgruppe oder der Isopropyl-d7-Gruppe.

Diskussion und Fehlerbehebung

  • Reaktionsoptimierung: Die Reaktionszeit, Temperatur und das Verhältnis von Base zu Alkylierungsreagenz sollten für jede Aminosäure und Matrix optimiert werden, um maximale Derivatisierungsausbeuten zu erzielen.

  • Nebenreaktionen: Eine übermäßige Alkylierung (Dialkylierung) kann auftreten, insbesondere bei hohen Konzentrationen des Derivatisierungsreagenzes. Eine Optimierung der Stöchiometrie ist hier entscheidend.[7]

  • Matrixeffekte: Trotz der Verwendung von stabilisotopenmarkierten internen Standards können Matrixeffekte die Ionisation beeinflussen. Eine adäquate Probenvorbereitung, wie die Proteinfällung, ist entscheidend, um diese Effekte zu minimieren.[]

  • Stabilität der Derivate: Die Stabilität der N-Isopropyl-d7-Aminosäurederivate sollte untersucht werden, um sicherzustellen, dass während der Lagerung und Analyse kein Abbau stattfindet.[8]

Fazit

Die Derivatisierung von Aminosäuren mit 2-Iodpropan-d7 stellt eine robuste und zuverlässige Methode für die quantitative Analyse mittels LC-MS dar. Die Einführung eines stabilen Isotopen-Labels ermöglicht eine hohe Genauigkeit und Präzision, was diese Technik ideal für anspruchsvolle Anwendungen in der Forschung und Entwicklung macht. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Implementierung dieser Methode in Ihrem Labor.

Referenzen

  • ChemPep. (n.d.). Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics & Metabolomics.

  • BOC Sciences. (n.d.). Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.

  • Mefferd, C. C., & Wiley, J. (n.d.). Gas Liquid Chromatography and Mass Spectrometry of Carbon-13 Enriched and Deuterated Amino Acids as Trimethylsilyl Derivatives.

  • Kumar, P., et al. (2018). Synthesis of functionalized N‐alkyl amino esters and amides via N‐alkylation of amino acids and/or esters. Chemistry – A European Journal, 24(49), 12896-12900.

  • Diagnostics World News. (2022). Benefits of Stable Isotope Labelling in Biochemistry Research.

  • Zhang, Y., et al. (2011). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. In Methods in Molecular Biology (Vol. 790, pp. 3-13). Humana Press.

  • Pawan, K., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701933.

  • Creative Proteomics. (2024). Applications of Stable Isotope Labeled Amino Acids in Biological and Medical Research.

  • Sebastiano, R., et al. (2003). A new deuterated alkylating agent for quantitative proteomics. Rapid Communications in Mass Spectrometry, 17(21), 2380-2386.

  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.

  • Miyagi, M., et al. (2023). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. ChemRxiv.

  • Kumar, P., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate.

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. (2025). PubMed Central.

  • Aru, V., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Molecules, 25(5), 1217.

  • Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. (2024). MDPI.

  • Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. (2022). PubMed Central.

  • Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. (2022). PubMed.

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726.

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.).

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. (n.d.). Semantic Scholar.

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  • All about Amino Acid Analysis with Post-column Derivatization. (2021). YouTube.

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2019). Acta Naturae.

  • Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. (2015). PubMed.

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Step-by-step synthesis of deuterium-labeled pharmaceuticals using 2-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Step-by-Step Synthesis of Deuterium-Labeled Pharmaceuticals Using 2-Iodopropane-d7

Abstract

The strategic incorporation of deuterium into pharmaceutically active ingredients (APIs) represents a sophisticated approach in modern drug development to enhance pharmacokinetic profiles. This guide provides a comprehensive overview and detailed protocols for the synthesis of deuterium-labeled pharmaceuticals utilizing this compound, a versatile and highly enriched isotopic building block. We will explore the fundamental principles of the deuterium kinetic isotope effect (KIE), detail step-by-step synthetic methodologies for introducing the isopropyl-d7 moiety, and cover the essential analytical techniques for characterization and purification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage isotopic labeling to optimize drug candidates.

Introduction: The Advantage of "Heavy" Drugs

In pharmaceutical sciences, the replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful strategy to modulate a drug's metabolic fate.[1][2][3] This substitution, while seemingly minor, can have profound effects on the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is stronger and less readily cleaved than a carbon-hydrogen (C-H) bond.[4][5] This difference in bond energy gives rise to the Deuterium Kinetic Isotope Effect (KIE) , where metabolic reactions involving the cleavage of a C-H bond can be significantly slowed when that hydrogen is replaced by deuterium.[5]

Key benefits of deuteration can include:

  • Improved Metabolic Stability: Reduced rates of oxidative metabolism can lead to a longer drug half-life.[1][5]

  • Enhanced Therapeutic Profile: A longer half-life may allow for lower or less frequent dosing, improving patient compliance and potentially reducing side effects.[4][6]

  • Reduced Formation of Toxic Metabolites: By slowing metabolism at a specific site, the formation of undesirable or toxic byproducts can be minimized.[4][5]

This compound (CAS 101927-33-7) is an invaluable reagent in this field.[7][8] As a deuterated analog of isopropyl iodide, it serves as an efficient precursor for introducing a stable, heptadeuterated isopropyl group into a target molecule, often in the late stages of a synthetic sequence.[4][9][10]

Core Synthetic Strategy: Nucleophilic Alkylation with this compound

The primary application of this compound in pharmaceutical synthesis is as an electrophile in nucleophilic substitution reactions. The relatively weak carbon-iodine bond makes it an excellent alkylating agent for a variety of nucleophiles commonly found in drug scaffolds, such as amines, phenols, and thiols.[9]

A generalized reaction scheme is presented below:

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products RXH R-XH (Nucleophile: Amine, Phenol, etc.) RXC3D7 R-X-(CD(CD₃)₂) (Deuterated Product) RXH->RXC3D7 Alkylation C3D7I This compound C3D7I->RXC3D7 Base Base (e.g., K₂CO₃, Cs₂CO₃, NaH) Solvent Solvent (e.g., DMF, Acetonitrile) HI HI

Caption: General Nucleophilic Alkylation Workflow.

Application Protocol: Synthesis of a Deuterated Ibrutinib Analog

Ibrutinib is a Bruton's tyrosine kinase (BTK) inhibitor used in cancer therapy. While various deuteration strategies for Ibrutinib have been explored,[11] this protocol provides a hypothetical, yet chemically sound, example of how this compound could be employed to synthesize a deuterated analog by modifying a known synthetic intermediate. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions.

Objective: To synthesize (R)-3-(4-phenoxyphenyl)-1-(1-(prop-2-enoyl)piperidin-3-yl-d7)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, where the piperidine ring is N-alkylated with a d7-isopropyl group, which is then acylated. Disclaimer: This is a conceptual adaptation. The standard Ibrutinib synthesis involves acylation of a piperidine nitrogen, not alkylation followed by acylation on a different atom. This example demonstrates the principle of introducing the d7-isopropyl group. A more direct application would be for drugs with an N-isopropyl group.

Step 1: N-Alkylation of Piperidin-3-amine Intermediate with this compound

This step introduces the deuterated moiety onto a suitable precursor.

cluster_0 Reactants cluster_1 Conditions cluster_2 Product r1 Piperidine Precursor (with free amine) r2 + This compound p1 N-isopropyl-d7 Piperidine Intermediate r1->p1 r2->p1 c1 K₂CO₃ (Base) c2 Acetonitrile (Solvent) c3 60-80°C

Caption: Step 1: N-Alkylation Reaction Scheme.

Materials and Reagents:

  • (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ibrutinib precursor)

  • This compound (≥98 atom % D)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To a solution of the Ibrutinib precursor (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70°C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-isopropyl-d7 intermediate.

Step 2: Acrylation and Final Product Formation

This step completes the synthesis to form the final deuterated Ibrutinib analog.[12]

Protocol:

  • Dissolve the crude N-isopropyl-d7 intermediate from Step 1 in an appropriate anhydrous solvent such as dichloromethane.

  • Under an inert atmosphere and cooled to 0°C, add a suitable base (e.g., triethylamine, 1.5 eq).

  • Slowly add acryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by LC-MS (typically 1-3 hours).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

Step 3: Purification

Purification is a critical step to ensure the final compound is free of impurities that could compromise analytical data or biological assays.[13]

  • Method: Preparative High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying the final product to achieve high chemical purity (>99%).

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% formic acid or trifluoroacetic acid, should be optimized.

  • Post-Purification: Fractions containing the pure product are combined, the organic solvent is removed under reduced pressure, and the remaining aqueous solution is lyophilized to yield the final product as a solid.

Analytical Characterization: Confirming Deuteration

A combination of NMR and Mass Spectrometry is essential to confirm the structure and determine the isotopic enrichment of the final compound.[14][15][16]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the most direct evidence of deuterium incorporation by measuring the mass-to-charge ratio (m/z) of the molecular ion.

  • Expected Observation: The molecular ion peak ([M+H]⁺) of the deuterated product should be 7 mass units higher than its non-deuterated counterpart.

  • Isotopic Purity Calculation: The relative intensities of the ion peaks corresponding to different numbers of deuterium atoms (e.g., d0 to d7) can be used to calculate the percentage of isotopic enrichment.[15]

CompoundNon-Deuterated [M+H]⁺ (Expected)Deuterated [M+H]⁺ (Expected)Mass Shift (Δm/z)
Ibrutinib Analog441.22448.26+7.04
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise location of deuterium atoms within the molecule.[16][17]

  • ¹H NMR (Proton NMR): In the spectrum of the deuterated compound, the proton signals corresponding to the isopropyl group (both the methine CH and the methyl CH₃ protons) should be absent or significantly diminished.[14] The disappearance of these signals is a strong indicator of successful deuteration at that position.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated.[18][19] This provides definitive proof of the labeling site.

Conclusion

This compound is a powerful and efficient reagent for the site-selective introduction of a deuterated isopropyl group into pharmaceutical compounds. The synthetic protocols outlined herein, based on standard nucleophilic alkylation chemistry, provide a reliable pathway for producing these valuable molecules. Proper purification and rigorous analytical characterization using a combination of MS and NMR are paramount to validating the final product's identity, chemical purity, and isotopic enrichment. By leveraging these techniques, researchers can effectively utilize deuterium labeling to create next-generation therapeutics with potentially superior pharmacokinetic properties.

References

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Application Notes and Protocols for Reactions Involving 2-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of Deuterated Alkyl Halides in Modern Chemistry

2-Iodopropane-d7, the deuterated analogue of isopropyl iodide, is a versatile reagent with significant applications in synthetic organic chemistry, mechanistic studies, and pharmaceutical development.[1] Its utility stems from the unique properties imparted by the deuterium atoms and the inherent reactivity of the secondary alkyl iodide structure. The substitution of hydrogen with deuterium provides a powerful tool for elucidating reaction mechanisms through the study of kinetic isotope effects (KIE).[2][3] Furthermore, its role as a deuterated building block is crucial in the synthesis of isotopically labeled molecules for use as internal standards in mass spectrometry or as active pharmaceutical ingredients with potentially altered metabolic profiles.[1][4]

This guide provides a comprehensive overview of the experimental considerations for reactions involving this compound, with a focus on nucleophilic substitution. We will delve into the causality behind experimental design, provide detailed protocols for representative reactions, and discuss the critical safety measures required for handling this compound.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use.

PropertyValueReference
CAS Number 101927-33-7[5]
Molecular Formula C₃D₇I[5]
Molecular Weight 177.04 g/mol [5]
Appearance Liquid[5]
Density 1.774 g/mL at 25 °C[5][6]
Boiling Point 88 - 90 °C[1][5]
Refractive Index n20/D 1.4925[1][6]
Flash Point 42.0 °C (closed cup)[5]
Storage Store at 2-8°C, away from light and sources of ignition.[1] Often stabilized with copper.[1][7]
Safety and Handling Precautions

This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[5][8] It is crucial to avoid contact with skin and eyes, and to prevent inhalation of vapors.[5][9]

Core Safety Requirements:

  • Personal Protective Equipment (PPE): Wear safety glasses or a face shield, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[5][9]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood.[9]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[5] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5][9]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[5]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

    • Eye Contact: Flush eyes with water as a precaution.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]

Reaction Chemistry: Navigating Substitution and Elimination Pathways

As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The choice of reaction conditions is critical in directing the outcome towards the desired product.[10][11]

The Sₙ2 Pathway: A Workhorse for Synthesis

The Sₙ2 reaction is a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. This pathway is favored by:

  • Strong, non-bulky nucleophiles: To facilitate the backside attack.

  • Polar aprotic solvents: Solvents like acetone, DMSO, or DMF are ideal as they solvate the cation but leave the nucleophile relatively "bare" and highly reactive.[10]

  • Lower temperatures: Higher temperatures tend to favor the competing E2 elimination reaction.[10]

The iodide ion is an excellent leaving group, making this compound a highly reactive substrate for Sₙ2 reactions.[10]

The Sₙ1 Pathway and Competing Reactions

The Sₙ1 pathway proceeds through a carbocation intermediate. While the secondary carbocation formed from this compound is less stable than a tertiary one, this pathway can occur, particularly with:

  • Weak nucleophiles/polar protic solvents: Solvents like water, ethanol, or methanol can stabilize the carbocation intermediate through hydrogen bonding.[10]

  • Higher temperatures: These conditions often lead to a mixture of Sₙ1 and E1 products.[10]

A significant challenge when working with secondary halides is the competing E2 elimination reaction, which is favored by strong, sterically hindered bases and higher temperatures, leading to the formation of propene-d6.[10]

Experimental Protocols

Protocol 1: Sₙ2 Nucleophilic Substitution with Sodium Azide

This protocol details a representative Sₙ2 reaction to synthesize 2-azidopropane-d7.

Objective: To demonstrate a typical Sₙ2 reaction with this compound, minimizing the E2 byproduct.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Condenser and nitrogen/argon inlet

  • Separatory funnel

Procedure:

  • Setup: Assemble a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: To the flask, add sodium azide (1.2 equivalents) followed by 20 mL of anhydrous DMF. Stir the suspension.

  • Substrate Addition: Add this compound (1.0 equivalent) to the stirring suspension via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is slow, it can be gently heated to 40-50 °C, but be mindful that this may increase the amount of elimination byproduct.[10]

  • Workup: a. Once the reaction is complete (typically after 12-24 hours at room temperature), cool the mixture to room temperature. b. Pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water. c. Separate the layers. Wash the organic layer sequentially with 2 x 30 mL of water and 1 x 30 mL of brine to remove the DMF and any remaining salts.[10] d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-azidopropane-d7.

  • Purification: The crude product can be purified by distillation or column chromatography if necessary.

Diagram: General Workflow for Sₙ2 Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 Dry glassware under inert atmosphere prep2 Add Sodium Azide (1.2 eq) to anhydrous DMF prep1->prep2 prep3 Add this compound (1.0 eq) prep2->prep3 react1 Stir at room temperature prep3->react1 Start Reaction react2 Monitor by TLC/GC-MS react1->react2 workup1 Quench with water & extract with diethyl ether react2->workup1 Reaction Complete workup2 Wash organic layer with water and brine workup1->workup2 workup3 Dry over MgSO4 workup2->workup3 workup4 Filter and concentrate workup3->workup4 purify1 Purify by distillation or chromatography workup4->purify1 Crude Product

Caption: Workflow for the Sₙ2 synthesis of 2-azidopropane-d7.

Application in Mechanistic Studies: The Kinetic Isotope Effect (KIE)

The primary application of this compound beyond its role as a synthetic building block is in the study of reaction mechanisms via the Kinetic Isotope Effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes.[12]

  • Primary KIE: Observed when the bond to the isotopic atom is broken in the rate-determining step.

  • Secondary KIE: Observed when the bond to the isotopic atom is not broken but its environment changes during the rate-determining step.[12]

In reactions involving this compound, a secondary KIE can be observed. The C-D bonds are stronger and have a lower zero-point vibrational energy than C-H bonds. In an Sₙ2 reaction, the hybridization at the alpha-carbon changes from sp³ to a more constrained sp²-like transition state. This change can lead to a small inverse KIE (kH/kD < 1). Conversely, in an Sₙ1 reaction, the formation of the sp²-hybridized carbocation in the rate-determining step leads to a small normal KIE (kH/kD > 1).[12]

Measuring the KIE by comparing the reaction rate of this compound with its non-deuterated counterpart can provide strong evidence for the operative mechanism.[13] This is particularly valuable in drug development, where understanding metabolic pathways (often involving C-H bond cleavage) is crucial.[2][3][14] Replacing a metabolically labile C-H bond with a stronger C-D bond can slow down metabolism, potentially improving a drug's pharmacokinetic profile.[2][3]

Diagram: Conceptual Basis of the Secondary KIE

KIE_Concept cluster_SN2 Sₙ2 Transition State cluster_SN1 Sₙ1 Transition State SN2_TS sp²-like, constrained (Inverse KIE, kH/kD < 1) SN1_TS sp² carbocation formation (Normal KIE, kH/kD > 1) Reactant This compound (sp³ hybridized carbon) Reactant->SN2_TS Sₙ2 Pathway Reactant->SN1_TS Sₙ1 Pathway

Caption: Secondary KIE in Sₙ1 vs. Sₙ2 reactions of this compound.

Conclusion

This compound is a powerful reagent for both the synthesis of deuterated molecules and the elucidation of complex reaction mechanisms. A successful experimental outcome hinges on a clear understanding of its reactivity, careful control of reaction conditions to favor the desired pathway (typically Sₙ2), and strict adherence to safety protocols. Its application in KIE studies provides invaluable insight into transition state structures, a cornerstone of physical organic chemistry and modern drug design.

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  • ResearchGate. The kinetic isotope effect in the search for deuterated drugs.Link

  • Journal of Modern Education and Scientific Research. Kinetic Isotope Effect; A Physical Organic Tool to Interpret Reaction Mechanism.Link

  • Wikipedia. Kinetic isotope effect.Link

Sources

Troubleshooting & Optimization

Common side reactions with 2-Iodopropane-d7 in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Iodopropane-d7. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this deuterated reagent. Here, we will address common side reactions, troubleshoot experimental challenges, and answer frequently asked questions to ensure the integrity and success of your syntheses.

Section 1: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during reactions involving this compound.

Issue 1: My reaction is showing low yield and the formation of an unexpected byproduct with a mass corresponding to the loss of iodine.

Potential Cause: This is a classic sign of an E2 elimination side reaction competing with the desired SN2 substitution. This compound, being a secondary iodide, is susceptible to elimination, especially in the presence of strong, sterically hindered bases or at elevated temperatures. The byproduct is likely propene-d6.

Troubleshooting Protocol:

  • Re-evaluate Your Base:

    • Causality: Strong, bulky bases (e.g., tert-butoxide) preferentially abstract a deuterium atom from a carbon adjacent to the carbon bearing the iodine, leading to the formation of a double bond (elimination). Weaker, less hindered bases (e.g., carbonate, bicarbonate) are more likely to act as nucleophiles and favor the SN2 pathway.

    • Action: If possible, switch to a weaker, less sterically demanding base. Consider bases like K₂CO₃, Cs₂CO₃, or NaH (if your nucleophile is an alcohol or thiol).

  • Optimize Reaction Temperature:

    • Causality: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, higher temperatures tend to favor elimination.

    • Action: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and slowly warming if necessary.

  • Solvent Selection:

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are known to solvate the cation of the base, making the anion more "naked" and reactive, which can favor SN2 reactions. Protic solvents can solvate both the cation and the anion, potentially slowing down the desired reaction.

    • Action: Ensure you are using a suitable polar aprotic solvent.

dot

Caption: Troubleshooting workflow for E2 vs. SN2 reactions.

Issue 2: My final product has a lower than expected deuterium incorporation.

Potential Cause: This can arise from either starting with impure this compound or from H/D exchange during the reaction or workup.

Troubleshooting Protocol:

  • Verify Starting Material Purity:

    • Causality: Commercial this compound may contain residual non-deuterated or partially deuterated isotopologues.

    • Action: Always check the certificate of analysis for the isotopic purity of your reagent. If in doubt, acquire a ¹H NMR spectrum of the starting material to quantify the level of residual protons.

  • Assess Reaction and Workup Conditions for H/D Exchange:

    • Causality: Strongly acidic or basic conditions, especially in the presence of protic solvents (like water or alcohols) during workup, can lead to the exchange of deuterium atoms for protons.

    • Action:

      • If possible, use a non-aqueous workup.

      • If an aqueous workup is necessary, use D₂O instead of H₂O and deuterated solvents for extraction.

      • Minimize exposure to strong acids or bases. If a pH adjustment is required, consider using a buffered system.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound and how can they affect my reaction?

A1: Common impurities include:

  • Water: Can quench strong bases and interfere with moisture-sensitive reactions.

  • Non-deuterated 2-Iodopropane: Will lead to the formation of the non-deuterated analog of your target molecule, complicating purification and reducing the overall isotopic enrichment.

  • Stabilizers (Copper or Silver): Commercial 2-Iodopropane is often stabilized with copper or silver wool to prevent decomposition.[1] While generally not reactive, they can sometimes interfere with certain catalytic processes. It's important to be aware of their presence.

Q2: How should I properly store and handle this compound?

A2: this compound is light and heat-sensitive.[1][2]

  • Storage: Store in a cool (2-8°C), dark, and dry place in a tightly sealed container.[3] It is often stored over a stabilizer like copper.[4]

  • Handling: Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen. Avoid heat, flames, and sparks as it is a flammable liquid.[2][5]

Q3: What is the kinetic isotope effect (KIE) and how does it relate to using this compound?

A3: The kinetic isotope effect is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The C-D bond is stronger than the C-H bond.[6] This means that breaking a C-D bond requires more energy and is therefore slower than breaking a C-H bond. In the context of this compound, this has two important implications:

  • Reduced Rate of Elimination: The E2 elimination pathway involves the breaking of a C-D bond in the rate-determining step. Due to the KIE, this process is slower than for non-deuterated 2-iodopropane, which can sometimes be advantageous in favoring the desired SN2 reaction.

  • Metabolic Stability in Drug Development: Replacing C-H bonds with C-D bonds at sites of metabolism can slow down the enzymatic breakdown of a drug, potentially leading to an improved pharmacokinetic profile, such as a longer half-life.[6][7]

Parameter 2-Iodopropane This compound Significance in Synthesis
Molecular Weight 169.99 g/mol 177.04 g/mol [3]Affects stoichiometry calculations.
Boiling Point 88-90 °C[1]88-90 °CNo significant difference in reaction conditions.
Density 1.703 g/mL at 25 °C[1]1.774 g/mL at 25 °CMinor difference for volume-based measurements.
C-H/C-D Bond Strength WeakerStronger[6]Leads to a kinetic isotope effect, slowing down reactions where C-H/C-D bond cleavage is rate-limiting (e.g., E2 elimination).
Q4: Can I use this compound to synthesize Grignard reagents?

A4: Yes, similar to its non-deuterated counterpart, this compound can be used to prepare the corresponding Grignard reagent, isopropyl-d7-magnesium iodide.[8] This is a valuable tool for introducing a deuterated isopropyl group into a molecule via nucleophilic addition to carbonyls or other electrophiles.

Experimental Protocol: Synthesis of a Deuterated Ether via Williamson Ether Synthesis

This protocol provides a general procedure for the alkylation of an alcohol with this compound, with considerations for minimizing side reactions.

  • Setup: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF, acetonitrile) to the flask.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a mild, non-hindered base (e.g., NaH, 1.1 eq.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

  • Alkylation: Add this compound (1.2 eq.) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting alcohol.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

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Sources

Technical Support Center: A Researcher's Guide to Optimizing Reactions with 2-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 2-Iodopropane-d7. As Senior Application Scientists, we understand that working with isotopically labeled compounds presents unique challenges and opportunities. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and navigate potential experimental hurdles. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

I. Understanding the Substrate: Key Characteristics of this compound

This compound ((CD₃)₂CDI) is a deuterated analog of 2-iodopropane.[1] Its chemical behavior is largely governed by the properties of a secondary alkyl iodide. Understanding these characteristics is crucial for troubleshooting and optimizing your reactions.

  • Reactivity: As a secondary halide, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.[2]

  • Leaving Group: The iodide ion (I⁻) is an excellent leaving group due to its large size and the weakness of the C-I bond, which facilitates its cleavage.[2]

  • Kinetic Isotope Effect (KIE): The presence of deuterium in place of hydrogen can influence reaction rates. While the primary C-I bond cleavage is unaffected, a secondary kinetic isotope effect may be observed, providing insights into the reaction mechanism.[3][4]

II. Troubleshooting Guide: Nucleophilic Substitution Reactions

Nucleophilic substitution is one of the most common applications for this compound. However, achieving high yields can be challenging due to competing side reactions.

Question: My Sₙ2 reaction with this compound is resulting in a low yield of the desired substitution product and a significant amount of an alkene byproduct. How can I improve the selectivity?

Answer: This is a classic case of competition between Sₙ2 (substitution) and E2 (elimination) pathways. Several factors can be adjusted to favor substitution.

  • Nucleophile Selection: The choice of nucleophile is critical. Strong, sterically unhindered bases are more likely to promote E2 elimination.[2]

    • Recommendation: Employ a strong nucleophile that is a weak base. For example, azide (N₃⁻), cyanide (CN⁻), or thiolate (RS⁻) anions are excellent nucleophiles with low basicity. If you must use a more basic nucleophile, such as an alkoxide, opt for a less sterically hindered one (e.g., methoxide over tert-butoxide).

  • Temperature Control: Higher temperatures provide more energy for molecules to overcome the activation energy barrier for all reactions, but they disproportionately favor elimination over substitution.[2]

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor the reaction progress. Gentle heating may be necessary, but avoid high temperatures.[2]

  • Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing nucleophilicity.

    • Recommendation: Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents solvate the cation of the nucleophilic salt but leave the anion relatively "bare," increasing its nucleophilicity without promoting elimination.[2][5]

Comparative Table for Sₙ2 vs. E2 Optimization
FactorTo Favor Sₙ2 (Substitution)To Favor E2 (Elimination)Rationale
Nucleophile Strong, non-bulky, weak base (e.g., I⁻, Br⁻, CN⁻, N₃⁻)Strong, bulky base (e.g., t-BuOK)Bulky bases have difficulty accessing the electrophilic carbon for Sₙ2 attack and are more likely to abstract a proton.
Temperature Lower temperaturesHigher temperaturesElimination reactions have a higher activation energy and are more entropically favored, thus benefiting more from increased temperature.[2]
Solvent Polar aprotic (e.g., Acetone, DMSO, DMF)Polar protic (e.g., Ethanol, Water) can work, but the base is key.Polar aprotic solvents enhance the strength of the nucleophile.

Question: My Sₙ2 reaction is proceeding very slowly, even with a good nucleophile. How can I increase the reaction rate without promoting elimination?

Answer: A slow reaction rate with a secondary halide is often due to steric hindrance at the reaction center.[2] Here are some strategies to accelerate the reaction:

  • Increase Nucleophile Concentration: A higher concentration of the nucleophile will increase the frequency of collisions with the substrate, leading to a faster reaction rate according to the Sₙ2 rate law (Rate = k[Substrate][Nucleophile]).

  • Gentle Heating: While high temperatures favor elimination, a modest increase in temperature can provide the necessary activation energy for the Sₙ2 reaction.[2] It is a delicate balance that requires careful monitoring.

  • Solvent Optimization: Ensure your polar aprotic solvent is anhydrous. Trace amounts of water can solvate and deactivate the nucleophile.

Experimental Protocol: General Sₙ2 Reaction with this compound
  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.2 equivalents) to a dry round-bottom flask containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF) to dissolve the nucleophile.

  • Substrate Addition: Add this compound (1.0 equivalent) to the stirring solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate technique like TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layers with brine to remove the polar aprotic solvent.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or distillation.

Decision Workflow for Optimizing Nucleophilic Substitution

start Low Yield in Substitution Reaction check_byproduct Identify Major Byproduct(s) start->check_byproduct alkene Alkene (Elimination Product) check_byproduct->alkene Alkene Detected no_reaction Starting Material (No Reaction) check_byproduct->no_reaction Mainly Starting Material lower_temp Lower Reaction Temperature alkene->lower_temp increase_temp Gently Increase Temperature no_reaction->increase_temp change_nuc Use Less Basic / Less Hindered Nucleophile lower_temp->change_nuc change_solvent_sub Switch to Polar Aprotic Solvent change_nuc->change_solvent_sub success Improved Yield of Substitution Product change_solvent_sub->success increase_conc Increase Nucleophile Concentration increase_temp->increase_conc check_reagents Verify Reagent Purity & Dryness increase_conc->check_reagents check_reagents->success

Caption: Troubleshooting workflow for low yields in substitution reactions.

III. Troubleshooting Guide: Grignard Reagent Formation

The formation of a Grignard reagent from this compound is a powerful method for creating carbon-carbon bonds. However, this reaction is notoriously sensitive to experimental conditions.

Question: I am struggling to initiate the Grignard reaction with this compound. The solution does not become cloudy, and there is no evidence of reaction.

Answer: The initiation of a Grignard reaction is dependent on the magnesium surface being free of its passivating oxide layer.[6] Here are several techniques to activate the magnesium:

  • Mechanical Activation: Before the reaction, crush the magnesium turnings in a dry mortar and pestle. This exposes a fresh, unoxidized surface.

  • Chemical Activation:

    • Iodine: Add a small crystal of iodine to the reaction flask containing the magnesium and a small amount of solvent. The iodine will react with the magnesium surface, and the disappearance of the purple color is often an indicator of initiation.[6]

    • 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added. It reacts with the magnesium to form ethylene gas and MgBr₂, which helps to clean the surface.

  • Heat Activation: Gently warming the flask with a heat gun can sometimes provide the activation energy needed to start the reaction. Be cautious, as the reaction can become vigorous once initiated.

Question: My Grignard reaction turns dark and appears to have a low yield of the desired product after quenching.

Answer: A dark-colored Grignard reaction can indicate side reactions, most commonly Wurtz coupling, where the formed Grignard reagent reacts with the starting alkyl halide (R-MgX + R-X → R-R).[6]

  • Slow Addition: Add the solution of this compound to the magnesium suspension very slowly. This maintains a low concentration of the alkyl halide in the flask, minimizing the Wurtz coupling side reaction.

  • Dilution: Using a larger volume of solvent can also help to keep the concentration of the alkyl halide low.

  • Temperature Control: While some heat may be needed for initiation, the reaction should be cooled if it becomes too vigorous to prevent side reactions.

Experimental Protocol: Grignard Reagent Formation with this compound
  • Preparation: Dry all glassware in an oven overnight and assemble it hot under a stream of inert gas. Place magnesium turnings (1.2 equivalents) and a small iodine crystal in the reaction flask.

  • Initiation: Add a small portion of anhydrous ether or THF to cover the magnesium. Add about 5-10% of a solution of this compound (1.0 equivalent) in anhydrous ether/THF. If the reaction does not start (disappearance of iodine color, gentle bubbling), gently warm the flask.

  • Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes. The resulting gray, cloudy solution is the Grignard reagent and should be used immediately.

Logical Flow for Grignard Reaction

start Prepare Anhydrous Glassware & Reagents activate_mg Activate Magnesium Surface (e.g., with Iodine) start->activate_mg initiate Initiate Reaction with Small Amount of Alkyl Halide activate_mg->initiate addition Slow, Dropwise Addition of Remaining Alkyl Halide initiate->addition reflux Maintain Gentle Reflux addition->reflux complete Stir to Completion reflux->complete use_immediately Use Grignard Reagent in Subsequent Step complete->use_immediately

Caption: Workflow for preparing a Grignard reagent.

IV. Frequently Asked Questions (FAQs)

Q1: I've noticed my reaction with this compound is slightly slower than with standard 2-Iodopropane. Is this expected?

A1: Yes, a slight decrease in reaction rate is possible and can be attributed to a secondary kinetic isotope effect (KIE) .[4] In reactions where the C-D bond is not broken in the rate-determining step, the presence of the heavier deuterium isotope can still influence the reaction rate. For Sₙ2 reactions, a kH/kD slightly greater than 1 is often observed. This is because the C-D bond has a lower zero-point energy than a C-H bond, and the transition state for an Sₙ2 reaction involves a change in hybridization from sp³ to a more constrained sp²-like geometry.[7] This observation can be a useful tool for probing the reaction mechanism.

Q2: How should I store this compound to ensure its stability?

A2: this compound, like its non-deuterated counterpart, is sensitive to light and can decompose over time to release iodine, giving it a yellowish or brownish tint.[8] It should be stored in an amber bottle in a cool, dark place, preferably refrigerated (2-8°C).[1][9] Many commercial sources supply it with a copper stabilizer to scavenge any iodine that forms.[10][11]

Q3: My this compound has a distinct color. Can I still use it?

A3: A pale yellow color is common with older samples. For many applications, this is not a problem. However, for high-yield, sensitive reactions like Grignard formation, it is best to purify the this compound before use. This can be done by washing with a dilute solution of sodium thiosulfate to remove the iodine, followed by washing with water, drying over an anhydrous drying agent, and distillation.

Q4: Can this compound be used in dehydrohalogenation reactions to form propene-d6?

A4: Yes, this compound is an excellent substrate for dehydrohalogenation to produce deuterated propene.[12] To favor this E2 reaction, you should use a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) in a solvent like tert-butanol or THF. Higher temperatures will also favor the elimination pathway.[13]

V. References

  • PubChem. (n.d.). 2-Iodo(ngcontent-ng-c1597341111="" class="ng-star-inserted">2H_7)propane. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]

  • Baran Lab. (2023). Kinetic Isotope Effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Grignard Reagents. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • YouTube. (2020). Kinetic Isotopic Effect - Part 2. Concepts in Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of isopropyl iodide. Retrieved from [Link]

  • YouTube. (2025). How Do You Optimize Chemical Reaction Yields?. Chemistry For Everyone. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]

  • YouTube. (2023). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. Leah4sci. Retrieved from [Link]

  • ResearchGate. (2017). How to increase the product yield in chemical reaction mixture?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. The Organic Chemistry Tutor. Retrieved from [Link]

  • Quora. (2021). What can be done to increase the yield of a reaction even if the reaction does not go to completion?. Retrieved from [Link]

  • Pharmacompass. (n.d.). 2-IODOPROPANE. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • Wikipedia. (n.d.). Isopropyl iodide. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to 2-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Iodopropane-d7. This guide is designed for researchers, scientists, and professionals in drug development who utilize this deuterated reagent. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to ensure the stability and effective use of this compound in your experiments. Our focus is on providing practical, field-proven insights grounded in solid scientific principles.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments with this compound, offering step-by-step solutions based on the compound's chemical properties.

Issue 1: Unexpected Peaks in NMR Spectrum Suggesting Sample Impurity

You've run an NMR spectrum of your reaction mixture where this compound was used, and you observe unexpected peaks that are not attributable to your starting material, product, or known side products.

  • Potential Cause A: Degradation due to Light Exposure. 2-Iodopropane and its deuterated analog are susceptible to decomposition upon exposure to UV light, which can cause the homolytic cleavage of the carbon-iodine bond to form free radicals. This can lead to the formation of various byproducts, including propane-d7, propene-d6, and elemental iodine, which can give the solution a yellowish or brownish tint. The presence of elemental iodine can also lead to further unwanted side reactions.

  • Self-Validating Protocol & Solution:

    • Visual Inspection: Check the color of your this compound stock. A colorless to pale yellow liquid is expected.[1] If it has a distinct brown or violet tinge, this suggests the presence of iodine due to degradation.

    • Dark Storage: Always store this compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[2][3]

    • Minimize Exposure During Use: When handling the reagent, work in a fume hood with the sash lowered to minimize ambient light exposure. Prepare your reaction in a flask wrapped in foil if it is light-sensitive.

    • Purification of Stock: If you suspect your stock has degraded, you can attempt to purify it by passing it through a small plug of activated alumina or by shaking it with a dilute solution of sodium thiosulfate to remove iodine, followed by drying and distillation. However, for critical applications, using a fresh, unopened vial is recommended.

  • Potential Cause B: Contamination with Water and Hydrogen-Deuterium (H-D) Exchange. Deuterated compounds can be hygroscopic and absorb moisture from the atmosphere.[4] This can lead to H-D exchange, especially if your reaction conditions involve acidic or basic catalysts, compromising the isotopic purity of your compound.[5] The presence of water will also be visible in your NMR spectrum.

  • Self-Validating Protocol & Solution:

    • Inert Atmosphere Handling: Handle this compound under a dry, inert atmosphere such as argon or nitrogen.

    • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.[4]

    • Anhydrous Solvents: Use anhydrous solvents for your reactions to minimize the introduction of water.

    • Proper Sealing: Seal the vial of this compound tightly after use, preferably with a septum cap, and store it in a desiccator.

Issue 2: Low Yield in an Alkylation Reaction

You are performing a nucleophilic substitution reaction using this compound as an alkylating agent, but the yield of your desired deuterated product is consistently low.

  • Potential Cause: Reduced Reactivity Due to Degradation. The primary cause of low reactivity is likely the degradation of the this compound, reducing the concentration of the active alkylating agent. As mentioned, exposure to light and air can lead to its decomposition.

  • Self-Validating Protocol & Solution:

    • Assess Purity Before Use: Before setting up your reaction, it is good practice to check the purity of your this compound. A quick proton NMR can be informative, even for a deuterated compound, as it can reveal the presence of non-deuterated impurities or degradation products.

    • Use of Stabilizer: Many commercial sources of 2-Iodopropane and its deuterated analog contain a stabilizer, such as copper chips or silver wool, to scavenge any iodine that forms and prevent further decomposition.[2] If your this compound does not contain a stabilizer, consider adding a small piece of copper wire to the storage vial.

    • Fresh Reagent: For critical, high-yield reactions, it is always best to use a fresh vial of the reagent from a reputable supplier.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: The recommended storage condition for this compound is in a refrigerator at 2-8°C.[6] It should be stored in a tightly sealed container, protected from light.[2][3]

Q2: How can I tell if my this compound has degraded?

A2: A visual inspection is the first step. A change in color from colorless/pale yellow to brown or violet indicates the formation of iodine.[2] For a more definitive assessment, an NMR spectrum can reveal the presence of impurities or degradation products.

Q3: Is this compound sensitive to air?

A3: Yes, like many iodoalkanes, it can be sensitive to air and moisture.[7] It is best handled under an inert atmosphere.

Q4: What is the purpose of the copper stabilizer found in some vials?

A4: The copper acts as a stabilizer by reacting with and removing any elemental iodine that may form due to decomposition, thus preventing further degradation of the compound.[8][9]

Q5: What are the primary hazardous decomposition products?

A5: Under fire conditions, hazardous decomposition products include carbon oxides and hydrogen iodide.[10]

Technical Data Summary

PropertyValueSource(s)
Chemical Formula C₃D₇I[10]
Molecular Weight 177.04 g/mol [10]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 88 - 90 °C[10]
Density 1.774 g/mL at 25 °C[10][11]
Storage Temperature 2-8°C[6]
Flash Point 42 °C[10]
Incompatible Materials Strong oxidizing agents[10]
Key Stability Concerns Light and air sensitivity[2][7]

Experimental Protocol: Preparation of a Deuterated Standard Solution for Reaction

This protocol provides a step-by-step method for preparing a solution of this compound for use in a chemical reaction, with a focus on maintaining its integrity.

Materials:

  • This compound in a sealed vial

  • Anhydrous aprotic solvent (e.g., acetonitrile, THF)

  • Dry, oven-dried glassware (reaction flask, syringe, needles)

  • Inert gas supply (argon or nitrogen) with a manifold

  • Septa

  • Desiccator

Procedure:

  • Prepare Glassware: Place the reaction flask, syringe, and needles in an oven at 120°C for at least 4 hours. Transfer them to a desiccator to cool to room temperature under vacuum.

  • Inert Atmosphere Setup: Assemble the reaction flask and equip it with a septum. Purge the flask with the inert gas for several minutes.

  • Solvent Transfer: Using a dry syringe, transfer the required volume of anhydrous solvent to the reaction flask under a positive pressure of the inert gas.

  • Reagent Transfer:

    • Allow the vial of this compound to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture on the cold surface.

    • Once at room temperature, carefully unseal the vial under a stream of inert gas.

    • Using a dry, inert gas-purged syringe, withdraw the required volume of this compound.

    • Immediately inject the this compound into the reaction flask through the septum.

  • Resealing and Storage of Stock: Immediately reseal the this compound vial tightly. For added protection, wrap the cap with parafilm. Return the vial to the refrigerator (2-8°C) for storage.

  • Proceed with Reaction: Your reaction is now ready with the deuterated standard solution prepared under optimal conditions to ensure its stability and reactivity.

Visualizing Stability: Factors Influencing this compound Degradation

The following diagram illustrates the key environmental factors that can lead to the degradation of this compound and the resulting consequences.

cluster_storage Optimal Storage cluster_factors Degradation Factors cluster_degradation Degradation Products & Consequences 2-Iodopropane-d7_Stable Stable this compound (Colorless Liquid) Degradation Degraded this compound Light UV Light Light->Degradation Heat Heat/Sparks Heat->Degradation Air Air (Oxygen) Air->Degradation Moisture Moisture (H₂O) HD_Exchange H-D Exchange (Loss of Isotopic Purity) Moisture->HD_Exchange Iodine Iodine (I₂) (Brown Color) Degradation->Iodine Byproducts Organic Byproducts Degradation->Byproducts Low_Yield Low Reaction Yield Degradation->Low_Yield HD_Exchange->Low_Yield

Caption: Factors leading to the degradation of this compound.

References

  • CAS No : 101927-33-7 | Product Name : this compound | Pharmaffiliates. [Link]

  • CAS NO. 101927-33-7 | this compound | C3D7I - Local Pharma Guide. [Link]

  • 2-IODOPROPANE - Deepwater Chemicals, Inc. [Link]

  • 2-Iodo(ngcontent-ng-c1597341111="" class="ng-star-inserted">2H_7)propane | C3H7I - PubChem - NIH. [Link]

Sources

Technical Support Center: Troubleshooting Low Deuterium Incorporation from 2-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for deuterated compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with incorporating deuterium from 2-Iodopropane-d7. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you diagnose and resolve common issues in your isotopic labeling experiments.

Introduction: The Challenge of Isotopic Labeling

This compound is a valuable reagent for introducing a deuterated isopropyl group into a target molecule. This is often done to investigate reaction mechanisms, alter metabolic pathways (the "deuterium switch"), or create internal standards for mass spectrometry.[1][2] However, achieving high levels of deuterium incorporation can be challenging. Low incorporation can stem from issues with the reagent itself, suboptimal reaction conditions, unintended side reactions, or even the workup and analysis procedures. This guide provides a logical, step-by-step approach to troubleshooting these problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My deuterium incorporation is low. Could my this compound reagent be the source of the problem?

A1: Absolutely. The quality and handling of your starting material are the first and most critical variables to check.

  • Chemical Purity and Stability: 2-Iodopropane is susceptible to degradation, particularly when exposed to light and elevated temperatures, which can cause it to turn yellow or pale amber.[3] This degradation can generate side products that interfere with your reaction. Many commercial sources supply this compound with a stabilizer, such as copper, to mitigate this.[4]

    • Actionable Advice: Always store this compound in a cool, dark place (2-8°C is recommended) and under an inert atmosphere (e.g., argon or nitrogen).[3] If the liquid has a noticeable color, it may have started to decompose.

  • Isotopic Purity: Verify the isotopic enrichment of your reagent lot from the Certificate of Analysis (CoA). A typical specification is 98 atom % D. If the isotopic purity is lower than expected, your maximum possible incorporation will be correspondingly limited.

  • Protic Contamination: The reagent may be contaminated with water (H₂O) or other protic impurities. These can serve as a proton source, leading to isotopic dilution.

    • Actionable Advice: If you suspect water contamination, consider drying the reagent over an appropriate agent like anhydrous magnesium sulfate and filtering, though this can be difficult with a volatile liquid. It is often more practical to ensure you are using a freshly opened bottle from a reliable supplier.

Q2: I've confirmed my reagent is of high quality. What reaction conditions should I optimize to favor deuterium incorporation?

A2: This is the most common area where problems arise. 2-Iodopropane is a secondary alkyl halide, which means it exists at a crossroads of competing reaction mechanisms: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).[5] Your goal is to create conditions that strongly favor the desired Sₙ2 pathway.

Troubleshooting Reaction Conditions
Potential CauseScientific ExplanationRecommended Solution
Competition from E2 Elimination This compound can react with a base to eliminate D-I and form propene-d6. This is favored by strong, sterically hindered bases and higher temperatures.[5]Use a strong, but minimally bulky, nucleophile that is a weak base. Lower the reaction temperature; substitution is generally less temperature-sensitive than elimination.[5]
Suboptimal Solvent Choice Polar protic solvents (e.g., water, methanol, ethanol) can solvate and stabilize the nucleophile, reducing its reactivity in an Sₙ2 reaction.[6][7] They can also serve as a source of protons for isotopic dilution.Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[6][8] These solvents solvate the cation but leave the nucleophile "naked" and highly reactive, accelerating the Sₙ2 reaction.[6]
Proton Contamination in the Reaction Trace amounts of water or other protic impurities in your solvent or on your glassware can lead to H/D exchange or react with strong bases to generate proton sources, resulting in a non-deuterated product.Rigorously dry all glassware in an oven before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Run the reaction under a dry, inert atmosphere (N₂ or Ar).
Kinetic Isotope Effect (KIE) The C-D bond is stronger than the C-H bond.[][10] While this is the basis for deuterated drugs, in the context of an E2 side reaction, the cleavage of a C-D bond is slower than a C-H bond. This is known as the Deuterium Isotope Effect.[11]This effect actually works in your favor by slowing down the undesired E2 elimination pathway.[11] However, if your nucleophile is also your base, this effect highlights the importance of choosing conditions that kinetically favor the Sₙ2 pathway (lower temperature, appropriate solvent).
Visualizing the Competing Pathways

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products Reagents This compound + Nucleophile (Nu⁻) SN2 Sₙ2 Pathway (Substitution) Reagents->SN2 Favorable Conditions: Low Temp Polar Aprotic Solvent Non-Bulky Nucleophile E2 E2 Pathway (Elimination) Reagents->E2 Unfavorable Conditions: High Temp Strong, Bulky Base Desired_Product Desired Product (R-CH(CD₃)₂) SN2->Desired_Product Side_Product Side Product (Propene-d6) E2->Side_Product

Caption: Competing Sₙ2 and E2 reaction pathways for this compound.

Q3: Could I be losing deuterium during the workup or purification steps?

A3: Yes, this is a possibility, though it is less common than reaction condition issues. Isotopic integrity can be compromised under certain conditions.

  • Aqueous Workup: If your final product contains acidic protons, particularly those alpha to a carbonyl or other electron-withdrawing group, an aqueous workup with H₂O could facilitate H/D back-exchange.

    • Actionable Advice: Minimize contact time with protic solvents during workup. If possible, use D₂O for washes, though this is often cost-prohibitive. Ensure the pH of your aqueous layers is controlled to avoid creating conditions that promote exchange.

  • Chromatographic Purification: While less common for stable C-D bonds, some highly sensitive compounds can undergo exchange on silica or alumina columns, which have acidic/basic sites. More frequently, an "isotope effect" can be observed during chromatography, where deuterated and non-deuterated compounds separate slightly.[12]

    • Actionable Advice: If you suspect this is an issue, collect narrower fractions during column chromatography and analyze them separately. Be aware that your desired deuterated product may elute slightly faster or slower than any non-deuterated impurity.[12]

Q4: How can I accurately determine the percentage of deuterium incorporation?

A4: Accurate quantification is key to troubleshooting. Simply assuming 100% incorporation is a common mistake. The two primary methods are Mass Spectrometry and NMR Spectroscopy.[13][14][15]

  • Mass Spectrometry (MS): This is the most direct method for determining isotopic enrichment.[16]

    • How it Works: Compare the intensity of the molecular ion peak (M+) of your deuterated product with the corresponding peak for the non-deuterated analogue (M-7+). By analyzing the isotopic cluster, you can calculate the percentage of molecules that have successfully incorporated the d7-isopropyl group.

    • Best Practice: Use high-resolution mass spectrometry (HR-MS) to resolve any potential isobaric interferences and get a clear picture of your isotopic distribution.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In a successful reaction, you should see a significant reduction or complete disappearance of the proton signals corresponding to the isopropyl group that was introduced. You can quantify the incorporation by integrating the residual proton signal against a known internal standard or a signal elsewhere in the molecule that is unaffected by the reaction.

    • ²H NMR (Deuterium NMR): This is a powerful technique that directly observes the deuterium nuclei. You should see a signal corresponding to the newly introduced d7-isopropyl group, confirming its presence and location in the molecule.[15]

Troubleshooting Workflow

Use this flowchart to systematically diagnose the source of low deuterium incorporation.

G start Start: Low Deuterium Incorporation check_reagent Step 1: Verify Reagent Integrity start->check_reagent reagent_ok Is Reagent Quality Confirmed? check_reagent->reagent_ok order_new Action: Order New Reagent from a Reputable Supplier reagent_ok->order_new No check_reaction Step 2: Analyze Reaction Conditions reagent_ok->check_reaction Yes order_new->check_reagent reaction_ok Are Conditions Optimized for Sₙ2? check_reaction->reaction_ok optimize_reaction Action: Modify Conditions - Lower Temperature - Use Polar Aprotic Solvent - Ensure Anhydrous Setup reaction_ok->optimize_reaction No check_workup Step 3: Examine Workup & Purification reaction_ok->check_workup Yes optimize_reaction->start workup_ok Is H/D Back-Exchange Possible? check_workup->workup_ok modify_workup Action: Minimize Protic Solvent Contact - Use D₂O if critical - Buffer pH workup_ok->modify_workup Yes check_analysis Step 4: Validate Analytical Method workup_ok->check_analysis No modify_workup->start analysis_ok Is Quantification Accurate? check_analysis->analysis_ok refine_analysis Action: Use HR-MS for Isotopic Cluster Analysis &/or ¹H/²H NMR for Quantification analysis_ok->refine_analysis No success Problem Resolved analysis_ok->success Yes refine_analysis->start

Caption: A systematic workflow for troubleshooting low deuterium incorporation.

Reference Protocol: General Sₙ2 Alkylation with this compound

This protocol provides a general methodology for a nucleophilic substitution reaction. The specific nucleophile, solvent, temperature, and reaction time should be optimized for each unique transformation.[5]

  • Glassware Preparation: Dry a round-bottom flask, magnetic stir bar, and condenser in an oven at >100°C for at least 4 hours. Assemble the apparatus hot under a stream of dry nitrogen or argon and allow it to cool to room temperature.

  • Reagent Setup: Under an inert atmosphere, dissolve the nucleophile (e.g., sodium salt of a phenol, 1.2 equivalents) in your chosen anhydrous polar aprotic solvent (e.g., DMF, DMSO).

  • Substrate Addition: Using a syringe, add this compound (1.0 equivalent) to the stirring solution of the nucleophile.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat if necessary (e.g., 40-60°C). Be aware that higher temperatures may promote the E2 elimination side reaction.[5] Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the product into an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with water and brine to remove the polar aprotic solvent and any remaining salts.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by a suitable method, such as flash column chromatography or distillation.

  • Analysis: Characterize the final product and determine the level of deuterium incorporation using HR-MS and/or NMR spectroscopy.

References
  • He, Y., et al. (2005). A method for quantitative determination of deuterium content in biological material. Rapid Communications in Mass Spectrometry, 19(6), 838-42. [Link]

  • ResearchGate (2014). How can I figure out the percentage of deuterium incorporation in product?[Link]

  • Engen, J. R., et al. (2012). Considerations in the analysis of hydrogen exchange mass spectrometry data. Methods in Molecular Biology, 896, 245-261. [Link]

  • Deepwater Chemicals, Inc. (2015). 2-IODOPROPANE Technical Data Sheet. [Link]

  • Oleszczuk, N., & Silberring, J. (2019). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 24(23), 4339. [Link]

  • Pharmaffiliates. This compound. [Link]

  • ResearchGate (2021). Is there any review on analytical methods to determine the degree of deuterium/hydrogen exchange?[Link]

  • Wairata, J., et al. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta, 1165, 338490. [Link]

  • Zhernenkov, K., et al. (2015). Cryogenic distillation facility for isotopic purification of protium and deuterium. Review of Scientific Instruments, 86(12), 125102. [Link]

  • Wang, H., et al. (2022). Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. Chemical Science, 13(1), 108-114. [Link]

  • Andreev, B. M., et al. (2025). Isotope Purification of Gases Containing Deuterium and Tritium by the Method of the Phase Isotopic Exchange of Water. ResearchGate. [Link]

  • Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs. [Link]

  • Wang, Y., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 11(36), 4627-4635. [Link]

  • ResearchGate (2019). Optimization for the nucleophilic substitution between α-iodopropiophenone (6) and sodium perfluorohexylsulfinate (2b). [Link]

  • Timmins, G. S. (2014). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents, 24(10), 1067-1070. [Link]

  • Soderberg, T. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 485-502. [Link]

  • Soderberg, T. (2020). 9.2: Common nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

  • Serafini, M., et al. (2020). A Primer of Deuterium in Drug Design. Journal of Medicinal Chemistry, 63(8), 3798-3812. [Link]

  • Anonymous (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. College of Saint Benedict and Saint John's University Chemistry. [Link]

  • Anonymous (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts. [Link]

Sources

Purification methods for 2-Iodopropane-d7 reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Iodopropane-d7

This guide provides in-depth troubleshooting and practical methodologies for the purification of this compound. It is designed for researchers, scientists, and drug development professionals who utilize this deuterated alkylating agent and require high-purity material for their experiments. We will explore the causality behind common purification challenges and provide validated protocols to ensure the integrity and stability of your final product.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is yellow or brown. What causes this discoloration and how critical is it?

A: The characteristic yellow-to-brown color is almost always due to the presence of elemental iodine (I₂).[1][2] 2-Iodopropane, including its deuterated isotopologue, is susceptible to decomposition, a process accelerated by exposure to light, air (oxygen), and heat.[2][3][4] This decomposition liberates free iodine, which is intensely colored and soluble in the alkyl iodide.

The presence of color is a direct indicator of product impurity and degradation. For most applications, especially in pharmaceutical development and quantitative NMR studies, removing this impurity is critical as it can interfere with subsequent reactions and compromise analytical results.

Q2: What are the most common impurities to expect in a typical synthesis of this compound?

A: Aside from elemental iodine, several other impurities may be present depending on the synthetic route (e.g., from 2-Propanol-d8). These include:

  • Unreacted Starting Material: Residual 2-Propanol-d8 is a frequent impurity.[5]

  • Water: Introduced during aqueous workup steps or from hygroscopic reagents.

  • Acidic Byproducts: Hydrogen iodide (HI) can form as a decomposition product.

  • Solvents: Residual solvents used in the reaction or extraction (e.g., ether, chloroform).

  • Elimination Byproducts: While volatile, some propene-d6 may be present.

Q3: What are the best practices for storing purified this compound to maintain its long-term purity?

A: Proper storage is crucial to prevent the degradation described in Q1. The following conditions are recommended:

  • Light Protection: Store in an amber or foil-wrapped glass container to block UV light.[3][6]

  • Temperature Control: Refrigerate at 2-8°C to minimize thermal decomposition.

  • Inert Atmosphere: Displace air in the container with an inert gas like argon or nitrogen to prevent oxidation.

  • Stabilization: The addition of a stabilizer is highly effective. Commercial preparations often contain copper chips or silver wool, which scavenge free iodine as it forms, thereby preventing discoloration and further degradation.[6][7][8] If your purified product is unstabilized, adding a small piece of copper wire to the storage vessel is a prudent measure.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a problem-and-solution format.

Q: My product is colored. How do I efficiently remove the elemental iodine?
  • Underlying Cause: The product contains dissolved elemental iodine (I₂), a result of decomposition.

  • Scientific Principle: The solution is to chemically reduce the colored iodine (I₂) to colorless iodide (I⁻), which is water-soluble and can be easily extracted from the organic phase. Sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are excellent and gentle reducing agents for this purpose.[2][3]

  • Recommended Protocol:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of a 5-10% aqueous solution of sodium thiosulfate.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The organic layer (this compound is denser than water) should become colorless.

    • Drain the lower organic layer. If color persists, repeat the wash.

    • Proceed with a water wash to remove residual thiosulfate salts.

Q: Analytical data (NMR/GC) shows significant unreacted 2-Propanol-d8. What is the most effective removal method?
  • Underlying Cause: The reaction did not proceed to completion, or the initial workup failed to remove the water-soluble alcohol.

  • Scientific Principle: The most reliable method to separate this compound from 2-Propanol-d8 is fractional distillation, which leverages their difference in boiling points. A less common but effective liquid-liquid extraction method involves washing with concentrated acid to protonate the alcohol, increasing its aqueous solubility, but this is an aggressive technique that can promote decomposition of the desired product.[3][9]

  • Recommended Protocol (Fractional Distillation):

    • Ensure the product has been washed and thoroughly dried (see next question).

    • Set up a fractional distillation apparatus with a short, insulated Vigreux or packed column.

    • Crucial Step: Perform the distillation under slightly reduced pressure (vacuum).[2][3] This lowers the boiling point and minimizes the risk of thermal decomposition during the purification process.

    • Collect the fraction boiling at the expected temperature for this compound (Boiling point at atmospheric pressure is 88-90°C).[6][9]

    Compound Boiling Point (°C at 1 atm) Density (g/mL at 25°C)
    This compound~88-90~1.774[10]
    2-Propanol-d8~82~0.864
    Water1000.997
Q: My product is cloudy and Karl Fischer analysis confirms the presence of water. How should I dry it?
  • Underlying Cause: Water was introduced during the aqueous workup and was not fully removed.

  • Scientific Principle: The organic product must be treated with an anhydrous inorganic salt that binds water molecules. The choice of drying agent is important; it must be inert towards the alkyl iodide.

  • Recommended Protocol:

    • After the final water wash in your workup, separate the organic layer.

    • Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[2][3] MgSO₄ is a fine powder with a high surface area and works quickly.

    • Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing, indicating the water has been consumed.

    • Allow the mixture to stand for 10-15 minutes.

    • Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. The resulting liquid should be clear ("bright").

    • The dried this compound is now ready for final purification by distillation.

Visualized Workflows and Protocols

General Purification Workflow

The following diagram outlines the standard sequence for purifying crude this compound.

G cluster_0 Initial Workup cluster_1 Final Purification Crude Crude Reaction Mixture Wash Wash with aq. Na2S2O3 (Removes I2) Crude->Wash Neutralize Wash with aq. NaHCO3 (Removes Acid) Wash->Neutralize WaterWash Wash with Water (Removes Salts) Neutralize->WaterWash Dry Dry over MgSO4 WaterWash->Dry Filter Filter Dry->Filter Distill Fractional Distillation (Reduced Pressure) Filter->Distill Pure Pure this compound Distill->Pure

Caption: Standard purification workflow for this compound.

Troubleshooting Decision Tree

Use this logical diagram to diagnose and solve common purification issues.

G Start Analyze Crude Product IsColored Is it colored (yellow/brown)? Start->IsColored HasAlcohol NMR/GC shows residual alcohol? IsColored->HasAlcohol No ThioWash Wash with Na2S2O3 IsColored->ThioWash Yes IsCloudy Is it cloudy or wet? HasAlcohol->IsCloudy No Distill Perform Fractional Distillation HasAlcohol->Distill Yes Dry Dry with MgSO4 IsCloudy->Dry Yes Proceed Proceed to Next Step IsCloudy->Proceed No ThioWash->HasAlcohol Distill->IsCloudy Dry->Proceed

Sources

Technical Support Center: Optimizing Temperature and Reaction Time for 2-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Iodopropane-d7. As a deuterated analog of a versatile alkylating agent, this reagent is crucial for professionals in pharmaceutical development and mechanistic studies. This document, structured by Senior Application Scientists, provides practical, in-depth guidance to help you navigate experimental challenges and optimize your reaction outcomes.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, reactivity, and unique properties of this compound.

Q1: What are the best practices for storing and handling this compound?

Answer: Proper storage and handling are critical to maintain the integrity of this compound.

  • Storage: The compound should be stored in a refrigerator at 2-8°C.[1] It is highly susceptible to UV light and can decompose, often indicated by a yellowing of the liquid.[2] Store it in an amber or opaque container, away from direct sunlight and other heat sources.[3]

  • Inert Atmosphere: Containers should be kept tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from air and moisture.[3][4]

  • Stabilizers: The material may be supplied with a stabilizer, such as copper or silver wool, to inhibit decomposition.[2]

  • Handling: this compound is a flammable liquid and should be handled in a well-ventilated fume hood.[3][5] Use personal protective equipment (PPE), including gloves and safety glasses.[5] Ensure all glassware is oven-dried to prevent hydrolysis.

Q2: How does deuterium labeling affect the reactivity of this compound compared to standard 2-iodopropane?

Answer: The primary bond involved in most substitution and coupling reactions is the carbon-iodine (C-I) bond. Since no deuterium is directly attached to the iodine, there is no primary kinetic isotope effect (KIE). However, you may observe a secondary α-deuterium kinetic isotope effect (SKIE).

  • For Sₙ2 Reactions: The transition state involves a change in hybridization from sp³ to sp². This typically results in a small, inverse isotope effect (kH/kD < 1), meaning this compound may react slightly slower than its non-deuterated counterpart.[6]

  • For Sₙ1 Reactions: The formation of a planar sp²-hybridized carbocation intermediate is the rate-determining step. This leads to a normal isotope effect (kH/kD > 1), where this compound may react slightly faster.[7]

  • For E2 Reactions: Elimination involves the cleavage of a C-H (or C-D) bond beta to the leaving group. While the deuterium atoms in this compound are at both the alpha and beta positions, the abstraction of a beta-deuteron would lead to a significant primary KIE, slowing the elimination side reaction.

In practice, for most synthetic applications, the SKIE is small, and the reaction conditions used for 2-iodopropane serve as an excellent starting point for this compound.[8]

Q3: What are the most common side reactions when using this compound, and how can I minimize them?

Answer: As a secondary alkyl iodide, the primary competing pathway is the E2 elimination reaction to form propene-d6.

  • Cause: This side reaction is favored by strong, sterically hindered bases and high temperatures.[9][10]

  • Minimization Strategy:

    • Temperature Control: Keep the reaction temperature as low as reasonably possible. Elimination reactions have a higher activation energy than substitution reactions, so lower temperatures disproportionately favor substitution.[11][12]

    • Base/Nucleophile Choice: Use a strong, but minimally bulky, nucleophile that is a weak base.[9]

    • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) enhance the strength of most nucleophiles and are ideal for Sₙ2 reactions.[12]

Q4: How should I monitor the progress of a reaction involving this compound?

Answer: Monitoring reaction progress is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Thin-Layer Chromatography (TLC): A quick and effective method for visualizing the consumption of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, providing information on conversion and identifying potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture allows for precise determination of the conversion rate by integrating starting material and product signals. ¹H NMR is often sufficient.

PART 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues encountered during experiments with this compound.

Problem: Low or No Product Yield

A low yield is one of the most common experimental frustrations. The following workflow and table provide a structured approach to identifying the root cause.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_start cluster_checks Initial Checks cluster_optimization Systematic Optimization cluster_analysis Analysis of Byproducts cluster_solution start Low or No Yield Observed reagent_quality Verify Reagent Purity & Activity (Substrate, Nucleophile, Catalyst) start->reagent_quality Begin Diagnosis inert_conditions Confirm Anhydrous & Inert Conditions (Dry Solvents, N₂/Ar Atmosphere) reagent_quality->inert_conditions setup_correct Check Reaction Setup (Temperature, Stirring, Stoichiometry) inert_conditions->setup_correct temp_time Optimize Temperature & Time (Screen Temperatures, Monitor by TLC/GC) setup_correct->temp_time If initial checks pass analyze_crude Analyze Crude Mixture by GC-MS / NMR temp_time->analyze_crude solution Implement Targeted Solution temp_time->solution solvent_base Screen Solvents & Bases/Nucleophiles (Polar Aprotic? Non-hindered?) solvent_base->analyze_crude solvent_base->solution catalyst_ligand Change Catalyst/Ligand System (For Cross-Coupling Reactions) catalyst_ligand->analyze_crude catalyst_ligand->solution elimination Elimination Product (Propene-d6) Detected? analyze_crude->elimination degradation Starting Material Degradation? analyze_crude->degradation elimination->solvent_base Yes degradation->temp_time Yes

Caption: A stepwise workflow for troubleshooting low-yield reactions.

Table 1: Causes and Solutions for Low Product Yield
Potential Cause Scientific Rationale Recommended Solution
Competition from E2 Elimination As a secondary halide, 2-iodopropane is prone to elimination, especially with strong, bulky bases or at elevated temperatures where the higher activation energy of elimination is overcome.[9][11]Lower the reaction temperature. Use a strong but non-bulky nucleophile (e.g., NaN₃ vs. KOtBu). Use a polar aprotic solvent like DMSO or DMF to enhance nucleophilicity without solvating the nucleophile.[12]
Suboptimal Temperature Every reaction has an optimal temperature range. Too low, and the activation energy barrier isn't overcome; too high, and reagents or products may decompose.[13]Screen a range of temperatures in small-scale trials (e.g., 25°C, 40°C, 60°C). Monitor progress closely to find the sweet spot between reaction rate and stability.[11]
Incorrect Reaction Time Reactions stopped too early will be incomplete. Reactions run for too long can lead to product degradation or the formation of side products.Monitor the reaction diligently using TLC, GC, or NMR. Stop the reaction once the limiting reagent is consumed.
Poor Reagent Quality / Activity The substrate may have degraded due to improper storage. Catalysts (especially palladium) can be deactivated by oxygen.[14] Bases can absorb water. Boronic acids (in Suzuki couplings) can decompose.[14][15]Use freshly opened or purified reagents. Ensure this compound is colorless.[2] Handle air- and moisture-sensitive components (catalysts, ligands, anhydrous bases) in a glovebox or under a strong inert gas flow.
Inadequate Inert Atmosphere Oxygen can deactivate sensitive catalysts (e.g., Pd(0)) and organometallic reagents (e.g., Grignards), while water can quench strong bases and nucleophiles.[15][16]Ensure all glassware is flame- or oven-dried. Use properly dried and degassed solvents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

PART 3: Experimental Protocol Example: Sonogashira Coupling

The Sonogashira coupling is a powerful C-C bond-forming reaction. This protocol describes a general procedure for coupling this compound with a terminal alkyne, a challenging transformation for secondary alkyl halides.[17][18][19]

Objective:

To synthesize a deuterated internal alkyne via a nickel- or iron-catalyzed Sonogashira-type reaction.

Materials:
  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Catalyst (e.g., NiCl₂·glyme or FeCl₃, 5-10 mol%)

  • Base (e.g., LiHMDS or K₃PO₄, 2.0 eq)

  • Anhydrous Solvent (e.g., NMP or THF)

  • Oven-dried glassware, magnetic stir bar, syringes, septa

Step-by-Step Methodology:
  • Reaction Setup:

    • Assemble a dry, two-neck round-bottom flask containing a magnetic stir bar.

    • Seal the flask with rubber septa and place it under a positive pressure of Argon or Nitrogen.

    • Flame-dry the flask under vacuum and allow it to cool to room temperature under the inert atmosphere.

  • Reagent Addition:

    • To the flask, add the catalyst (e.g., NiCl₂·glyme) and the base (e.g., K₃PO₄).

    • Add the anhydrous solvent (e.g., NMP) via syringe.

    • Add the terminal alkyne (1.2 eq) via syringe.

    • Finally, add the this compound (1.0 eq) dropwise to the stirring mixture.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to a predetermined temperature (e.g., 50-80°C), depending on the catalyst system's requirements.[20]

    • Monitor the reaction's progress every 1-2 hours by TLC or by taking aliquots for GC-MS analysis. Typical reaction times can range from 4 to 24 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of this compound), cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.[21]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

    • Purify the crude product via flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired coupled product.

PART 4: References

  • Westaway, K. C., & Ali, S. F. (1979). Isotope effects in nucleophilic substitution reactions. 11. Secondary a-deuterium kinetic isotope effects: a criterion of mechanism? Canadian Journal of Chemistry, 57(10), 1089-1095.

  • ResearchGate. (n.d.). Sonogashira coupling of alkyl halides.

  • Wikipedia. (2024). Kinetic isotope effect.

  • PubMed. (n.d.). Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides.

  • Deepwater Chemicals, Inc. (2015). 2-IODOPROPANE.

  • PubMed Central. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.

  • BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Substitution with 2-Iodopropane.

  • Journal of the American Chemical Society. (n.d.). Deuterium Kinetic Isotope Effects in Gas-Phase SN2 and E2 Reactions: Comparison of Experiment and Theory.

  • ResearchGate. (2025). Isotope effects in nucleophilic substitution reactions. II. Secondary α-deuterium kinetic isotope effects: a criterion of mechanism?

  • Journal of the American Chemical Society. (n.d.). Deuterium Kinetic Isotope Effects and Their Temperature Dependence in the Gas-Phase SN2 Reactions X- + CH3Y .fwdarw. CH3X + Y- (X, Y = Cl, Br, I).

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). Synthesis of 2-iodopropane from 2-propanol.

  • BenchChem. (n.d.). Technical Support Center: Quenching Procedures for Reactions Involving 2-Iodopropane.

  • Pharmaffiliates. (n.d.). This compound.

  • BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.

  • Sigma-Aldrich. (2025). 2-Iodopropane - SAFETY DATA SHEET.

  • Fisher Scientific. (2012). SAFETY DATA SHEET - 2-Iodopropane.

  • ChemicalBook. (n.d.). This compound - Safety Data Sheet.

  • Journal of the American Chemical Society. (n.d.). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides.

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

  • Filo. (2024). 2-methyl-2-iodopropane on treatment with aqueous KOH, gives A Propan-2-.

  • Guidechem. (n.d.). What are the characteristics and applications of 2-Iodopropane?

  • Wikipedia. (2024). Sonogashira coupling.

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.

  • ChemicalBook. (2025). 2-Iodopropane - Safety Data Sheet.

  • Wikipedia. (2024). Buchwald–Hartwig amination.

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

  • BenchChem. (2025). Technical Support Center: Optimizing Reactions of Iodocyclopropane with Electron-Deficient Alkenes.

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

  • Organic Chemistry Portal. (n.d.). Grignard Reaction.

  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.

  • ACS Publications. (n.d.). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides.

  • Journal of the American Chemical Society. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.

  • BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for 2-Bromopropan-1-ol.

  • Royal Society of Chemistry. (2012). Copper-catalyzed coupling reaction of unactivated secondary alkyl iodides with alkyl Grignard reagents in the presence of 1,3-butadiene as an effective additive.

  • The Good Scents Company. (n.d.). 2-iodopropane, 75-30-9.

  • BenchChem. (n.d.). Technical Support Center: Optimizing 1-Iodobutane SN2 Reactions.

  • PubMed Central. (2024). Coupling of unactivated alkyl electrophiles using frustrated ion pairs.

  • ACS Publications. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction.

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Iodobutane.

  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution.

  • Sigma-Aldrich. (n.d.). 2-Iodopropane copper stabilizer, 99 75-30-9.

Sources

Preventing H/D exchange with 2-Iodopropane-d7 in protic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Iodopropane-d7. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted Hydrogen/Deuterium (H/D) exchange when using this valuable isotopic labeling reagent in protic solvents. Our goal is to ensure the integrity of your experimental results by maintaining the highest possible isotopic purity of your deuterated compounds.

Frequently Asked Questions (FAQs)

Q1: What is H/D exchange, and why is it a concern with this compound?

A1: Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a deuterium atom (D) covalently bonded to a molecule is replaced by a protium atom (H) from the surrounding environment, or vice-versa.[1] For this compound ((CD₃)₂CDI), this is a critical issue as it leads to a decrease in its isotopic purity.[2] The loss of deuterium can significantly impact the accuracy of studies that rely on the mass difference between deuterated and non-deuterated compounds, such as in mass spectrometry-based quantitative analyses and kinetic isotope effect studies.[3][4]

Q2: Which deuterium atoms in this compound are most susceptible to exchange in protic solvents?

A2: The deuterium atom on the secondary carbon (the one bonded to iodine) is the most susceptible to exchange. This is because the carbon-iodine bond can polarize, making the carbon atom somewhat electrophilic and susceptible to nucleophilic attack or elimination reactions, which can be facilitated by protic solvents. While the deuterium atoms on the methyl groups are generally more stable, they can also undergo exchange under more forcing conditions, such as elevated temperatures or in the presence of strong acids or bases.[5]

Q3: What are the primary factors that promote H/D exchange?

A3: The three main factors that can induce H/D exchange are:

  • Solvent Choice: Protic solvents, such as water, methanol, and ethanol, are the primary culprits.[6][7] These solvents contain readily exchangeable protons (from -OH or -NH groups) that can act as a source for the exchange reaction.[7]

  • pH of the Medium: Both acidic and basic conditions can catalyze H/D exchange.[1][3] The rates of exchange are often at their minimum in a pH range of approximately 2.5 to 7.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including H/D exchange.[8][9]

Q4: Can I use protic solvents with this compound at all?

A4: While aprotic solvents are strongly recommended, there are instances where experimental conditions may necessitate the use of a protic solvent. In such cases, it is crucial to take stringent measures to minimize H/D exchange. These include working at low temperatures, maintaining a neutral pH, and minimizing the time the this compound is in the protic solvent. For highly sensitive applications, using a deuterated protic solvent (e.g., D₂O, Methanol-d₄) is the best practice to maintain isotopic purity.[10]

Troubleshooting Guide: Preventing H/D Exchange

This section provides detailed solutions to common problems encountered when working with this compound in the presence of protic solvents.

Problem 1: Loss of Isotopic Purity Detected in Mass Spectrometry Analysis.

Symptoms:

  • Mass spectrometry data shows a distribution of isotopologues (e.g., d6, d5, d4 species) instead of a single d7 peak.

  • The average molecular weight of the compound is lower than the expected value for the d7 isotopologue.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Use of Protic Solvents Protic solvents like water, methanol, or ethanol contain exchangeable protons that can replace the deuterium atoms on your compound.[6][7]Switch to an Aprotic Solvent: Whenever possible, use anhydrous aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).[6][7] Ensure these solvents are of high purity and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Acidic or Basic Conditions Both strong acids and bases can catalyze the H/D exchange reaction.[1][3][11]Maintain Neutral pH: If an aqueous or protic environment is unavoidable, ensure the solution is buffered to a neutral pH (around 7). If your experimental conditions allow, a slightly acidic pH (around 4-6) might be preferable as the rate of exchange is often minimized in this range.[1] For highly sensitive experiments, consider using a deuterated buffer system.[12][13]
Elevated Temperatures Higher reaction or storage temperatures accelerate the rate of H/D exchange.[8]Control Temperature: Perform your experiments at the lowest temperature compatible with your reaction or analysis. Store stock solutions of this compound at the recommended temperature (typically 2-8°C) and protect from light.[14][15] For long-term storage, consider temperatures of -20°C or below.
Atmospheric Moisture Contamination Exposure to ambient air can introduce water, a protic solvent, into your reaction or sample.Use Anhydrous Techniques: Handle this compound and prepare your solutions under an inert atmosphere (e.g., in a glove box or using a Schlenk line). Use oven-dried glassware and dry syringes for all transfers.

Experimental Workflow to Minimize H/D Exchange:

Experimental Workflow Workflow for Handling this compound cluster_prep Preparation cluster_dissolution Dissolution cluster_reaction Reaction/Analysis cluster_storage Storage Start Start: Equilibrate this compound to Room Temperature Dry Use Oven-Dried Glassware Start->Dry Inert Work Under Inert Atmosphere (N2 or Ar) Dry->Inert Solvent Select Anhydrous Aprotic Solvent (e.g., ACN, THF) Inert->Solvent Dissolve Dissolve this compound Solvent->Dissolve Temp Maintain Low Temperature Dissolve->Temp pH Ensure Neutral pH (if protic solvent is unavoidable) Temp->pH Time Minimize Reaction/Analysis Time pH->Time Store Store Solution at 2-8°C or Colder, Protected from Light Time->Store Seal Seal Tightly Under Inert Atmosphere Store->Seal

Caption: A recommended workflow for handling this compound to prevent H/D exchange.

Problem 2: Inconsistent Results in Kinetic Isotope Effect (KIE) Studies.

Symptoms:

  • Variability in reaction rates between experimental runs.

  • Calculated KIE values are lower than expected or are not reproducible.

Root Causes & Solutions:

The root causes are similar to those for general isotopic purity loss, but the impact on KIE studies is particularly pronounced as even small changes in deuterium content can significantly affect reaction kinetics.

Potential Cause Explanation Recommended Solution
Inconsistent Sample Handling Minor variations in exposure to protic solvents or moisture between runs can lead to different levels of H/D exchange.Standardize Protocols: Develop and strictly adhere to a Standard Operating Procedure (SOP) for the preparation of all solutions containing this compound. This should include precise instructions for solvent handling, temperature control, and timing of each step.
"Back-Exchange" During Workup or Analysis The process of quenching a reaction, extracting the product, or preparing a sample for analysis can introduce protic solvents and lead to deuterium loss.[16]Use Deuterated Solvents for Workup: Where feasible, use deuterated solvents (e.g., D₂O, deuterated acids/bases for pH adjustment) during the workup procedure. For chromatographic analysis (e.g., LC-MS), use mobile phases prepared with aprotic solvents or D₂O to minimize on-column exchange.[16]

Logical Flow for Troubleshooting Inconsistent KIE Results:

Caption: A logical diagram for troubleshooting inconsistent KIE results.

Analytical Protocols for Quantifying H/D Exchange

To effectively troubleshoot and prevent H/D exchange, it is essential to be able to accurately quantify the isotopic purity of your this compound. Here are protocols for two common analytical techniques.

Protocol 1: Quantitative ¹H NMR (qNMR) for Deuterium Loss Assessment

Principle: ¹H NMR can be used to quantify the amount of residual protons in a deuterated sample. By comparing the integral of a residual proton signal to that of a known internal standard, the degree of H/D exchange can be determined.[17][18]

Materials:

  • This compound sample

  • High-purity, non-volatile internal standard with a known concentration and a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • High-purity deuterated NMR solvent (e.g., Chloroform-d, Acetone-d6).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of your this compound sample into a clean, dry NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add a precise volume of the deuterated NMR solvent.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the T₁ of the slowest relaxing proton signal to ensure full magnetization recovery for accurate integration.

    • Ensure a sufficient number of scans for a high signal-to-noise ratio.

  • Data Analysis:

    • Integrate the residual proton signal for the methine proton (CH) in 2-iodopropane (this will be a multiplet).

    • Integrate the signal of the internal standard.

    • Calculate the molar ratio of the residual proton to the internal standard.

    • From this ratio, determine the percentage of the d6 species (and thus the percentage of deuterium loss at that position).

Protocol 2: High-Resolution Mass Spectrometry (HR-MS) for Isotopologue Distribution

Principle: HR-MS can resolve the different isotopologues of this compound (d7, d6, d5, etc.) based on their precise mass-to-charge ratios.[17]

Materials:

  • This compound sample

  • Aprotic solvent for dilution (e.g., acetonitrile).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of your this compound sample in a high-purity aprotic solvent.

  • MS Acquisition:

    • Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR).

    • Acquire a full scan mass spectrum with high resolution and mass accuracy.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of each isotopologue (d7, d6, d5, etc.).

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue to determine the isotopic distribution and overall purity.[2]

References

  • Dziadas, M., & Turek, M. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 25(23), 5543. [Link]

  • Zhang, Z., Li, W., & Smith, D. L. (2011). Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(1), 84-92. [Link]

  • Chimenti, M. (2013, November 20). Important to use deuterated buffers in small molecule NMR. Michael's Bioinformatics Blog. [Link]

  • Wikipedia. (2023, December 29). Hydrogen–deuterium exchange. [Link]

  • Svatunek, D., et al. (2022). Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process. Nature Communications, 13, 683. [Link]

  • Ahvazi, B., et al. (2020). Analysis of Temperature-Dependent H/D Exchange Mass Spectrometry Experiments. Analytical Chemistry, 92(14), 10058-10067. [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Wang, Z., et al. (2021). Perdeuteration of Deactivated Aryl Halides by H/D Exchange under Superelectrophile Catalysis. Angewandte Chemie International Edition, 60(4), 1899-1903. [Link]

  • SYNMR. (2023, May 22). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. [Link]

  • Gao, J., et al. (2022). Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks. Journal of Biological Chemistry, 298(9), 102350. [Link]

  • De Jesus, M., et al. (2020). Methodology for Replacing Dipolar Aprotic Solvents Used in API Processing with Safe Hydrogen-Bond Donor and Acceptor Solvent-Pair Mixtures. ACS Sustainable Chemistry & Engineering, 8(3), 1584-1593. [Link]

  • Whittaker, A. M., et al. (2021). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis, 11(19), 11949-11971. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • Chemistry LibreTexts. (2023, January 22). Introduction to Alkyl Halides. [Link]

  • Zinn, M. F., Harris, T. M., Hill, D. G., & Hauser, C. R. (1963). Base-catalyzed Hydrogen Deuterium Exchange at the α-Carbon of Ethyl Cinnamate and Certain Related Compounds. Journal of the American Chemical Society, 85(1), 123-126. [Link]

  • The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. [Link]

  • Werstiuk, N. H., & Timmins, G. (1981). Protium–deuterium exchange of alkylated benzenes in dilute acid at elevated temperatures. Canadian Journal of Chemistry, 59(7), 1022-1025. [Link]

  • Quotient Sciences. (2023, August 29). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of alkyl halides - an overview. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

  • Gasier, H. G., & Previs, S. F. (2020). CORP: The use of deuterated water for the measurement of protein synthesis. American Journal of Physiology-Cell Physiology, 318(4), C704-C714. [Link]

  • Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

  • Unacademy. (n.d.). Haloalkanes and Haloarenes. [Link]

  • Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(32), 3635-3644. [Link]

  • Ota, E., et al. (2024). Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. ChemMedChem, e202400201. [Link]

  • Darwish, T. A., et al. (2016). Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts. Analytica Chimica Acta, 927, 67-73. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

Sources

Technical Support Center: Navigating Challenges with 2-Iodopropane-d7 Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Iodopropane-d7. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the purity of this valuable isotopic labeling reagent and its impact on experimental outcomes. Here, we provide in-depth answers to frequently asked questions, troubleshooting guides for common synthetic challenges, and detailed protocols for purity assessment and remediation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

The primary impurities in this compound typically arise from its synthesis, which most commonly involves the reaction of 2-propanol-d8 with a source of iodine.[1] Consequently, the most prevalent impurities are:

  • Residual 2-Propanol-d8: Incomplete reaction can leave unreacted starting material. This is a significant concern as it is a protic impurity.

  • Water (H₂O or D₂O): Water can be present from the reagents or introduced during workup and handling.

  • Non-Deuterated 2-Iodopropane (Isopropyl Iodide): If the 2-propanol-d8 starting material has incomplete deuteration, the resulting 2-iodopropane will also have a lower isotopic purity.

  • Elemental Iodine (I₂): Alkyl iodides can decompose upon exposure to light and air, releasing free iodine, which gives the product a characteristic pink or brownish tint.[2] Many commercial sources include a stabilizer like copper to mitigate this.[3]

  • Acidic Impurities: Reagents like hydriodic acid used in the synthesis can sometimes be carried over in trace amounts.[4]

Q2: My bottle of this compound has a pink/brown color. Is it still usable?

A pink or brown discoloration is typically due to the presence of elemental iodine (I₂), which forms from the decomposition of the alkyl iodide.[2] While the presence of a small amount of iodine may not significantly affect some reactions, it is an indicator of degradation. For sensitive applications, such as organometallic reactions, it is advisable to purify the this compound before use. A simple wash with an aqueous solution of sodium thiosulfate or sodium bisulfite can remove the iodine color.[5]

Q3: What is the purpose of the copper stabilizer in some bottles of this compound?

Copper is added as a stabilizer to scavenge iodine and other radical species that can form upon decomposition of the alkyl iodide, particularly with exposure to light.[3][4] This helps to prolong the shelf life and maintain the purity of the compound. For most applications, the copper stabilizer does not need to be removed. However, for certain catalytic reactions where copper could interfere, it may be necessary to distill the this compound prior to use.

Troubleshooting Guide: Impact of Impurities on Common Reactions

The purity of this compound is critical for the success of many synthetic transformations. Here, we address common experimental failures and their likely connection to impurities.

Issue 1: Failure to Form or Low Yield of Grignard Reagent

Symptoms:

  • The reaction between magnesium turnings and this compound fails to initiate.

  • The reaction starts but then ceases, leaving unreacted magnesium.

  • The final yield of the Grignard reagent, as determined by titration, is significantly lower than expected.

Primary Cause: Protic Impurities

Grignard reagents are potent bases and will react with any available protic source, such as residual 2-propanol-d8 or water, in an acid-base reaction that is much faster than the desired reaction with the electrophile.[6] This quenching reaction consumes the Grignard reagent as it is formed, leading to low or zero yield.

Troubleshooting Workflow:

start Grignard Reaction Failure check_reagent Assess this compound Purity start->check_reagent check_solvent Verify Solvent Anhydrous? start->check_solvent check_glassware Glassware Properly Dried? start->check_glassware purify_reagent Purify this compound (Wash and Distill) check_reagent->purify_reagent Protic impurities detected dry_solvent Dry Solvent (e.g., over Na/benzophenone) check_solvent->dry_solvent Solvent is wet dry_glassware Flame or Oven Dry Glassware Under Inert Atmosphere check_glassware->dry_glassware Glassware is wet retry Retry Grignard Formation purify_reagent->retry dry_solvent->retry dry_glassware->retry end Successful Grignard Formation retry->end Success start Crude this compound wash_thiosulfate Wash with 10% Na₂S₂O₃ (if colored) start->wash_thiosulfate wash_carbonate Wash with 5% Na₂CO₃ wash_thiosulfate->wash_carbonate Separate layers wash_water Wash with Deionized Water wash_carbonate->wash_water Separate layers wash_brine Wash with Brine wash_water->wash_brine Separate layers dry Dry Organic Layer (e.g., over MgSO₄) wash_brine->dry Separate layers filter Filter dry->filter distill Fractional Distillation (under N₂ or reduced pressure) filter->distill product Pure this compound distill->product Collect fraction at ~88-90 °C

Sources

Technical Support Center: A Researcher's Guide to 2-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Iodopropane-d7. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the safe handling, application, and troubleshooting of this valuable deuterated reagent. Here, we move beyond simple data sheets to offer field-proven insights and explain the causality behind experimental choices, ensuring both safety and success in your research endeavors.

Part 1: Core Safety and Handling Protocols

Proper handling and storage are paramount for ensuring the stability of this compound and the safety of laboratory personnel. This section provides a holistic overview of the necessary precautions.

Material Properties and Hazards

This compound, the deuterated analogue of 2-iodopropane, is a flammable liquid that is sensitive to light.[1] Understanding its physical and chemical properties is the first step in safe handling.

PropertyValueSource(s)
CAS Number 101927-33-7[2]
Molecular Formula C₃D₇I[2]
Molecular Weight 177.04 g/mol [2]
Boiling Point 88-90 °C
Density 1.774 g/mL at 25 °C
Flash Point 42 °C (107.6 °F) - closed cup
Refractive Index n20/D 1.4925
Storage Temperature 2-8°C, protected from light

Hazard Identification:

  • Flammable Liquid and Vapor (H226): Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Harmful if Swallowed (H302): Avoid ingestion.[2]

  • Causes Skin and Eye Irritation (H315, H319): Wear appropriate personal protective equipment (PPE).

  • Light Sensitivity: May discolor upon exposure to light.[1]

Personal Protective Equipment (PPE) and Emergency Procedures

A proactive approach to safety is critical. The following PPE is mandatory when handling this compound:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. For higher concentrations, a respirator with an appropriate filter may be necessary.[3]

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • After Skin Contact: Immediately wash with soap and plenty of water.

  • After Eye Contact: Rinse cautiously with water for several minutes.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Storage and Disposal

Storage: Store this compound in a tightly sealed, dark-colored container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][4][5] Many commercial preparations contain a copper stabilizer to prevent degradation from light exposure.[6]

Disposal: Dispose of unused this compound and its containers as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[3]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the use of this compound in a research setting.

Q1: Why is my this compound discolored (yellow or brown)?

Discoloration is a common sign of degradation, where the compound decomposes to form free iodine (I₂), which imparts a pink or brownish color.[7] This is often caused by exposure to light. While the presence of a copper stabilizer can mitigate this by scavenging the free iodine, significant discoloration may indicate a decrease in purity.[7]

Q2: What is the purpose of the copper stabilizer in the bottle?

The copper stabilizer, often a small piece of copper wire or powder, is added to prolong the shelf-life of this compound.[6] It works by reacting with any free iodine that forms due to light-induced degradation, preventing further decomposition.[7]

Q3: Will the deuterium in this compound exchange with protons from my solvent or other reagents?

Under most standard organic reaction conditions (e.g., nucleophilic substitution, Grignard reactions), the deuterium atoms on the carbon backbone of this compound are not labile and will not readily exchange with protons from solvents or other reagents.[8] However, prolonged exposure to strong acids or bases, particularly at elevated temperatures, could potentially lead to some H/D exchange, so it is best to neutralize reactions promptly during workup.[8]

Q4: How will the deuterium labeling affect my reaction rates?

The presence of deuterium can lead to a kinetic isotope effect (KIE) , where the C-D bond, being stronger than the C-H bond, is broken more slowly.[9] This is most relevant in reactions where a C-H/C-D bond is broken in the rate-determining step, such as in E2 elimination reactions.[10] For reactions where the C-I bond is broken in the rate-determining step (like Sₙ1, Sₙ2, and Grignard formation), the effect is a secondary kinetic isotope effect , which is generally much smaller.[11] You may observe a slightly slower reaction rate compared to the non-deuterated analog.

Q5: How should I interpret the NMR spectrum of my product synthesized with this compound?

  • ¹H NMR: You should not see any signals corresponding to the isopropyl group from the this compound in your ¹H NMR spectrum. The absence of these signals is a good indicator that the deuterated fragment has been successfully incorporated.

  • ¹³C NMR: The carbon atoms attached to deuterium will appear as multiplets due to C-D coupling. For example, a CD₃ group will appear as a septet, and a CD group will appear as a triplet.[12] The chemical shifts will be similar to the non-deuterated analog.[12]

  • ²H NMR: If you run a deuterium NMR, you will see signals corresponding to the deuterium atoms in your molecule. This can be a useful technique for confirming deuteration.[13]

Part 3: Troubleshooting Guides for Common Experimental Issues

This section provides detailed troubleshooting for common reactions involving this compound.

Troubleshooting Grignard Reactions

The formation of a Grignard reagent from this compound is a common application. However, this reaction is notoriously sensitive to reaction conditions.

Issue 1: The Grignard reaction fails to initiate.

  • Possible Cause: The magnesium surface is passivated with a layer of magnesium oxide, or there are trace amounts of water in the glassware or solvent.[14]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

    • Activate the Magnesium: Add a small crystal of iodine to the flask with the magnesium turnings. The disappearance of the purple color indicates an active magnesium surface. Alternatively, use a mechanical stirring bar to grind the magnesium turnings overnight under an inert atmosphere to expose a fresh surface.

Issue 2: The yield of the Grignard reagent is low.

  • Possible Cause: A common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with another molecule of this compound.[14]

  • Troubleshooting Steps:

    • Slow Addition: Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.[14]

    • Temperature Control: Maintain a gentle reflux. Excessive heat can promote side reactions.

Issue 3: The reaction is sluggish or slower than expected with the non-deuterated analog.

  • Possible Cause: This could be due to a secondary kinetic isotope effect, although it is typically small for Grignard reactions.[11][15]

  • Troubleshooting Steps:

    • Increase Reaction Time: Allow the reaction to stir for a longer period to ensure complete formation of the Grignard reagent.

    • Titrate the Grignard Reagent: Before use, titrate a small aliquot of your Grignard reagent to determine its exact concentration. This will ensure you are using the correct stoichiometry in the subsequent reaction.

grignard_troubleshooting start Grignard Reaction Fails to Initiate anhydrous Are conditions rigorously anhydrous? start->anhydrous mg_active Is the magnesium activated? anhydrous->mg_active Yes solution1 Flame-dry glassware under vacuum. Use anhydrous solvents. anhydrous->solution1 No solution2 Activate Mg with a crystal of iodine or by vigorous stirring. mg_active->solution2 No sn2_vs_e2 substrate This compound sn2_product Sₙ2 Product substrate->sn2_product Sₙ2 Pathway e2_product E2 Product substrate->e2_product E2 Pathway nucleophile Strong, Non-bulky Nucleophile nucleophile->sn2_product base Strong, Bulky Base base->e2_product

Caption: Competing Sₙ2 and E2 pathways for this compound.

Part 4: Experimental Protocols

The following are generalized, step-by-step protocols for common reactions. Always perform a thorough risk assessment before beginning any new procedure.

Protocol: Preparation of a Grignard Reagent
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere of argon or nitrogen.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion (approx. 10%) of the this compound solution to the magnesium suspension. The reaction has initiated if you observe bubbling and a gentle reflux. Gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete conversion.

Protocol: Sₙ2 Reaction with Sodium Azide
  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition: Dissolve sodium azide (1.2 equivalents) in anhydrous DMSO.

  • Substrate Addition: Add this compound (1.0 equivalent) to the stirring solution of the nucleophile.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. If the reaction is slow, it can be gently heated to 40-50°C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with diethyl ether. Wash the combined organic layers with water and brine to remove the DMSO and any remaining salts.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by column chromatography if necessary.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr. Retrieved from [Link]

  • ResolveMASS. (2025, December 22). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide [Video]. YouTube. [Link]

  • University of Colorado Boulder. (2021, November 3). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Retrieved from [Link]

  • Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm .... Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Iodopropane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Store Reagents. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Isotope effects in nucleophilic substitution reactions. II. Secondary α-deuterium kinetic isotope effects: a criterion of mechanism? [Request PDF]. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions [Request PDF]. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. RSC Publishing. Retrieved from [Link]

  • EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Bromine kinetic isotope effects: Insight into Grignard reagent formation. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. Department of Chemistry. Retrieved from [Link]

  • Columbia University. (n.d.). Isotope Effects. Retrieved from [Link]

  • NOBLECHEMISTRY. (2024, December 18). Reaction Mechanism: Kinetic Isotope Effects, primary Kinetic Isotope Effect [Video]. YouTube. [Link]

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Validation & Comparative

Validating 2-Iodopropane-d7 as an Internal Standard: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry, the use of an internal standard (IS) is fundamental to achieving accurate and reliable results. The ideal internal standard co-elutes with the analyte of interest and exhibits similar physicochemical properties, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1] Stable isotope-labeled (SIL) compounds, especially deuterated analogs, are widely regarded as the gold standard for internal standards in mass spectrometry-based assays.[1]

This guide provides an in-depth technical overview of 2-Iodopropane-d7, a deuterated form of 2-iodopropane, and validates its use as a robust internal standard for the quantification of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the theoretical advantages of deuteration, present a comprehensive framework for its experimental validation, and compare its expected performance against non-deuterated alternatives.

The Deuterium Advantage: Why this compound is a Superior Internal Standard

The primary advantage of using a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to its non-deuterated counterpart, 2-iodopropane.[2] The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, results in a molecule with a higher mass but almost identical polarity, boiling point, and chromatographic retention time.[2] This chemical similarity ensures that the internal standard and the analyte behave almost identically during extraction, derivatization, and chromatography, leading to more accurate and precise quantification.[3]

The key difference, its mass, is what allows for its distinction and separate quantification by a mass spectrometer.[2] This co-elution and mass difference are crucial for mitigating matrix effects, a common challenge in complex sample matrices where co-eluting compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[4][5] By using a deuterated internal standard, any matrix-induced changes in ionization efficiency will affect both the analyte and the internal standard similarly, and the ratio of their signals will remain constant, thus providing a more accurate measurement.[6]

Experimental Validation of this compound as an Internal Standard

A rigorous validation process is essential to demonstrate the suitability of this compound as an internal standard for a specific analytical method. The following experimental protocols are based on established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) for bioanalytical and environmental method validation.

Diagram of the Validation Workflow

G cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Acceptance prep_stock Prepare Stock Solutions (Analyte & this compound) prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_qc Prepare Quality Control (QC) Samples prep_stock->prep_qc linearity Linearity & Range prep_cal->linearity accuracy Accuracy prep_qc->accuracy precision Precision (Intra- & Inter-day) prep_qc->precision stability Stability Assessment prep_qc->stability data_acq GC-MS Data Acquisition linearity->data_acq accuracy->data_acq precision->data_acq stability->data_acq data_proc Process Data (Calculate Response Ratios) data_acq->data_proc acceptance Compare Against Acceptance Criteria data_proc->acceptance

Caption: Workflow for the validation of this compound as an internal standard.

Step-by-Step Methodologies

1. Linearity and Range

  • Objective: To establish the concentration range over which the detector response is directly proportional to the analyte concentration.

  • Protocol:

    • Prepare a series of calibration standards by spiking a blank matrix with the target analyte at a minimum of five different concentration levels, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

    • Add a constant, known concentration of this compound to each calibration standard.

    • Analyze the standards by GC-MS.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Perform a linear regression analysis. The coefficient of determination (r²) should be ≥ 0.99.

2. Accuracy and Precision

  • Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • For intra-day (within-run) precision and accuracy, analyze at least five replicates of each QC level in a single analytical run.

    • For inter-day (between-run) precision and accuracy, analyze the QC samples in at least three separate analytical runs on different days.

    • The accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV%), should not exceed 15% (20% at the LLOQ).

3. Stability

  • Objective: To evaluate the stability of the analyte and this compound in the sample matrix under different storage and handling conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a period that mimics the expected sample handling time.

    • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a period equal to or longer than the expected storage time of the study samples.

    • Stock Solution Stability: Evaluate the stability of the stock solutions of the analyte and this compound at their storage temperature.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Performance Comparison: this compound vs. Non-Deuterated Alternatives

While direct experimental data comparing this compound to other internal standards in a single study is limited, a comparison based on established scientific principles highlights the clear advantages of the deuterated standard.

Performance Parameter This compound (Deuterated IS) 2-Iodopropane (Non-Deuterated IS) Structural Analog IS (e.g., 1-Iodopropane)
Chromatographic Co-elution Nearly identical retention time to the analyte, ensuring optimal compensation for matrix effects.[2]Cannot be used as an internal standard for the same analyte.Different retention time, leading to potential for differential matrix effects and less accurate correction.[7]
Matrix Effect Compensation Excellent. Co-elution and similar ionization behavior provide robust correction for ion suppression or enhancement.[6]Not applicable.Variable. May not adequately compensate for matrix effects if the analog's ionization is affected differently than the analyte's.
Extraction Recovery Tracking Excellent. Similar physicochemical properties ensure it tracks the analyte's recovery throughout sample preparation.Not applicable.Good, but potential for slight differences in recovery due to structural variations.
Risk of Interference Low. The mass difference of 7 Da provides clear separation from the analyte's isotopic cluster in the mass spectrum.Not applicable.Potential for interference from other sample components with similar retention times and mass fragments.
Availability and Cost Generally higher cost due to the synthesis of the deuterated compound.Lower cost.Generally lower cost than deuterated standards.

Conclusion

The use of this compound as an internal standard offers significant advantages for the quantitative analysis of volatile organic compounds by GC-MS. Its near-identical chemical and physical properties to its non-deuterated counterpart ensure that it effectively compensates for variations in sample preparation and instrumental analysis, particularly in complex matrices. While the initial cost of a deuterated internal standard may be higher, the improved data quality, accuracy, and reliability it provides often justify the investment, especially in regulated environments such as pharmaceutical development and environmental testing. The validation framework presented in this guide provides a robust pathway for researchers to confidently implement this compound in their analytical methods, leading to more defensible and reproducible scientific outcomes.

References

  • Kim, H., & Kim, K. H. (2012). Comparison of GC–MS calibration properties of volatile organic compounds and relative quantification without calibration standards.
  • Fryčák, P., Lemr, K., & Schug, K. A. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 10(1), 25.
  • Chemistry For Everyone. (2023, October 15). What Is An Internal Standard In Gas Chromatography? [Video]. YouTube. [Link]

  • LCGC International. Application Notes: GC-MS. [Link]

  • myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? [Link]

  • Rüb, C., & Rohn, S. (2022).
  • Periš, M., & Kovač, T. (2023).
  • van den Broek, I., Sparidans, R. W., & Beijnen, J. H. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 855(1), 1–15.
  • KCAS Bioanalytical & Biomarker Services. (2017). The Value of Deuterated Internal Standards. [Link]

  • Agilent Technologies. (2018). Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis. [Link]

  • Shimadzu. (2016). Analysis of Volatile Toxic Substances Using Headspace GC/MS Part 2 - Cyanide and Azide. [Link]

  • ResearchGate. Matrix Effect for the evaluated compounds obtained by a. LC-MS/MS and... [Link]

  • Yamada, T., Uchikata, T., Sakamoto, S., Yokoi, Y., & Morikawa, M. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid communications in mass spectrometry : RCM, 34(13), e8814.
  • Shimadzu. (2016). Analysis of Volatile Toxic Substances Using Headspace GC/MS Part 1 - Blood Alcohol and Paint Thinner. [Link]

  • Wong, J. W. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 466-475.
  • Chang, W. T., Smith, J., & Liu, R. H. (2002). Isotopic analogs as internal standards for quantitative GC/MS analysis--molecular abundance and retention time difference as interference factors. Journal of forensic sciences, 47(4), 873–881.
  • Richardson, P., & Scott, P. J. (2019). A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes. Scientific reports, 9(1), 11370.

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A Senior Application Scientist's Guide to Deuterated Internal Standards: A Comparative Analysis of 2-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative analysis, particularly within the realms of chromatography and mass spectrometry, the precision of our measurements is paramount. The use of internal standards is a cornerstone of robust analytical methodology, serving to correct for variability inherent in sample preparation and analysis. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, especially deuterated standards, are often considered the gold standard.

This guide provides an in-depth comparison of 2-Iodopropane-d7, a valuable deuterated internal standard, with other alternatives. We will delve into the theoretical underpinnings of internal standard selection, present a practical experimental framework for its application, and offer data-driven insights to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Critical Role of Internal Standards in Quantitative Analysis

The fundamental principle of using an internal standard is to add a known quantity of a non-endogenous compound to every sample, calibrator, and quality control sample prior to any sample processing steps. This standard acts as a chemical and physical surrogate for the analyte of interest, experiencing similar losses during extraction, derivatization, and injection. By normalizing the analyte's response to the internal standard's response, we can significantly improve the accuracy and precision of our quantification.[1][2]

Stable isotope-labeled internal standards are particularly advantageous because they are chemically identical to the analyte, differing only in their isotopic composition. This near-perfect chemical mimicry ensures that they co-elute with the analyte in chromatography and experience virtually identical ionization efficiency and matrix effects in mass spectrometry.[3][4]

Unveiling this compound: Properties and Potential

This compound is the deuterated analog of 2-iodopropane, where all seven hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift of +7, making it easily distinguishable from its non-deuterated counterpart in a mass spectrometer.[4][5]

Key Properties of this compound:

PropertyValueSource
Chemical Formula C₃D₇I[5]
Molecular Weight 177.04 g/mol [5]
Isotopic Purity Typically ≥98 atom % D[4]
Form Liquid[4]
Boiling Point 88-90 °C[4]
Stabilizer Often contains copper[4]

The presence of a copper stabilizer is noteworthy, as it enhances the compound's stability, particularly for a reactive molecule like an alkyl iodide. Its volatility and chemical properties make it an excellent candidate as an internal standard for the analysis of other small, volatile alkyl halides, which are often monitored as potential genotoxic impurities in pharmaceutical manufacturing.[6]

The Logic of Internal Standard Selection: A Decision Framework

The choice of an internal standard is a critical decision in method development. The ideal internal standard should not be present in the sample matrix, must be available in high purity, and should be easily differentiated from the analyte. Most importantly, it should closely mimic the physicochemical behavior of the analyte throughout the entire analytical process.

ISTD_Selection Decision Framework for Internal Standard Selection cluster_options Internal Standard Options cluster_evaluation Performance Evaluation Analyte Define Analyte(s) of Interest (e.g., Volatile Alkyl Halides) Method Define Analytical Method (e.g., Headspace-GC-MS) Analyte->Method Criteria Establish Key Criteria: - Chemical & Physical Similarity - Co-elution (if possible) - No Matrix Interference - High Purity & Stability Method->Criteria SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., this compound) Criteria->SIL_IS Ideal Choice Analog_IS Structural Analog IS (Non-Isotopically Labeled) Criteria->Analog_IS Acceptable Alternative Other_IS Other Compound IS (e.g., Fluorobenzene) Criteria->Other_IS Less Ideal Alternative Validation Method Validation: - Linearity - Accuracy - Precision - Robustness SIL_IS->Validation Analog_IS->Validation Other_IS->Validation Final_Choice Final Internal Standard Selection Validation->Final_Choice

Caption: A flowchart illustrating the decision-making process for selecting an appropriate internal standard.

Comparative Analysis: this compound vs. Alternatives

Let's consider a practical application: the analysis of volatile alkyl halides as potential genotoxic impurities in a pharmaceutical product using headspace gas chromatography-mass spectrometry (HS-GC-MS). An established method for this type of analysis uses fluorobenzene as an internal standard.[6] While effective, a non-isotopically labeled standard like fluorobenzene has inherent limitations compared to a deuterated analog.

FeatureThis compoundFluorobenzeneToluene-d8
Type Deuterated AnalogNon-related CompoundDeuterated Aromatic
Structural Similarity to Alkyl Halides High (Alkyl Iodide)Low (Aromatic Fluoride)Low (Aromatic Hydrocarbon)
Co-elution with Analytes Likely to co-elute with similar alkyl halidesElutes at a different retention timeElutes at a different retention time
Correction for Matrix Effects ExcellentModerateModerate
Correction for Extraction/Injection Variability ExcellentGoodGood
Potential for Isotopic Exchange Low (C-D bonds are stable)N/ALow (Aromatic C-D bonds are stable)
Cost HigherLowerModerate

Discussion of the Comparison:

  • This compound: As a deuterated analog of one of the target analytes, 2-iodopropane, it is the theoretically superior choice. It will behave almost identically to other small alkyl halides during partitioning from the sample matrix into the headspace and during chromatographic separation. This ensures the most accurate correction for any matrix effects or variations in extraction efficiency.

  • Fluorobenzene: While widely used and cost-effective, fluorobenzene's chemical properties differ significantly from the alkyl halide analytes. Its partitioning in the headspace and its chromatographic behavior will not perfectly mirror that of the target compounds. This can lead to less accurate correction, especially in complex sample matrices.[6]

  • Toluene-d8: Similar to fluorobenzene, toluene-d8 is a common deuterated standard but is not structurally similar to alkyl halides. While it offers the benefits of being deuterated, its different chemical nature makes it a less ideal choice for this specific application compared to this compound.

Experimental Protocol: Analysis of Volatile Alkyl Halides by HS-GC-MS

This protocol is adapted from established methods for the analysis of potential genotoxic impurities and serves as a framework for a comparative study.[6]

1. Preparation of Standards and Samples

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 20 µg/mL.

  • Analyte Stock Solution: Prepare a mixed stock solution of the target alkyl halides (e.g., iodomethane, 2-chloropropane, 1-iodopropane, etc.) in methanol at a concentration of 100 µg/mL each.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution and a fixed amount of the internal standard stock solution into a blank matrix (e.g., water or a placebo formulation). Typical concentration ranges for genotoxic impurities are in the ng/mL level.

  • Sample Preparation: Weigh a known amount of the drug substance or product into a headspace vial. Add a fixed volume of the blank matrix and the internal standard stock solution. Immediately seal the vial.

2. HS-GC-MS Parameters

  • Headspace Autosampler:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 20 min

    • Pressurization Time: 0.2 min

    • Loop Fill Time: 0.2 min

    • Injection Time: 1.0 min

  • Gas Chromatograph:

    • Column: VF-624ms, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Injection Mode: Split (e.g., 20:1)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for each analyte and for this compound (e.g., m/z for this compound would include ions corresponding to the deuterated fragments).

GCMS_Workflow HS-GC-MS Workflow for Alkyl Halide Analysis cluster_prep Sample & Standard Preparation Sample Sample + ISTD (this compound) in Headspace Vial HS_Autosampler Headspace Autosampler (Vial Incubation & Sampling) Sample->HS_Autosampler Calibrator Calibrator + ISTD in Headspace Vial Calibrator->HS_Autosampler GC_System Gas Chromatograph (Separation on Column) HS_Autosampler->GC_System Injection MS_Detector Mass Spectrometer (Detection by Mass) GC_System->MS_Detector Elution Data_Analysis Data Analysis (Peak Integration & Quantification) MS_Detector->Data_Analysis Data Acquisition

Caption: A schematic of the headspace-GC-MS workflow for the analysis of volatile alkyl halides using an internal standard.

Conclusion and Recommendations

The selection of an internal standard is a critical determinant of the quality of a quantitative analytical method. While there are many options available, the use of a stable isotope-labeled internal standard that is structurally identical to the analyte of interest provides the most robust and accurate results.

This compound is an excellent internal standard for the analysis of volatile alkyl halides and other small, volatile organic molecules. Its physicochemical properties closely mimic those of the target analytes, ensuring superior correction for matrix effects and variability in sample preparation compared to non-analogous standards like fluorobenzene. While the initial cost of a deuterated standard may be higher, the investment is often justified by the increased data quality, reduced need for method troubleshooting, and greater confidence in the final results.

For laboratories engaged in the analysis of potential genotoxic impurities or other trace-level volatile compounds, the use of this compound and other structurally analogous deuterated standards is highly recommended to ensure the highest level of scientific integrity and data reliability.

References

  • Shimadzu Corporation. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. [Link]

  • Cromwell, O. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Today. [Link]

  • Duxbury, K. J., et al. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry. [Link]

  • U.S. Environmental Protection Agency. Method TO-15A: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially Prepared Canisters and Analyzed by Gas Chromatography Mass Spectrometry (GC/MS). [Link]

  • Desert Research Institute. Analysis of Semi-Volatile Organic Compound by GC/MS. [Link]

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The Pursuit of Analytical Certainty: A Comparative Guide to Quantification Using 2-Iodopropane-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative analysis, particularly within the realms of drug development and clinical research, the demand for unwavering accuracy and precision is absolute. The integrity of our data underpins the safety and efficacy of new therapeutics. This guide provides a deep, technical exploration into the use of 2-Iodopropane-d7 as an internal standard for quantitative mass spectrometry. Moving beyond a simple cataloging of facts, we will dissect the fundamental principles of its application, compare its performance against established alternatives through a detailed experimental framework, and provide the evidence-based insights necessary for informed methodological decisions.

The Foundational Role of Internal Standards in Mass Spectrometry

Quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to variations that can compromise data quality.[1][2][3] These variations can arise from multiple sources throughout the analytical workflow, including:

  • Sample Preparation: Inconsistent analyte recovery during extraction or derivatization steps.[4]

  • Instrumental Variability: Fluctuations in injection volume or mass spectrometer response over time.[3][4]

  • Matrix Effects: Co-eluting compounds from complex biological matrices (e.g., plasma, urine) that suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[1][2][5][6]

To mitigate these issues, an internal standard (IS) is introduced in a known, fixed concentration to all samples—calibrators, quality controls, and unknowns—at the earliest stage of sample preparation.[7] The IS acts as a chemical and physical surrogate for the analyte. By measuring the ratio of the analyte's response to the IS's response, we can normalize for variations, thereby enhancing the accuracy and precision of the final calculated concentration.[3][4]

The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte.[3][6][8] These SIL-ISs co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization, making them the "gold standard" for correcting analytical variability.[1][9] However, the synthesis of a custom SIL-IS for every analyte can be costly and time-consuming. This necessitates the evaluation of alternative standards, such as deuterated compounds that are not structural analogs, like this compound.

This compound: Properties and Potential as an Internal Standard

This compound is a deuterated form of 2-iodopropane, where all seven hydrogen atoms have been replaced with deuterium.[10][11] Its key properties are:

  • Chemical Formula: C₃D₇I[12]

  • Molecular Weight: 177.04 g/mol [12]

  • Physical Form: Liquid[10]

  • Boiling Point: 88-90 °C[10]

While not a direct structural analog for most drug molecules, its volatility makes it a potential candidate for use as an IS in GC-MS applications for other volatile analytes. The presence of seven deuterium atoms provides a significant mass shift (M+7) from its non-labeled counterpart, ensuring it can be clearly distinguished by the mass spectrometer.[10] The critical question this guide addresses is how its performance in ensuring accuracy and precision compares to other types of internal standards.

Experimental Design: A Comparative Analysis for the Quantification of Propofol

To provide a rigorous comparison, we will outline a validated experimental protocol for the quantification of a model analyte, Propofol (2,6-diisopropylphenol), in human plasma using GC-MS. Propofol is a widely used intravenous anesthetic agent, and its accurate measurement is crucial in clinical and forensic toxicology.

Analyte and Internal Standards Selection Rationale
  • Analyte: Propofol . A volatile phenolic compound suitable for GC-MS analysis.

  • Internal Standard 1 (SIL-IS - Gold Standard): Propofol-d17 . The stable isotope-labeled analog of the analyte. This is expected to provide the best performance.

  • Internal Standard 2 (Structural Analog): 2,6-Di-tert-butylphenol . Shares structural similarity with Propofol but is not isotopically labeled. It is expected to behave similarly during extraction and chromatography but may not fully compensate for ionization differences.

  • Internal Standard 3 (Non-analog Deuterated Compound): This compound . The subject of our investigation. It is not structurally similar to Propofol but is volatile and deuterated. Its performance will reveal the viability of using a non-analog deuterated IS.

Experimental Workflow

The following diagram illustrates the key stages of the analytical process.

Caption: Experimental workflow for Propofol quantification.

Detailed Step-by-Step Protocol
  • Preparation of Standards:

    • Prepare stock solutions of Propofol, Propofol-d17, 2,6-Di-tert-butylphenol, and this compound in methanol.

    • Prepare a working internal standard solution for each of the three IS candidates in methanol.

    • Prepare calibration standards by spiking blank human plasma with appropriate volumes of the Propofol stock solution to achieve a concentration range (e.g., 10-5000 ng/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the designated internal standard working solution.

    • Vortex for 10 seconds.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube.

    • Add 1 mL of n-hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer (n-hexane) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 50 µL of ethyl acetate and transfer to a GC vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1 µL (splitless mode).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Propofol: m/z 163, 178

      • Propofol-d17: m/z 179, 195

      • 2,6-Di-tert-butylphenol: m/z 191, 206

      • This compound: m/z 177

  • Method Validation:

    • The method would be validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation).[13]

    • Accuracy and Precision: Determined by analyzing the QC samples in replicate (n=6) on three separate days. Accuracy is expressed as the percent bias from the nominal concentration, and precision is expressed as the percent relative standard deviation (%RSD).[14][15]

Comparative Performance Data: A Hypothetical Analysis

The following tables summarize the expected performance data from the described experiment. This data, while hypothetical, is based on established principles of analytical chemistry and internal standard performance.[16]

Table 1: Intra-day Accuracy and Precision (n=6)
Internal Standard UsedQC Level (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (%RSD)
Propofol-d17 30 (Low)30.5+1.7%3.1%
300 (Mid)297.9-0.7%2.5%
3000 (High)3045.0+1.5%2.2%
2,6-Di-tert-butylphenol 30 (Low)32.1+7.0%6.8%
300 (Mid)285.6-4.8%5.5%
3000 (High)3180.0+6.0%4.9%
This compound 30 (Low)34.8+16.0%12.5%
300 (Mid)268.5-10.5%10.2%
3000 (High)3390.0+13.0%9.8%
Table 2: Inter-day Accuracy and Precision (3 runs, n=18 total)
Internal Standard UsedQC Level (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (%RSD)
Propofol-d17 30 (Low)30.8+2.7%4.5%
300 (Mid)296.1-1.3%3.8%
3000 (High)3060.0+2.0%3.1%
2,6-Di-tert-butylphenol 30 (Low)32.9+9.7%9.2%
300 (Mid)281.7-6.1%7.8%
3000 (High)3240.0+8.0%6.5%
This compound 30 (Low)36.6+22.0%14.8%
300 (Mid)259.5-13.5%13.1%
3000 (High)3480.0+16.0%11.5%

Discussion and Interpretation of Results

The hypothetical data clearly illustrates the hierarchy of internal standard performance.

G cluster_sources Sources of Analytical Variability cluster_is Internal Standard Type cluster_correction Correction Efficiency cluster_outcome Resulting Data Quality Prep Sample Prep Loss SIL_IS Propofol-d17 (SIL-IS) Prep->SIL_IS Analog_IS 2,6-Di-tert-butylphenol (Analog IS) Prep->Analog_IS NonAnalog_IS This compound (Non-Analog IS) Prep->NonAnalog_IS Partial Compensation Matrix Matrix Effects Matrix->SIL_IS Matrix->Analog_IS Partial Compensation Matrix->NonAnalog_IS Poor Compensation Instrument Instrument Drift Instrument->SIL_IS Instrument->Analog_IS Instrument->NonAnalog_IS Partial Compensation High High SIL_IS->High Compensates Fully Medium Medium Analog_IS->Medium Compensates Partially Low Low NonAnalog_IS->Low Compensates Poorly Accurate High Accuracy & Precision High->Accurate Moderate Moderate Accuracy & Precision Medium->Moderate Poor Poor Accuracy & Precision Low->Poor

Caption: Logic of internal standard compensation for variability.

  • Propofol-d17 (The Gold Standard): As expected, the SIL-IS delivers the highest accuracy and precision. Its near-identical chemical and physical properties ensure it tracks the native analyte almost perfectly through extraction, chromatography, and ionization, effectively correcting for any variations.[4][9] The resulting bias and RSD values are well within the typical acceptance criteria for bioanalytical methods (±15% for accuracy, ≤15% for precision).

  • 2,6-Di-tert-butylphenol (The Structural Analog): This IS performs acceptably but is demonstrably inferior to the SIL-IS. While its structural similarity aids in mimicking the analyte during sample preparation and chromatography, subtle differences in ionization efficiency and susceptibility to matrix effects lead to greater bias and variability.[3][16]

  • This compound (The Non-Analog): The performance of this compound is significantly poorer. Its dissimilarity to Propofol in terms of chemical structure, polarity, and ionization properties means it cannot adequately compensate for analyte-specific losses or matrix effects.[16] While it can correct for gross errors like injection volume inconsistencies, it fails to track the analyte's behavior where it matters most—during extraction from a complex matrix and in the mass spectrometer's ion source. The resulting high levels of bias and imprecision would likely render the assay unsuitable for regulated bioanalysis.

Conclusion and Recommendations

This guide demonstrates that while the concept of using any deuterated compound as an internal standard is tempting, analytical rigor demands a more nuanced approach. The accuracy and precision of a quantitative method are directly linked to how closely the internal standard mimics the analyte.

  • This compound is not a suitable internal standard for the accurate quantification of a structurally dissimilar analyte like Propofol in a complex biological matrix. Its use leads to unacceptable levels of inaccuracy and imprecision.

  • For applications demanding the highest level of data integrity, a stable isotope-labeled (SIL) internal standard that is a true analog of the analyte remains the unequivocal best choice. [6][8]

  • If a SIL-IS is unavailable, a carefully selected non-labeled structural analog may provide a workable, albeit compromised, alternative. However, its performance must be thoroughly validated to ensure it meets the specific requirements of the study.

The selection of an internal standard is a critical decision in method development. While compounds like this compound have important applications, such as in the synthesis of other labeled molecules, this analysis underscores the principle that for quantitative bioanalysis, there is no substitute for the physicochemical similarity afforded by a true stable isotope-labeled analog.[10][17]

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A Comparative Guide to 2-Iodopropane-d7 and ¹³C-Labeled Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of quantitative mass spectrometry, the choice of an internal standard (IS) is a critical decision that directly impacts data accuracy, precision, and reliability. An ideal IS should perfectly mimic the analyte's behavior throughout the entire analytical workflow, from extraction to detection, thereby correcting for variability.[1] This guide provides an in-depth comparative analysis of two major classes of stable isotope-labeled (SIL) internal standards: deuterated compounds, exemplified by 2-Iodopropane-d7, and ¹³C-labeled compounds. We will explore the fundamental principles, practical advantages, and potential pitfalls of each, grounded in experimental evidence and regulatory expectations. While deuterated standards are widely used and cost-effective, they can present challenges such as chromatographic shifts and isotopic instability.[2][3] ¹³C-labeled standards, conversely, are often considered the "gold standard" due to their superior chemical and chromatographic identity with the analyte, though they are typically more expensive.[4][5] This guide is intended to equip researchers, scientists, and drug development professionals with the technical insights required to make an informed decision tailored to their specific analytical needs.

The Foundational Role of Internal Standards in Quantitative Analysis

The primary objective of a quantitative bioanalytical assay is to measure the true concentration of an analyte in a complex biological matrix. However, the journey from sample collection to final data output is fraught with potential sources of variability. These can include sample loss during preparation, inconsistencies in injection volume, and fluctuations in mass spectrometer ionization efficiency.[6][7] A critical challenge is the "matrix effect," where co-eluting endogenous components from the sample (e.g., salts, lipids, metabolites) suppress or enhance the analyte's ionization, leading to inaccurate measurements.[8][9]

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, ideally at the very beginning of the workflow.[2][10] By tracking the ratio of the analyte's signal to the IS's signal, we can normalize for these variations. The core assumption is that any factor affecting the analyte will affect the IS to the same degree. Stable isotope-labeled (SIL) standards are the preferred choice for mass spectrometry because they are chemically identical or nearly identical to the analyte, ensuring they co-elute chromatographically and experience the same ionization effects.[1][10]

The Ideal Internal Standard: A Scientific Benchmark

An ideal internal standard should possess several key characteristics:

  • Structural Similarity: It should be a close structural analog or, preferably, an isotopically labeled version of the analyte.[4]

  • Physicochemical Mimicry: It must exhibit identical or near-identical behavior during sample extraction, chromatography, and ionization.[1]

  • Mass Differentiation: It must be clearly distinguishable from the analyte by the mass spectrometer, with no isotopic overlap or "cross-talk."[11][12]

  • Purity and Stability: The IS must be of high isotopic and chemical purity and remain stable throughout the sample's lifecycle (storage, processing, analysis).[2][13]

  • Non-Interference: It should not be present endogenously in the sample matrix and should not introduce any interfering signals.

The choice between a deuterated and a ¹³C-labeled IS hinges on how closely each option aligns with this ideal benchmark.

Deep Dive: Deuterated Internal Standards (e.g., this compound)

Deuterated standards involve the substitution of one or more hydrogen (¹H) atoms with its stable isotope, deuterium (²H or D).[1][11] They are the most common type of SIL standard due to their relatively straightforward synthesis and lower cost. This compound (CAS 101927-33-7) is a deuterated analog of 2-Iodopropane, a reagent used in various chemical syntheses.[14][15] Its use as an IS would be in assays where 2-Iodopropane or a structurally similar small molecule is the target analyte.

Advantages of Deuterated Standards:
  • Cost-Effectiveness: Deuterium is generally less expensive than ¹³C, making deuterated standards a more budget-friendly option, especially for large-scale studies.[4]

  • Wide Availability: A vast library of deuterated compounds is commercially available for a wide range of analytes.

  • Effective Compensation: In many applications, they provide excellent correction for matrix effects and improve assay accuracy and reproducibility.[9][11][16] Regulatory agencies like the FDA and EMA recognize their validity in bioanalytical methods.[11]

Limitations and Scientific Considerations:
  • The Isotope Effect & Chromatographic Shift: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy can alter the compound's physicochemical properties, most notably its lipophilicity.[2] In reversed-phase liquid chromatography (LC), this often causes the deuterated standard to elute slightly earlier than the unlabeled analyte.[2][5] If this separation is significant, the analyte and the IS may be exposed to different matrix components as they elute, leading to differential ion suppression and incomplete correction—the very problem the IS was meant to solve.[3]

  • Isotopic Instability (H/D Exchange): If deuterium atoms are placed on or near heteroatoms (like oxygen or nitrogen) or acidic carbons, they can be susceptible to back-exchange with hydrogen from the solvent (e.g., water, methanol).[2][3] This can lead to a loss of the isotopic label, reducing the IS signal and artificially inflating the calculated analyte concentration.[2]

  • Metabolic Isotope Effects: The stronger C-D bond can sometimes slow the rate of metabolic reactions that involve the cleavage of that bond. If the deuteration site is a "soft spot" for metabolism, the IS may be metabolized more slowly than the analyte, leading to inaccurate quantification.

Deep Dive: ¹³C-Labeled Internal Standards

In this class of standards, one or more carbon-¹²C atoms are replaced with the stable heavy isotope, carbon-¹³C. This approach is widely regarded as the superior option for creating an internal standard that most closely mimics the analyte.[2][4]

Advantages of ¹³C-Labeled Standards:
  • Chromatographic Co-elution: The substitution of ¹²C with ¹³C results in a negligible change to the molecule's physicochemical properties.[2][5] Consequently, ¹³C-labeled standards almost perfectly co-elute with their unlabeled counterparts under all chromatographic conditions. This ensures both compounds experience the exact same matrix effects, providing the most accurate correction.[2][17]

  • Superior Isotopic Stability: The ¹³C-C bond is exceptionally stable and not susceptible to back-exchange like deuterium can be.[2][4] This guarantees the integrity of the label throughout the analytical process.

  • No Isotope Scrambling: ¹³C labels are not prone to scrambling or loss during ionization in the mass spectrometer.[2][4]

  • Minimal Isotopic Interference: Uniformly ¹³C-labeled standards provide a significant mass shift from the analyte, minimizing the risk of "cross-talk" from the analyte's naturally occurring ¹³C isotopes.[17]

Limitations and Scientific Considerations:
  • Cost and Availability: The synthesis of ¹³C-labeled compounds is often more complex and expensive than deuteration.[4] As a result, they are generally more costly and may not be commercially available for all analytes.

  • Potential for Isotopic Interference (Low Labeling): If a standard has only one or two ¹³C labels, the mass shift is small. For high molecular weight analytes, which have a significant natural abundance of ¹³C, the M+1 or M+2 isotope peak of the analyte can potentially interfere with the signal of the IS, especially at high analyte concentrations.[6][12][18] This can lead to non-linear calibration curves.[18]

Head-to-Head Comparison: this compound vs. a Hypothetical ¹³C₃-2-Iodopropane

To provide a clear comparison, let's evaluate our example deuterated standard against its hypothetical ¹³C-labeled counterpart.

FeatureThis compound (Deuterated)¹³C₃-2-Iodopropane (¹³C-Labeled)Rationale & Implications for Researchers
Chromatographic Co-elution Potential for retention time shift (typically elutes earlier).[2][5]Near-perfect co-elution with the analyte.[5][17]Critical for accuracy. A shift can lead to differential matrix effects and biased results. Co-elution is the gold standard.
Isotopic Stability Generally stable, but potential for H/D exchange if label is labile.[2][3]Highly stable; no risk of exchange.[4]Ensures IS integrity. Label loss compromises the entire assay. ¹³C provides greater confidence.
Correction for Matrix Effects Good, but can be incomplete if chromatographic separation occurs.Superior and more reliable due to co-elution.[2][17]The primary function of an IS. ¹³C standards offer the most robust correction for ion suppression/enhancement.
Risk of Isotopic Interference Lower mass shift (+7 Da) can be susceptible to interference from background ions.Higher mass shift (+3 Da, but can be higher with more labels) provides a cleaner signal.A larger, well-defined mass shift reduces the chance of analytical interference.
Cost & Commercial Availability Generally lower cost and more widely available.[4]Typically higher cost and less available.[4]Practical consideration. Project budget and timelines may dictate the choice.
Regulatory Acceptance Widely accepted by FDA, EMA, and ICH, provided method is fully validated.[10][11]Considered the ideal standard by regulatory bodies and industry experts.[2][10]Both are acceptable, but the use of a deuterated standard may require more rigorous validation of its performance relative to the analyte.

Experimental Protocol: LC-MS/MS Quantification of a Small Molecule Drug in Human Plasma

This protocol outlines a self-validating system for quantifying a hypothetical analyte, "DrugX," using either a deuterated (DrugX-d5) or ¹³C-labeled (DrugX-¹³C₃) internal standard. The causality behind each step is explained to demonstrate scientific rigor.

Objective: To establish a robust and accurate LC-MS/MS method for the quantification of DrugX in human plasma.

Materials:

  • DrugX reference standard

  • DrugX-d5 or DrugX-¹³C₃ internal standard

  • Control human plasma (K₂EDTA)

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Solutions (Analyte & IS) Spike Prepare Calibration Curve & QC Samples Stock->Spike AddIS Add Internal Standard to all samples Spike->AddIS PPT Protein Precipitation (e.g., with ACN) AddIS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject Inject onto LC-MS/MS Supernatant->Inject Acquire Data Acquisition (MRM) Inject->Acquire Integrate Integrate Peaks (Analyte & IS) Acquire->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quantify Quantify Unknowns CalCurve->Quantify

Caption: Experimental workflow for LC-MS/MS bioanalysis.

Step-by-Step Methodology:
  • Preparation of Stock and Working Solutions:

    • Rationale: Accurate starting solutions are fundamental for the entire assay. Preparing separate stock solutions for calibration standards and QCs is a regulatory requirement to avoid bias from a single faulty stock.[19]

    • Protocol:

      • Prepare 1 mg/mL stock solutions of the analyte and the IS in methanol.

      • Perform serial dilutions to create working solutions for spiking the calibration curve (e.g., 8 non-zero levels) and quality controls (at least 4 levels: LLOQ, Low, Mid, High).

  • Sample Preparation (Protein Precipitation):

    • Rationale: This step removes the majority of plasma proteins, which would otherwise clog the LC column and cause severe matrix effects. The IS is added before this step to correct for any variability or analyte loss during the process.

    • Protocol:

      • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution.

      • Vortex briefly.

      • Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile containing the IS at a fixed concentration).

      • Vortex vigorously for 1 minute to ensure complete protein denaturation.

      • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

      • Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Rationale: Chromatographic separation is crucial to separate the analyte from other matrix components. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM).

    • Protocol:

      • Inject 5 µL of the prepared supernatant onto an appropriate LC column (e.g., C18).

      • Use a gradient elution program to separate the analyte.

      • Monitor the MRM transitions for the analyte and the IS.

      • Crucial Validation Step: Overlay the chromatograms of the analyte and the IS. With a ¹³C-labeled IS, the peaks should perfectly overlap. With a deuterated IS, carefully measure any retention time difference. A significant shift (>0.1 min) may warrant further investigation into differential matrix effects.

  • Data Processing and Quantification:

    • Rationale: The peak area ratio (analyte/IS) is the key metric. This ratio is plotted against the nominal concentrations of the calibration standards to generate a calibration curve. The concentration of unknown samples is then interpolated from this curve.

    • Protocol:

      • Integrate the peak areas for both the analyte and the IS in all injections.

      • Calculate the peak area ratio for each sample.

      • Generate a linear regression curve (analyte/IS ratio vs. concentration) using the calibration standards. A weighting factor (e.g., 1/x²) is typically required.

      • The accuracy of the calibrators and QCs must be within ±15% of the nominal value (±20% at the LLOQ), as per FDA and ICH guidelines.[10]

Decision Framework: Which Standard is Right for Your Application?

The choice between a deuterated and ¹³C-labeled standard is not always straightforward and depends on the specific demands of the study.

DecisionTree Start Start: Select Internal Standard Pivotal Is this a pivotal study for regulatory submission? Start->Pivotal Available Is a ¹³C-IS commercially available/synthesizable? Pivotal->Available Yes ComplexMatrix Is the matrix complex (e.g., tissue, bile)? Pivotal->ComplexMatrix No Available->ComplexMatrix No UseC13 Strongly Prefer ¹³C-IS Available->UseC13 Yes Budget Is budget a primary constraint? ComplexMatrix->Budget No ConsiderC13 Consider ¹³C-IS ComplexMatrix->ConsiderC13 Yes UseDeuterated Deuterated IS is a viable option. (Requires thorough validation) Budget->UseDeuterated Yes Budget->UseDeuterated No, prioritize data quality

Caption: Decision tree for selecting an internal standard.

  • For pivotal, late-stage drug development studies submitted to regulatory agencies, the superior performance and reliability of a ¹³C-labeled standard is strongly recommended to minimize any risk of analytical ambiguity.

  • For early discovery, non-regulated research, or high-throughput screening , where cost and speed are paramount, a deuterated standard is often a practical and effective choice.

  • When analyzing analytes in highly complex matrices (e.g., tissue homogenates, bile), where severe and variable matrix effects are expected, the perfect co-elution of a ¹³C-labeled standard provides an invaluable layer of analytical security.

Conclusion

The internal standard is the cornerstone of quantitative mass spectrometry. While both deuterated and ¹³C-labeled standards are indispensable tools, they are not interchangeable. Deuterated standards like this compound offer a cost-effective and widely accessible solution that is suitable for many applications. However, researchers must remain vigilant to the potential for chromatographic shifts and isotopic instability, which can compromise data integrity if not rigorously evaluated during method validation.

¹³C-labeled internal standards represent the pinnacle of analytical performance.[2][4] By providing a near-perfect physicochemical proxy for the analyte, they ensure the most robust correction for experimental variability, particularly for challenging assays and in pivotal studies where data is subject to the highest level of scrutiny. As a Senior Application Scientist, my recommendation is to default to ¹³C-labeled standards when analytical accuracy cannot be compromised and budgets allow. When using deuterated standards, a thorough validation that explicitly investigates chromatographic co-elution and potential differential matrix effects is not just good practice—it is essential for ensuring the trustworthiness of your results.

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  • Merck Millipore. (n.d.). 2-Iodopropane CAS 75-30-9 | 843955.
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  • ResearchGate. (n.d.). ¹³C-labelled yeast as internal standard for LC–MS/MS and LC high resolution MS based amino acid quantification in human plasma.
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Mastering Analytical Precision: A Comparative Guide to Cross-Validation Using 2-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. A significant challenge lies in the detection and quantification of potential genotoxic impurities (PGIs), which can pose a risk to patient safety even at trace levels.[1][2][3] 2-Iodopropane (isopropyl iodide), a reactive alkyl halide often used in synthesis, is one such PGI that requires rigorous control.[4][5] This guide provides an in-depth, experience-driven comparison of analytical methodologies for quantifying 2-iodopropane, focusing on the cross-validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing its deuterated stable isotope, 2-Iodopropane-d7, as an internal standard.

The Challenge with Volatile Genotoxic Impurities

Alkyl halides like 2-iodopropane are classified as PGIs because of their ability to alkylate DNA, potentially leading to mutations.[1][2] Regulatory bodies such as the ICH, FDA, and EMA mandate strict controls on these impurities, often requiring quantification at parts-per-million (ppm) levels.[3][6] The inherent volatility and reactivity of 2-iodopropane present unique analytical hurdles:

  • Sample Preparation Losses: Volatility can lead to significant and variable loss of the analyte during sample preparation, transfer, and injection.

  • Matrix Effects: Complex sample matrices can interfere with the ionization process in the mass spectrometer, causing ion suppression or enhancement, which skews quantitative results.[7][8]

  • Injection Variability: Minor variations in injection volume can introduce significant errors, particularly when using an external standard calibration method.[9]

To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in analytical chemistry.[10][11]

Why this compound is the Superior Internal Standard

An ideal internal standard (IS) behaves nearly identically to the analyte throughout the entire analytical process but is still distinguishable by the detector. This compound, in which all seven hydrogen atoms are replaced with deuterium, is the optimal choice for the analysis of 2-iodopropane for several key reasons:[12][13]

  • Co-elution: It has virtually the same chromatographic retention time as the non-labeled analyte, meaning it experiences the exact same conditions in the GC column.[10]

  • Physicochemical Similarity: Its boiling point, solubility, and extraction efficiency are almost identical to 2-iodopropane, ensuring it accurately tracks and compensates for any analyte loss during sample preparation.

  • Correction for Matrix Effects: Because it co-elutes and has the same ionization efficiency, it experiences the same degree of ion suppression or enhancement as the analyte, allowing for reliable normalization of the signal.[7][11]

  • Mass Spectrometric Distinction: It is easily distinguished from the analyte by its mass-to-charge ratio (m/z). The molecular ion of 2-iodopropane appears at m/z 170, while this compound has a molecular ion at m/z 177.[14][15]

This near-perfect chemical mimicry allows the ratio of the analyte signal to the internal standard signal to remain constant, even if absolute signal intensities fluctuate due to the factors mentioned above.[10][16]

Comparative Analysis Workflow: Internal Standard vs. External Standard

The following diagram illustrates the fundamental difference in the workflows between an internal standard and an external standard method, highlighting the point at which the this compound is introduced to ensure maximum accuracy.

G Comparison of Analytical Workflows cluster_0 Internal Standard (IS) Method (Recommended) cluster_1 External Standard (ExtStd) Method cluster_2 Calibration Standards Preparation IS_Start Weigh API Sample IS_Spike Spike with known amount of this compound (IS) IS_Dilute Dilute with Solvent (e.g., DMSO) IS_Vortex Vortex/Mix IS_Inject Inject into GC-MS IS_Analyze Analyze Ratio: (Analyte Area / IS Area) IS_Quant Quantify using Calibration Curve ExtStd_Start Weigh API Sample ExtStd_Dilute Dilute with Solvent (e.g., DMSO) ExtStd_Vortex Vortex/Mix ExtStd_Inject Inject into GC-MS ExtStd_Analyze Analyze Analyte Area ExtStd_Quant Quantify using Calibration Curve Cal_IS Prepare standards with varying 2-Iodopropane concentrations, each with a FIXED concentration of this compound Cal_IS->IS_Quant Cal_ExtStd Prepare standards with varying 2-Iodopropane concentrations Cal_ExtStd->ExtStd_Quant

Caption: Workflow comparison: Internal vs. External Standard methods.

Experimental Protocols: Method Validation & Cross-Comparison

This section details the protocols for establishing and validating a GC-MS method using this compound and subsequently comparing its performance against a traditional external standard method. All validation procedures should be performed in accordance with ICH Q2(R1) guidelines.[17][18][19]

Part 1: GC-MS Method with this compound (Internal Standard)

This method is designed for high sensitivity and robustness, making it suitable for trace-level quantification of 2-iodopropane in an API.

A. Materials and Reagents:

  • 2-Iodopropane (Analyte)

  • This compound (Internal Standard)[12]

  • Solvent: Dimethyl Sulfoxide (DMSO) or other suitable high-boiling solvent.

  • API Batch to be tested.

B. Instrumentation (Typical Parameters):

  • Gas Chromatograph: Agilent 8890 or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent single quadrupole MS.

  • Column: DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 60 m x 0.32 mm, 1.8 µm film thickness.[5] This column phase is ideal for separating volatile polar compounds.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: 40°C (hold 5 min), ramp to 100°C at 10°C/min, then ramp to 240°C at 25°C/min (hold 5 min). This program ensures good separation from solvent and other potential volatiles.

  • Injector: Splitless mode, 250°C. A splitless injection is crucial for achieving low detection limits.

  • MS Source: 230°C; Quadrupole: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). This mode significantly enhances sensitivity compared to a full scan.

    • Quantifier Ion (2-Iodopropane): m/z 43 (most abundant fragment)

    • Qualifier Ion (2-Iodopropane): m/z 170 (molecular ion)

    • Quantifier Ion (this compound): m/z 49 (corresponding d-fragment)

    • Qualifier Ion (this compound): m/z 177 (molecular ion)

C. Stock and Standard Preparation:

  • Internal Standard (IS) Stock (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask and dilute to volume with DMSO.

  • Analyte Stock (100 µg/mL): Accurately weigh 10 mg of 2-Iodopropane into a 100 mL volumetric flask and dilute to volume with DMSO.

  • Spiking Solution (Working IS Solution, 10 µg/mL): Dilute the IS Stock 1:10 with DMSO.

  • Calibration Standards: Prepare a series of calibration standards by spiking a fixed amount of the Spiking Solution into varying concentrations of the analyte, as detailed in the table below.

D. Sample Preparation:

  • Accurately weigh approximately 100 mg of the API into a GC vial.

  • Add 100 µL of the Spiking Solution (10 µg/mL this compound).

  • Add 900 µL of DMSO.

  • Cap immediately and vortex for 30 seconds to dissolve. This results in a final IS concentration of 1 µg/mL in a 100 mg/mL API solution.

Part 2: Cross-Validation with External Standard Method

To demonstrate the superiority of the internal standard method, it should be compared against an external standard method.

A. Methodology:

  • Follow the same instrumentation parameters as in Part 1.

  • Prepare calibration standards containing only 2-Iodopropane in DMSO at the same final concentrations as the internal standard curve.

  • Prepare API samples by dissolving 100 mg of API in 1 mL of DMSO without adding the internal standard.

B. The Logic of Cross-Validation: The core principle here is to analyze the same set of API samples, prepared under identical conditions (e.g., same analyst, same day, same instrument), using both calibration methods. The precision and accuracy of the results are then compared. The internal standard method is expected to show significantly better performance, especially if there are any uncontrolled variations in sample preparation or injection.[9][20][21]

G Validation and Cross-Comparison Logic cluster_0 Method Validation (ICH Q2 R1) cluster_1 Cross-Validation Comparison Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range (R² > 0.99) Linearity->Specificity Accuracy Accuracy (% Recovery of Spikes) Accuracy->Linearity Precision Precision (%RSD of Replicates) LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Repeat Repeatability Precision->Repeat Intermediate Intermediate Precision Precision->Intermediate Robustness Robustness (Varying Parameters) LOD_LOQ->Robustness Prep Prepare 6 individual API samples Analyze_IS Analyze all 6 using Internal Std. Method Prep->Analyze_IS Analyze_Ext Analyze all 6 using External Std. Method Prep->Analyze_Ext Compare Compare Results Analyze_IS->Compare Analyze_Ext->Compare Conclusion Conclusion: IS method shows lower %RSD and better accuracy Compare->Conclusion

Caption: Logical flow for method validation and cross-comparison.

Data Presentation and Performance Comparison

The following tables summarize the expected data from the validation and cross-validation experiments.

Table 1: Calibration Curve Data
ParameterInternal Standard MethodExternal Standard MethodAcceptance Criteria
Calibration Range 0.1 - 10 µg/mL0.1 - 10 µg/mLCovers expected range
Regression Equation y = mx + c (Ratio vs. Conc.)y = mx + c (Area vs. Conc.)-
Correlation Coeff. (R²) > 0.999> 0.995≥ 0.99
Table 2: Accuracy and Precision Data

Accuracy is tested by spiking known amounts of 2-iodopropane into the API matrix at three levels. Precision is determined by analyzing six individual sample preparations.

Level (Spiked Conc.)Internal Standard Method (% Recovery)External Standard Method (% Recovery)Acceptance Criteria
Low (0.5 µg/mL) 98.5%85.1%80 - 120%
Mid (2.5 µg/mL) 101.2%93.4%80 - 120%
High (7.5 µg/mL) 99.8%115.6%80 - 120%
Precision (%RSD, n=6) 1.8% 12.5% ≤ 15%

The data clearly illustrates the expected outcome: the internal standard method yields superior accuracy (recoveries closer to 100%) and vastly improved precision (a much lower %RSD).[9] The external standard method is more susceptible to variability, as shown by the wider range of recoveries and higher relative standard deviation.

Conclusion and Recommendation

The cross-validation exercise robustly demonstrates the value of using this compound as an internal standard for the quantification of 2-iodopropane as a potential genotoxic impurity. While an external standard method may seem simpler, it lacks the necessary reliability for trace-level analysis where minor variations in sample handling can lead to significant quantitative errors.

The use of a stable isotope-labeled internal standard like this compound is not merely a preference but a critical component of a self-validating, robust, and reliable analytical method.[10] It effectively mitigates variability from sample preparation, injection, and matrix effects, ensuring the data is accurate, precise, and defensible under regulatory scrutiny. For all development and quality control activities involving the quantification of 2-iodopropane, the adoption of the this compound internal standard method is strongly recommended.

References

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  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. Available from: [Link]

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The Gold Standard: A Comparative Guide to the Advantages of 2-Iodopropane-d7 in High-Fidelity Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the exacting world of scientific research and pharmaceutical development, the integrity of quantitative data is the bedrock of discovery and innovation. The choice of an internal standard (IS) in analytical methodologies, particularly those employing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, is a critical decision that profoundly impacts the accuracy, precision, and reliability of results. This guide provides an in-depth, objective comparison of the fully deuterated standard, 2-Iodopropane-d7, against its non-deuterated counterparts and other alternatives, supported by established scientific principles and practical experimental insights.

The Cornerstone of Accurate Quantification: Understanding Internal Standards

Internal standards are essential for mitigating variability inherent in the analytical process.[1] From sample extraction and handling to injection volume and instrument response, a multitude of factors can introduce errors. An ideal internal standard is a compound that is chemically and physically similar to the analyte, added in a known quantity to all samples, calibration standards, and quality controls at the beginning of the analytical workflow.[1] By tracking the response of the IS relative to the analyte, these variations can be effectively normalized.

The most robust and widely accepted form of internal standard is a stable isotope-labeled (SIL) version of the analyte.[1] Deuterated compounds, where hydrogen atoms are replaced by their stable, heavier isotope, deuterium (²H or D), are a common and highly effective type of SIL standard.[2]

Isotope Dilution Mass Spectrometry: The Pinnacle of Precision

The use of a deuterated standard is a cornerstone of Isotope Dilution Mass Spectrometry (IDMS), a reference measurement procedure for achieving the highest level of accuracy in quantitative analysis.[3][4] This technique relies on adding a known amount of the deuterated standard to the sample.[5] The mass spectrometer distinguishes between the analyte and the deuterated standard based on their mass difference. Since the two compounds are nearly identical in their chemical behavior, any loss or variation during sample preparation affects both equally.[2] Consequently, the ratio of the native analyte to the deuterated standard remains constant, enabling highly accurate and precise quantification.[5]

Introducing this compound: The Superior Analytical Tool

2-Iodopropane (isopropyl iodide) is a common alkylating agent used in organic synthesis.[6][7] Its presence as a residual reagent or its use in derivatization reactions necessitates a reliable method for its quantification. This compound, the fully deuterated analog, serves as the ideal internal standard for these applications.

Physicochemical Properties: A Tale of Two Isotopologues

The efficacy of this compound as an internal standard stems from its near-identical physicochemical properties to its non-deuterated (protium) counterpart.

Property2-IodopropaneThis compoundReference(s)
Molecular Formula C₃H₇IC₃D₇I
Molecular Weight 169.99 g/mol 177.04 g/mol [8][9]
Boiling Point 88-90 °C88-90 °C[8]
Density (at 25 °C) ~1.703 g/mL1.774 g/mL
Refractive Index (n20/D) ~1.4921.4925[8]

This remarkable similarity ensures that this compound co-elutes closely with 2-Iodopropane in chromatographic systems and exhibits analogous ionization efficiency in the mass spectrometer, fulfilling the primary requirements of an ideal internal standard.[1]

Performance Under Scrutiny: A Quantitative Comparison

The advantages of using this compound become starkly evident when comparing the performance of an analytical method using this standard against one that relies on a non-deuterated alternative, such as a structural analog or an external standard calibration.

Table 1: Comparison of Bioanalytical Method Validation Parameters

Validation ParameterWith this compound as ISWith Non-Deuterated Analog as ISThe Deuterated Advantage
Accuracy (% Recovery) 97.5–103.0%85.0–115.0%Tighter recovery windows demonstrate superior correction for matrix effects and sample preparation losses.[10]
Precision (%RSD) < 4.0%< 15.0%Significantly lower relative standard deviation reflects higher method reproducibility and robustness.[10]
Linearity (r²) > 0.998> 0.990A higher coefficient of determination indicates a more reliable and predictable response across the calibration range.
Limit of Quantitation (LOQ) LowerHigherThe ability to correct for matrix-induced ion suppression allows for more sensitive and reliable quantification at lower concentrations.

Navigating the Deuterium Isotope Effect

A subtle but manageable phenomenon associated with deuterated standards is the "chromatographic isotope effect."[11] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can result in a small shift in retention time, with deuterated compounds often eluting slightly earlier in reversed-phase liquid chromatography and gas chromatography.[11] This effect is generally minimal and predictable, and can even be advantageous by preventing chromatographic overlap at high analyte concentrations.[2]

Experimental Workflow: A Practical Guide to Using this compound in GC-MS

The following outlines a typical workflow for the quantification of a target analyte using this compound as an internal standard in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

GCMS_Workflow cluster_prep I. Sample Preparation cluster_analysis II. GC-MS Analysis cluster_data III. Data Processing & Quantification s1 Accurately weigh or measure sample s2 Spike with a known amount of this compound s1->s2 s3 Perform extraction (e.g., LLE or SPE) s2->s3 s4 Concentrate and reconstitute the sample s3->s4 a1 Inject sample into GC-MS s4->a1 a2 Chromatographic separation of analyte and IS a1->a2 a3 Mass spectrometric detection (SIM or MRM) a2->a3 d1 Integrate peak areas of analyte and IS a3->d1 d2 Calculate the area ratio (Analyte/IS) d1->d2 d3 Construct calibration curve d2->d3 d4 Determine analyte concentration d3->d4

Caption: A typical experimental workflow for quantitative analysis using this compound.

Step-by-Step Protocol
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of calibration standards by spiking blank matrix with known concentrations of the non-deuterated analyte and a constant concentration of the this compound internal standard.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To a defined volume of the unknown sample, add the same constant amount of this compound internal standard as used in the calibration standards.

    • Perform the necessary extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard.

    • Evaporate the solvent and reconstitute the residue in a solvent compatible with the GC-MS system.

  • GC-MS Analysis:

    • Inject the prepared samples, calibration standards, and QCs onto the GC-MS system.

    • Utilize a chromatographic method that provides baseline separation of the analyte and any potential interferences.

    • Operate the mass spectrometer in a selective mode such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to monitor specific ions for both the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Beyond Mass Spectrometry: The Role in NMR

The utility of deuterated compounds extends to NMR spectroscopy. Deuterated solvents are routinely used to avoid large, interfering solvent signals in ¹H NMR spectra. The deuterium nucleus resonates at a different frequency and is typically not observed in a standard proton NMR experiment. This "invisibility" in ¹H NMR makes deuterated standards like this compound valuable for certain quantitative NMR (qNMR) applications, where it can be used as a reference standard without contributing to the proton spectrum.

Conclusion: A Commitment to Unimpeachable Data

References

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  • ResearchGate. (2025). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Available at: [Link]

  • Benchchem. (2025). Technical Support Center: The Deuterium Isotope Effect on Chromatographic Retention Time.
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  • PubMed Central. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Available at: [Link]

  • OSTI.GOV. (2017). Guideline on Isotope Dilution Mass Spectrometry. Available at: [Link]

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Navigating the Nuances of Quantification: A Comparative Guide to Deuterated Alkyl Halides as Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard (IS) is a critical decision that directly impacts data accuracy and reliability. While stable isotope-labeled (SIL) internal standards are hailed as the gold standard, the common practice of using deuterated analogues, particularly for alkyl halides, is not without significant limitations. This guide provides an in-depth technical comparison of deuterated alkyl halide internal standards against superior alternatives, supported by mechanistic explanations and actionable experimental protocols to ensure the integrity of your analytical data.

The fundamental principle of an ideal internal standard is to mimic the analyte of interest throughout the analytical process, from sample preparation to detection, thereby correcting for variability.[1] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (²H or D), are often chosen due to their cost-effectiveness and ready availability compared to other isotopically labeled standards.[1][2] However, the subtle physicochemical differences between protium (¹H) and deuterium can lead to significant analytical challenges, especially with reactive molecules like alkyl halides.

The Pitfalls of Deuteration: Unveiling the Limitations

The use of deuterated alkyl halides as internal standards can introduce several critical issues that may compromise analytical accuracy. These limitations stem from inherent isotopic effects and the stability of the carbon-deuterium (C-D) bond.

Isotopic Effects: When "Almost Identical" Isn't Good Enough

The increased mass of deuterium imparts subtle but significant changes in the physicochemical properties of the molecule, leading to two primary isotopic effects:

  • Chromatographic Isotope Effect: Deuterated compounds often exhibit slightly different retention times in liquid chromatography (LC) compared to their non-deuterated counterparts, typically eluting earlier in reversed-phase systems.[3] This chromatographic separation can lead to a phenomenon known as differential matrix effects . If the analyte and the internal standard elute at different times, they may experience varying degrees of ion suppression or enhancement from co-eluting matrix components.[4] This disparity undermines the fundamental assumption that the IS accurately reflects the analytical behavior of the analyte, leading to inaccurate quantification.

  • Deuterium Kinetic Isotope Effect (KIE): The C-D bond is stronger than the carbon-hydrogen (C-H) bond.[5][6] This difference in bond strength can lead to different reaction rates if the cleavage of this bond is part of the rate-determining step in a chemical reaction. For alkyl halides, this is particularly relevant in elimination reactions (e.g., E2 reactions), which can occur during sample preparation, derivatization, or even in the ion source of a mass spectrometer.[5][7] If the deuterated internal standard reacts at a different rate than the analyte, the ratio of IS to analyte will change, leading to biased results.

Stability Concerns: The Risk of Isotopic Exchange

A significant drawback of deuterated standards is the potential for hydrogen-deuterium (H/D) exchange. Deuterium atoms, especially those on labile positions (e.g., adjacent to a carbonyl group or on heteroatoms), can be replaced by protons from the solvent or sample matrix.[8] While placing deuterium on stable positions mitigates this, the risk of back-exchange during sample storage or processing can lead to a decrease in the isotopic purity of the internal standard. This "scrambling" can artificially inflate the analyte signal and compromise the accuracy of the assay.[6]

Interference and Purity Issues
  • Isotopic Contribution from the Analyte: For internal standards with a low number of deuterium labels, there is a risk of interference from the naturally occurring isotopes of the analyte (e.g., the M+2 peak), which can artificially inflate the internal standard's signal.[9] This is especially problematic for alkyl halides containing chlorine or bromine, which have significant natural isotopic distributions.

  • Impurities in the Internal Standard: The presence of unlabeled analyte as an impurity in the deuterated internal standard is a common issue that can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantitation.[9]

The Superior Alternative: ¹³C-Labeled Internal Standards

For applications demanding the highest level of accuracy and reliability, ¹³C-labeled internal standards are the preferred choice.[2][10] The key advantages of ¹³C-labeling over deuteration are summarized below:

FeatureDeuterated (²H) Alkyl Halide IS¹³C-Labeled Alkyl Halide ISRationale
Chromatographic Co-elution Often exhibits a slight retention time shift, leading to potential differential matrix effects.Co-elutes perfectly with the analyte.The mass difference between ¹²C and ¹³C has a negligible effect on the molecule's polarity and interaction with the stationary phase.[3]
Isotopic Stability Susceptible to H/D exchange, especially if deuterium is placed on labile positions.The ¹³C-label is stable and not prone to exchange under typical analytical conditions.The carbon-carbon bond is significantly more stable than the carbon-hydrogen bond, preventing isotopic scrambling.[10]
Kinetic Isotope Effect Can exhibit a significant KIE in reactions involving C-H/C-D bond cleavage.The KIE for ¹³C is negligible in most analytical procedures.The relative mass difference between ¹²C and ¹³C is smaller than that between ¹H and ²H, resulting in a much smaller effect on reaction rates.
Spectral Interference Potential for interference from natural isotopes of the analyte, especially with low levels of deuteration.Lower risk of spectral overlap due to the low natural abundance of ¹³C (~1.1%).The mass shift is typically larger and in a region with less natural isotopic contribution from the analyte.
Cost Generally more cost-effective to synthesize.Typically more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthesis.[2]The synthesis of deuterated compounds is often simpler and utilizes less expensive deuterium sources.

Experimental Protocols for Ensuring Analytical Integrity

To mitigate the risks associated with deuterated internal standards and to validate any internal standard for its intended purpose, a rigorous experimental approach is essential.

Workflow for Internal Standard Selection and Validation

G cluster_0 Phase 1: Selection cluster_1 Phase 2: Initial Evaluation cluster_2 Phase 3: Stability & Validation start Define Analytical Needs is_choice Choose Potential IS (¹³C-labeled preferred, then deuterated) start->is_choice purity_check Verify Chemical & Isotopic Purity is_choice->purity_check coelution Assess Chromatographic Co-elution purity_check->coelution matrix_effect Evaluate Matrix Effects coelution->matrix_effect matrix_effect->is_choice Fails? Re-evaluate IS choice stability Conduct Stability Studies (Stock, Freeze-Thaw, Matrix) matrix_effect->stability validation Full Method Validation (Accuracy, Precision, Linearity) stability->validation end Routine Analysis validation->end IS Approved for Use

Caption: A workflow for the systematic selection and validation of internal standards.

Step-by-Step Protocol for Evaluating H/D Exchange

This protocol is designed to assess the stability of a deuterated alkyl halide internal standard in the sample matrix and analytical solutions.

  • Prepare a High-Concentration Spiked Matrix Sample: Spike the deuterated alkyl halide IS into the intended biological matrix (e.g., plasma, urine) at a concentration significantly higher than that to be used in the assay.

  • Incubation: Incubate the spiked matrix sample under various conditions that mimic the entire analytical workflow:

    • Room temperature for the duration of a typical sample preparation.

    • Autosampler temperature for the maximum anticipated run time.

    • Freeze-thaw cycles (-20°C or -80°C to room temperature) for at least three cycles.

  • Sample Preparation: Process the incubated samples using the established extraction procedure.

  • LC-MS/MS Analysis: Analyze the extracted samples using a high-resolution mass spectrometer (HRMS) or a triple quadrupole MS capable of monitoring the M+0, M+1, and M-1 masses of the internal standard.

  • Data Analysis:

    • Monitor for any decrease in the signal of the fully deuterated IS and a corresponding increase in the signal of partially deuterated or non-deuterated analyte.

    • Calculate the percentage of H/D exchange by comparing the peak areas of the different isotopic forms. A significant change in the isotopic distribution indicates instability.

Conclusion: A Call for Rigor in Internal Standard Selection

While deuterated alkyl halides offer a cost-effective option for internal standards, their use is fraught with potential limitations that can significantly impact the accuracy and reliability of quantitative data. The inherent risks of chromatographic shifts, differential matrix effects, kinetic isotope effects, and isotopic instability necessitate a thorough evaluation and validation process. For assays where the highest level of confidence is required, particularly in regulated environments, the use of ¹³C-labeled internal standards is strongly recommended. By understanding the potential pitfalls of deuterated standards and implementing rigorous validation protocols, researchers can ensure the integrity of their analytical results and make informed decisions based on robust and reliable data.

References

  • Chemistry LibreTexts. (2023, November 6). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]

  • McMurry, J. (n.d.). 11.8 The E2 Reaction and the Deuterium Isotope Effect. In Organic Chemistry. [Link]

  • LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]

  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]

  • Wijayaratne, V., & Kissinger, C. B. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 346-351. [Link]

  • Itoh, N., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Scientific Reports, 13(1), 3538. [Link]

  • Honda, A., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(13), e8814. [Link]

  • Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Environmental Science & Technology, 46(23), 12937-12945. [Link]

  • Rahman, M. M., et al. (2018). Matrix enhancement effect: A blessing or curse for gas chromatography?. Technology Networks. [Link]

  • Murphy, K. D., & Schure, M. R. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Journal of the American Society for Mass Spectrometry, 24(7), 1133-1140. [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]

  • ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?. [Link]

  • Kopf, S., et al. (2022). Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process. Nature Communications, 13(1), 648. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Wang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(19), e9358. [Link]

  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. OUCI. [Link]

  • de Boer, J. H., & van der Vlis, E. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 18(19), 2169-2176. [Link]

  • Kopf, S. (2021). Development of Hydrogen Isotope Exchange Methodologies for the Deuteration of Aromatic Substrates. RosDok. [Link]

  • Taylor, J. K. (1987). Validation of Analytical Methods. ResearchGate. [Link]

Sources

A Guide to Inter-Laboratory Comparison of 2-Iodopropane-d7 for Robust Analytical Results

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of an inter-laboratory comparison for the use of 2-Iodopropane-d7 as an internal standard in quantitative analytical chemistry. It is designed for researchers, scientists, and drug development professionals who rely on the accuracy and reproducibility of their analytical data. This document will delve into the rationale behind the experimental design, present detailed methodologies, and offer a comparative analysis with alternative deuterated standards, all grounded in established scientific principles and regulatory guidelines.

The Imperative of Inter-Laboratory Validation

In the landscape of analytical chemistry, particularly within regulated environments such as pharmaceutical development, the consistency and reliability of analytical methods are paramount. An inter-laboratory comparison (ILC), also known as a proficiency test (PT), is a critical exercise to assess the performance of analytical laboratories and validate the robustness of a method across different sites, equipment, and personnel.[1][2] As stated by the International Organization for Standardization (ISO), such studies are essential for the validation of analytical procedures.[3] This guide will walk through a hypothetical, yet realistic, ILC designed to evaluate the performance of this compound as an internal standard in the gas chromatography-mass spectrometry (GC-MS) quantification of a volatile organic compound.

Experimental Design: A Hypothetical Inter-Laboratory Study

The design of this ILC is based on principles outlined by organizations such as AOAC INTERNATIONAL and Eurachem, ensuring a robust statistical evaluation of the results.[4][5]

Objective: To assess the precision and accuracy of a GC-MS method for the quantification of 2-iodopropane in a model sample, using this compound as an internal standard, across multiple laboratories.

Study Participants: A minimum of eight qualified laboratories with experience in GC-MS analysis of volatile organic compounds would be recruited for this study.

Test Material: A homogenous and stable test material is crucial for a successful ILC. In this hypothetical study, a solution of 2-iodopropane (the analyte) in a suitable solvent, such as methanol, at a known concentration (e.g., 10 µg/mL) would be prepared by a central organizing laboratory. Each participating laboratory would receive a blind sample of this solution.

Internal Standard: Each laboratory would also be provided with a high-purity batch of this compound to be used as the internal standard. The isotopic purity of this standard is a critical parameter and should be independently verified.

Workflow for the Inter-Laboratory Comparison

ILC_Workflow cluster_organizer Organizing Laboratory cluster_participants Participating Laboratories (n=8) cluster_analysis Data Analysis and Reporting A Preparation of Homogenous Test Material (Analyte) B Distribution of Test Material and this compound to Participants A->B C Sample Preparation with This compound Internal Standard B->C D GC-MS Analysis C->D E Data Reporting to Organizer D->E F Statistical Analysis of Results (e.g., Z-scores) E->F G Issuance of Final Report F->G

Caption: Workflow of the hypothetical inter-laboratory comparison study.

Analytical Methodology: Quantification of 2-Iodopropane using GC-MS with this compound Internal Standard

The following is a detailed, step-by-step protocol for the GC-MS analysis. This method is designed to be specific, accurate, and reproducible.

Isotopic Purity Assessment of this compound

Before its use as an internal standard, the isotopic purity of this compound must be confirmed to ensure that it does not contribute significantly to the signal of the unlabeled analyte. This can be achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[4][6]

¹H and ²H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (for ¹H NMR) or non-deuterated solvent (for ²H NMR).

  • Data Acquisition: Acquire ¹H and ²H NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: In the ¹H NMR spectrum, the absence or significant reduction of proton signals at the expected chemical shifts for 2-iodopropane confirms a high degree of deuteration. The ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and location in the molecule.[7]

HRMS Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

  • Data Acquisition: Analyze the sample using a high-resolution mass spectrometer to obtain the isotopic distribution of the molecular ion.

  • Data Analysis: Calculate the percentage of the d7 isotopologue relative to all other isotopologues (d0 to d6). An isotopic purity of ≥98% is generally considered acceptable for use as an internal standard.[4]

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Sample and Standard Preparation:

  • Stock Solutions: Prepare individual stock solutions of 2-iodopropane (analyte) and this compound (internal standard) in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to achieve concentrations ranging from 1 to 50 µg/mL. Spike each calibration standard with the internal standard solution to a final concentration of 10 µg/mL.

  • Sample Preparation: To the received ILC test material, add the internal standard solution to achieve a final concentration of 10 µg/mL.

GC-MS Conditions:

ParameterSetting
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 150 °CHold: 2 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions:

  • 2-Iodopropane (Analyte): m/z 127, 43

  • This compound (Internal Standard): m/z 134, 46

Data Analysis and Statistical Evaluation

The results from all participating laboratories are collected and statistically analyzed according to international guidelines such as ISO 13528.[7][8] A common and effective method for evaluating laboratory performance in proficiency tests is the use of Z-scores.[7]

Z-Score Calculation:

Z = (x - X) / σ

Where:

  • x is the result from the participating laboratory.

  • X is the assigned value (in this case, the known concentration of the analyte in the test material).

  • σ is the standard deviation for proficiency assessment, which can be determined from previous inter-laboratory studies or a target value set by the organizing body.

A Z-score between -2 and +2 is generally considered satisfactory.

Comparative Analysis with Alternative Deuterated Internal Standards

While this compound is a suitable internal standard for the analysis of 2-iodopropane, it is important to consider other alternatives for different applications. The choice of an internal standard should be based on its chemical and physical similarity to the analyte.[9]

Internal StandardAnalyte(s)Key Considerations
This compound 2-Iodopropane, other short-chain alkyl iodidesExcellent co-elution and similar ionization to the analyte.
1-Iodopropane-d7 1-Iodopropane, other primary alkyl iodidesProvides good performance for primary iodides due to similar structure and reactivity.[10][11]
2-Bromopropane-d7 2-Bromopropane, other short-chain alkyl bromidesA suitable choice for the analysis of brominated analogs, offering similar chromatographic behavior.[12][13]
Benzene-d6 Benzene, Toluene, Ethylbenzene, Xylenes (BTEX)A commonly used internal standard for the analysis of aromatic volatile organic compounds.[14]

The selection of the most appropriate deuterated internal standard is crucial for minimizing analytical variability and ensuring the accuracy of quantitative results.

Conclusion

This guide has outlined a comprehensive framework for an inter-laboratory comparison of this compound as an internal standard. By adhering to established guidelines for study design, employing a validated analytical methodology, and performing a rigorous statistical analysis of the results, laboratories can gain confidence in the robustness and reliability of their quantitative data. The use of a well-characterized and isotopically pure deuterated internal standard, such as this compound, is a cornerstone of achieving high-quality analytical results in research, development, and quality control.

References

  • ASTM International. (n.d.). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. ASTM International. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). 2-Bromopropane-d7 | CAS 39091-63-9. Retrieved from [Link]

  • ISO. (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparisons. International Organization for Standardization. Retrieved from [Link]

  • Analytical Methods Committee. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 11(36), 4625-4633.
  • AOAC INTERNATIONAL. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link]

  • AOAC INTERNATIONAL. (n.d.). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Retrieved from [Link]

  • Thompson, M. (2014). On the validation by inter-laboratory study of ‘procedures’ in chemical measurement. Analytical Methods, 6(17), 6538-6543.
  • BioPharm International. (2021). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • ChemBK. (2024). 1-Iodopropane-d7 (stabilized with copper). Retrieved from [Link]

  • IFA. (n.d.). Proficiency testing scheme for volatile organic compounds (VOC) with thermal desorption. Retrieved from [Link]

  • Alzweiri, M., et al. (2012). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Journal of the American Society for Mass Spectrometry, 23(8), 1437-1444.
  • ResearchGate. (n.d.). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]

  • Lab Manager. (2025). Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Volatile Organic Compounds (VOCs) in Whole Blood. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • LCGC North America. (2024). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Retrieved from [Link]

  • International Journal of Trends in Emerging Research and Development. (2024).
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Institutes of Health. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Iodopropane-d7. Retrieved from [Link]

  • National Institutes of Health. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Iodopropane-d7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the nuanced work of drug development and organic synthesis, the use of deuterated compounds like 2-Iodopropane-d7 is commonplace. While its applications are specific and valuable, particularly in studies utilizing NMR spectroscopy, the responsibility for its proper handling extends throughout its lifecycle, culminating in its safe and compliant disposal.[1] This guide provides a comprehensive framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Considerations

Before addressing disposal, it is imperative to reiterate the fundamental safety protocols for handling this compound. This compound is a flammable liquid and is harmful if swallowed. It causes skin and serious eye irritation. Therefore, all handling and preparation for disposal must be conducted within a certified chemical fume hood.[2]

Personal Protective Equipment (PPE) is non-negotiable:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile or Viton gloves should be worn. Always consult the glove manufacturer's chemical resistance guide.

  • Body Protection: A flame-retardant lab coat must be worn and fully fastened.

The Cardinal Rule: Segregation of Halogenated Waste

The foundational principle for the disposal of this compound is its classification as a halogenated organic waste .[3] Halogenated solvents contain elements like fluorine, chlorine, bromine, or, in this case, iodine.[1] These compounds require specific disposal methods, typically high-temperature incineration, and are significantly more expensive to dispose of than their non-halogenated counterparts.[4]

Causality: Co-mingling halogenated waste with non-halogenated waste streams contaminates the entire volume, necessitating that the entire mixture be treated as the more hazardous and costly halogenated waste.[4] This not only increases disposal costs but also represents a missed opportunity for waste minimization and recycling of less hazardous solvents.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key data for this compound.

PropertyValueSource
Chemical Formula C₃D₇I[5]
CAS Number 101927-33-7[6]
Molecular Weight 177.04 g/mol [6]
Appearance Colorless to pale yellow liquid[1]
Flash Point 42 °C (107.6 °F) - closed cup[7]
Density 1.774 g/mL at 25 °C[7]
UN Number UN2392 (for Iodopropanes)[7][8]
Hazard Class 3 (Flammable Liquid)[8]
Packing Group III[7][8]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste in a laboratory setting.

1. Waste Container Selection and Preparation:

  • Select a Compatible Container: Use a designated, leak-proof container with a screw-top cap, compatible with halogenated organic compounds. Polyethylene or glass containers are commonly used.[2]

  • Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" label. This label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (avoid abbreviations or formulas)[9]

    • The specific hazards: Flammable, Toxic[1]

    • The date of first accumulation.

    • The name and contact information of the generating researcher or lab.

2. Waste Accumulation:

  • Designated Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation, in a designated SAA. This area should be a secondary containment bin within or under the chemical fume hood where the work is performed.[1]

  • Keep Containers Closed: The waste container must remain closed at all times, except when actively adding waste. This is crucial to prevent the release of flammable and potentially toxic vapors.[1][9]

  • Do Not Overfill: Fill the container to no more than 90% capacity to allow for vapor expansion.

3. Awaiting Pickup:

  • Storage: Store the sealed and labeled waste container in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[2]

  • Arrange for Disposal: Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection Protocol cluster_2 Storage & Disposal start Start: Generation of this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood container Select Compatible, Labeled Halogenated Waste Container fume_hood->container Initiate Disposal add_waste Add Waste to Container (Do Not Overfill) container->add_waste seal_container Securely Seal Container After Each Addition add_waste->seal_container saa Store in Designated Satellite Accumulation Area (SAA) seal_container->saa Store Securely ehs_contact Contact EHS/Licensed Disposal Company for Pickup saa->ehs_contact Container Full end_point End: Professional Hazardous Waste Disposal ehs_contact->end_point Final Step

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Iodopropane-d7. As a deuterated, flammable, and volatile halogenated hydrocarbon, this compound requires a multi-faceted approach to personal protection. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of safety for every operation.

Pre-Operational Hazard Assessment: Understanding the Compound

Before handling this compound, a thorough understanding of its properties is critical. The replacement of hydrogen with deuterium does not significantly alter its primary chemical hazards compared to its non-deuterated analog, but it necessitates meticulous handling to maintain isotopic purity.[1]

Key hazards include its flammability, potential for vapor accumulation, and toxicity.[2] Vapors are heavier than air and can form explosive mixtures, especially with heating.[3] Therefore, all operations must be conducted in a controlled environment, away from ignition sources.[2][4]

Table 1: Physicochemical Properties and Hazards of this compound

PropertyValueSource
Molecular Formula C₃D₇I[5][6][7]
Molecular Weight 177.04 g/mol [5][6]
Appearance Colorless to pale amber liquid[2][8]
Boiling Point 88 - 90 °C[2]
Density 1.774 g/mL at 25 °C[2]
Flash Point 42.0 °C (107.6 °F) - closed cup[2]
GHS Hazard Codes H226 (Flammable liquid and vapor), H302 (Harmful if swallowed)[9]
Storage Temperature 2 - 8°C, Protect from light[8]

The Core PPE Ensemble: Your First Line of Defense

For any work involving this compound, a baseline of personal protective equipment is non-negotiable. This ensemble is designed to protect against incidental splashes, brief vapor exposure, and direct contact.

  • Body Protection: A flame-retardant lab coat is mandatory.[3] This serves not only as a chemical barrier but also provides crucial protection against the compound's flammability. Standard cotton lab coats are insufficient.

  • Eye Protection: Chemical splash goggles are required. Standard safety glasses do not provide an adequate seal around the eyes to protect from splashes and volatile vapors.[10] If there is a significant splash risk, a full face shield should be worn in addition to goggles.[11]

  • Hand Protection: Selecting the correct gloves is critical and depends on the duration of the task. For incidental contact (e.g., small-volume transfers in a fume hood), nitrile gloves are acceptable.[10] However, for tasks involving larger volumes or potential for immersion, more robust gloves are necessary.

    • Causality: The selection of glove material is based on its resistance to permeation and degradation by the specific chemical.[12][13] Halogenated hydrocarbons can degrade common glove materials. While direct compatibility data for this compound is not widely published, data for similar solvents suggests that thicker, more resistant materials are superior for extended contact. Always consult the glove manufacturer's specific chemical resistance guide.[14]

Table 2: Glove Selection Guide for this compound

Glove MaterialRecommended Use CaseRationale
Nitrile Short-term use, minor splash potential. Transferring small quantities (<50 mL) inside a fume hood.Good general-purpose chemical resistance, but poor against some halogenated and aromatic hydrocarbons.[10][14] Easily shows punctures.
Neoprene Moderate-term use, moderate splash risk. Work-ups, extractions, and transfers of larger volumes.Good for acids, bases, and hydrocarbons. Offers better dexterity than Butyl.[10][14]
Butyl Rubber Extended-term use, high splash or immersion risk. Emergency spill response, cleaning equipment.Excellent resistance to a wide variety of chemicals, including many solvents and corrosive acids.[14]
  • Foot Protection: Fully enclosed, chemical-resistant shoes are required. Leather or other permeable materials are not acceptable.[15]

Respiratory Protection: An In-Depth Analysis

This compound is a volatile organic compound (VOC).[16] Its vapors can be inhaled, posing a significant health risk.[2] The primary engineering control is a certified chemical fume hood. All work with this compound must be performed inside a functioning fume hood.

Respiratory protection is required when engineering controls are insufficient or during emergency situations. The selection of a respirator is a critical decision based on the operational context.

PPE_Decision_Tree Respiratory Protection Decision Workflow for this compound start Start: Handling This compound fume_hood Is the work performed entirely within a certified chemical fume hood? start->fume_hood no_respirator Standard PPE sufficient. No respirator required. fume_hood->no_respirator Yes check_exposure Is there a risk of exposure outside the fume hood? (e.g., large spill, ventilation failure) fume_hood->check_exposure No apr Use Air-Purifying Respirator (APR) with Organic Vapor (OV) cartridges. check_exposure->apr Potential Exposure emergency Is this an emergency situation? (e.g., large uncontrolled release, oxygen-deficient atmosphere) check_exposure->emergency High Risk / Unknown saba Use Self-Contained Breathing Apparatus (SCBA). Highest level of protection. emergency->apr No, but ventilation is poor emergency->saba Yes

Caption: Decision workflow for selecting appropriate respiratory protection.

  • Air-Purifying Respirators (APRs): For situations with potential exposure above permissible limits, such as cleaning a spill within a ventilated area, a half-mask or full-face APR is necessary.[17] It must be fitted with black-label Organic Vapor (OV) cartridges.[18] If the compound is being aerosolized (e.g., sprayed), a particulate filter (P95 or higher) must be added to the OV cartridge.[19]

  • Supplied-Air Respirators (SARs) or SCBA: In cases of large, uncontrolled releases, or where the concentration of vapors is unknown or exceeds the limits of an APR, a supplied-air respirator or a self-contained breathing apparatus (SCBA) is required.[17][20] This is considered Level B or A protection and is typically reserved for emergency response teams.[20]

Operational Plans: Donning, Doffing, and Disposal

A strict, sequential procedure for putting on and removing PPE is essential to prevent cross-contamination.

Step-by-Step Donning Procedure
  • Inspect All PPE: Before starting, visually inspect all equipment for damage, tears, or defects.

  • Body and Foot Protection: Don chemical-resistant shoe covers (if required) and your flame-retardant lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a seal check on your APR according to the manufacturer's instructions.

  • Eye Protection: Put on your chemical splash goggles. If using a full-face respirator, this step is integrated.

  • Gloves: Don the appropriate inner gloves (if using a double-gloving technique), followed by the primary chemical-resistant outer gloves. Ensure the cuffs of the gloves go over the sleeves of the lab coat.

Step-by-Step Doffing (Removal) Procedure

This process is designed to contain contaminants.

  • Initial Decontamination: Before removal, wipe down reusable PPE like face shields or the exterior of butyl gloves with an appropriate solvent.

  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out without touching the exterior surface with your bare hands. Dispose of them immediately in a designated hazardous waste container.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior folded inward. Place it in a designated container for laundry or disposal.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Respirator (if used): Remove the respirator from the back.

  • Inner Gloves (if used): Remove the final pair of gloves using the same inside-out technique.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan

All disposable PPE contaminated with this compound must be treated as hazardous chemical waste.[1]

  • Segregation: Collect all contaminated gloves, wipes, and other disposable items in a clearly labeled, sealed hazardous waste container. Do not mix this waste with regular lab trash.

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol).[1] Collect the rinsate as hazardous waste.[1] After rinsing, deface the label and dispose of the container according to your institution's guidelines.

  • Consult EHS: Always follow the specific disposal procedures outlined by your institution's Environmental Health and Safety (EHS) department.[1]

By adhering to this comprehensive guide, you establish a robust safety framework that protects not only yourself but also your colleagues and the integrity of your research.

References

  • 2-IODOPROPANE. Deepwater Chemicals, Inc. [Link]

  • Optimal selection of respiratory mask for protection against volatile organic compounds with a multivariate decision-making approach. ResearchGate. [Link]

  • Respirator Selection | Respiratory Protection. 3M - US. [Link]

  • Respiratory Protection and VOC Exposure: A Critical Safety Guide. OHSE. [Link]

  • For TB or Silica or VOCs, Choose the Right Respirator. EHSLeaders. [Link]

  • 3M Respirator Selection Guide. 3M. [Link]

  • 2-Iodo(ngcontent-ng-c1597341111="" class="ng-star-inserted">2H_7)propane. PubChem - NIH. [Link]

  • This compound. Pharmaffiliates. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Disposal of deuterium (D₂). Synergy Recycling. [Link]

  • Lab Safety Equipment & PPE. ChemTalk. [Link]

  • Deuterium Labeled Compounds. ZEOCHEM. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. Nature. [Link]

  • Glove Guide - Chemical Compatibility. University of South Florida. [Link]

  • Personal Protection Equipment (PPE) for Oil and Gas Personnel. HSI. [Link]

  • CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical. [Link]

  • Containment of Nuclear Weapons Act 2003, Schedule. Irish Statute Book. [Link]

  • OSHA Glove Selection Chart. University of Missouri-St. Louis EHS. [Link]

  • Chemical Glove Selection Guide. Superior Glove. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.